Product packaging for 6-bromo-N-methyl-2-naphthamide(Cat. No.:CAS No. 426219-35-4)

6-bromo-N-methyl-2-naphthamide

Cat. No.: B1291326
CAS No.: 426219-35-4
M. Wt: 264.12 g/mol
InChI Key: HPUCFMPIKISIIO-UHFFFAOYSA-N
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Description

6-bromo-N-methyl-2-naphthamide is a useful research compound. Its molecular formula is C12H10BrNO and its molecular weight is 264.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10BrNO B1291326 6-bromo-N-methyl-2-naphthamide CAS No. 426219-35-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-N-methylnaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-14-12(15)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUCFMPIKISIIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619294
Record name 6-Bromo-N-methylnaphthalene-2-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426219-35-4
Record name 6-Bromo-N-methylnaphthalene-2-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-N-methyl-2-naphtamide
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Foundational & Exploratory

Synthesis and Characterization of 6-bromo-N-methyl-2-naphthamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-bromo-N-methyl-2-naphthamide, a key intermediate in various research and development applications. This document details the synthetic pathway starting from commercially available precursors, provides step-by-step experimental protocols, and summarizes the characterization data.

Synthesis

The synthesis of this compound is a multi-step process commencing with the esterification of 6-bromo-2-naphthoic acid to yield methyl 6-bromo-2-naphthoate. This intermediate is then subjected to amidation with methylamine to produce the final compound.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Amidation 6-bromo-2-naphthoic_acid 6-bromo-2-naphthoic acid Methyl_6-bromo-2-naphthoate Methyl 6-bromo-2-naphthoate 6-bromo-2-naphthoic_acid->Methyl_6-bromo-2-naphthoate Esterification Methanol_H2SO4 Methanol, H₂SO₄ (cat.) Reflux Methyl_6-bromo-2-naphthoate_2 Methyl 6-bromo-2-naphthoate This compound This compound Methyl_6-bromo-2-naphthoate_2->this compound Amidation Methylamine Methylamine (CH₃NH₂) Heat

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 6-bromo-2-naphthoate

This procedure follows the well-established Fischer esterification method.[1][2]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-bromo-2-naphthoic acid (5.0 g, 19.9 mmol) in anhydrous methanol (50 mL).

  • Acid Catalyst Addition: Slowly add concentrated sulfuric acid (1 mL) to the suspension while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: After completion, allow the mixture to cool to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield methyl 6-bromo-2-naphthoate as a white solid.

Step 2: Synthesis of this compound

This protocol describes the direct amidation of the methyl ester with methylamine.

  • Reaction Setup: In a sealed pressure vessel, dissolve methyl 6-bromo-2-naphthoate (4.0 g, 15.0 mmol) in a solution of methylamine in a suitable solvent (e.g., 33 wt. % in ethanol, 20 mL).

  • Heating: Seal the vessel and heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Remove the solvent and excess methylamine under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization Data

Physical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)CAS Number
6-bromo-2-naphthoic acidC₁₁H₇BrO₂251.08Solid290-294 (decomposes)[3]5773-80-8
Methyl 6-bromo-2-naphthoateC₁₂H₉BrO₂265.10White Solid123-126[4]33626-98-1
This compoundC₁₂H₁₀BrNO264.12Liquid (at room temp.)Not Available426219-35-4
Spectroscopic Data

2.2.1. 6-bromo-2-naphthoic acid

¹H NMR (DMSO-d₆) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Aromatic H8.62s-H-1
Aromatic H8.30d1.6H-5
Aromatic H8.09d8.8H-3
Aromatic H8.02dd8.6, 1.4H-8
Aromatic H7.99d8.6H-4
Aromatic H7.72dd8.5, 1.8H-7
Carboxylic Acid H13.15br. s--COOH

Reference:[3]

¹³C NMR (DMSO-d₆) Chemical Shift (δ, ppm)
Carbonyl C167.30
Aromatic C136.11, 131.63, 130.90, 130.64, 130.01, 129.83, 128.81, 127.61, 126.50, 121.93

Reference:[3]

  • High-Resolution Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₁H₈BrO₂: 250.9753; found: 250.9753.[3]

  • IR Spectroscopy (KBr, cm⁻¹): The spectrum shows characteristic bands for the carboxylic acid O-H stretch (broad, ~3000 cm⁻¹), C=O stretch (~1680 cm⁻¹), and aromatic C-H and C=C stretches.

2.2.2. Methyl 6-bromo-2-naphthoate

¹H NMR (CDCl₃) Chemical Shift (δ, ppm) Multiplicity Assignment
Aromatic H~8.5-7.5mNaphthalene ring protons
Methyl H~3.9s-OCH₃

Note: Predicted chemical shifts based on typical values for this compound.

  • IR Spectroscopy (KBr, cm⁻¹): Expected to show a strong C=O stretching band for the ester at ~1720 cm⁻¹, along with aromatic C-H and C=C absorptions.

2.2.3. This compound (Predicted)

¹H NMR (CDCl₃) Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
Aromatic H~8.4-7.6mNaphthalene ring protons
Amide N-H~6.1br. s-NH-
Methyl H~3.1d-NHCH
¹³C NMR (CDCl₃) Predicted Chemical Shift (δ, ppm)
Carbonyl C~168
Aromatic C~135-120
Methyl C~27
  • Mass Spectrometry (EI): Expected molecular ion peaks at m/z 263 and 265 in an approximate 1:1 ratio, characteristic of a monobrominated compound.

  • IR Spectroscopy (neat, cm⁻¹): A strong C=O stretching vibration for the secondary amide is expected around 1640 cm⁻¹. A characteristic N-H stretching band should appear around 3300 cm⁻¹, and an N-H bending vibration near 1550 cm⁻¹.

Logical Relationship Diagram

Characterization_Logic cluster_0 Starting Material cluster_1 Intermediate cluster_2 Final Product cluster_3 Characterization Techniques SM 6-bromo-2-naphthoic acid Inter Methyl 6-bromo-2-naphthoate SM->Inter Esterification FP This compound Inter->FP Amidation NMR NMR Spectroscopy FP->NMR Confirms Structure MS Mass Spectrometry FP->MS Confirms Mass IR IR Spectroscopy FP->IR Confirms Functional Groups MP Melting Point FP->MP Assesses Purity

Caption: Logical workflow for the synthesis and characterization of the target compound.

References

Physicochemical Properties of 6-bromo-N-methyl-2-naphthamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-N-methyl-2-naphthamide is a synthetic organic compound featuring a naphthalene core functionalized with a bromo and an N-methylamido group. As a derivative of naphthalene, a bicyclic aromatic hydrocarbon, this molecule holds potential for investigation in medicinal chemistry and materials science. Its structural motifs, including the halogen bond donor (bromine) and the hydrogen bond donor/acceptor amide group, suggest possible interactions with biological macromolecules. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination and a plausible synthetic route. All quantitative data is presented in structured tables for clarity and comparative analysis.

Core Physicochemical Properties

A thorough literature search reveals a scarcity of experimentally determined physicochemical data for this compound. Therefore, the following tables present a combination of basic molecular identifiers and computationally predicted values to guide researchers in handling and characterizing this compound.

Table 1: General and Predicted Physical Properties
PropertyValueSource
IUPAC Name 6-bromo-N-methylnaphthalene-2-carboxamide-
CAS Number 426219-35-4Vendor Information
Molecular Formula C₁₂H₁₀BrNOCalculated
Molecular Weight 264.12 g/mol Calculated
Predicted Melting Point 142 °CPredicted
Predicted Boiling Point 301.2 ± 11.0 °C at 760 mmHgPredicted
Predicted State at 25°C SolidInferred from Structure

Note: The prediction of the physical state as a solid is based on the high melting point and the rigid, planar structure of the naphthalene core, which would favor solid-state packing. This contradicts a vendor's description of the compound as a liquid, which may refer to the substance being dissolved in a solvent.

Table 2: Predicted Solubility and Partitioning Behavior
PropertyPredicted ValueMethod/Source
Water Solubility 0.015 g/LALOGPS
logP (Octanol-Water) 3.14XLogP3
pKa (most acidic) 16.5 (amide N-H)MolGpKa
pKa (most basic) -3.2 (amide C=O)MolGpKa

The predicted low water solubility and positive logP value indicate that this compound is a lipophilic compound, suggesting it will preferentially partition into nonpolar environments. The predicted pKa values suggest the amide proton is very weakly acidic and the carbonyl oxygen is very weakly basic, meaning the compound will be neutral over the entire physiological pH range.

Experimental Protocols

The following sections detail standardized experimental methodologies that can be employed to empirically determine the physicochemical properties of this compound.

Melting Point Determination (Thiele Tube Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer (calibrated)

  • Bunsen burner or heating mantle

  • Rubber band or wire

Procedure:

  • Sample Preparation: A small amount of finely powdered, dry this compound is introduced into the open end of a capillary tube. The tube is then tapped gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.

  • Apparatus Setup: The Thiele tube is filled with mineral oil to a level above the side-arm. The thermometer is inserted into the Thiele tube, ensuring the bulb is immersed in the oil. The capillary tube is attached to the thermometer using a rubber band or wire, with the sample positioned adjacent to the thermometer bulb.

  • Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or heating mantle. The convection currents in the oil will ensure uniform heating.

  • Observation: The temperature is raised at a rate of approximately 2-3 °C per minute. As the melting point is approached, the heating rate is slowed to about 1 °C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the melting range.

Solubility Determination

Objective: To qualitatively and quantitatively assess the solubility of this compound in various solvents.

Materials:

  • This compound sample

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Test tubes or small vials

  • Vortex mixer

  • Analytical balance

Procedure (Qualitative):

  • Add approximately 10 mg of this compound to a test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vortex the mixture for 1-2 minutes.

  • Visually inspect the solution for the presence of undissolved solid. Classify as "soluble," "sparingly soluble," or "insoluble."

Procedure (Quantitative - Shake-Flask Method):

  • Prepare a saturated solution of this compound in the solvent of interest by adding an excess of the compound to a known volume of the solvent in a sealed flask.

  • Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Determine the concentration of this compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a standard curve.

  • The solubility is expressed in units of mass per volume (e.g., g/L or mg/mL).

LogP Determination (Shake-Flask Method)

Objective: To determine the n-octanol/water partition coefficient (logP) of this compound.

Materials:

  • This compound sample

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Vortex mixer or shaker

  • Analytical instrumentation (e.g., HPLC-UV)

Procedure:

  • Prepare a stock solution of this compound in either water-saturated n-octanol or n-octanol-saturated water.

  • In a separatory funnel or centrifuge tube, combine equal volumes of the water-saturated n-octanol and the n-octanol-saturated water.

  • Add a known amount of the this compound stock solution to the biphasic system.

  • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.

  • Allow the phases to separate completely. If an emulsion forms, centrifugation may be necessary.

  • Carefully sample a known volume from both the aqueous and the n-octanol layers.

  • Determine the concentration of this compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of P.

pKa Determination (Potentiometric Titration)

Objective: To experimentally determine the acid dissociation constant (pKa) of any ionizable groups in this compound. Given the predicted pKa values, this compound is not expected to ionize in aqueous solution, and this method may not be applicable. However, the protocol is provided for completeness.

Materials:

  • This compound sample

  • Co-solvent (e.g., methanol or DMSO) if the compound is not sufficiently water-soluble

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Dissolve a precisely weighed amount of this compound in a known volume of water or a water/co-solvent mixture.

  • Place the solution in a beaker with a stir bar and immerse the pH electrode.

  • Begin stirring the solution.

  • Slowly add small, precise volumes of the standardized acid or base titrant from the burette.

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration well past the expected equivalence point(s).

  • Plot the pH versus the volume of titrant added.

  • The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

Synthesis and Purification Workflow

The most plausible synthetic route to this compound is the amidation of a suitable carboxylic acid derivative, such as an ester, with methylamine. The following diagram illustrates the logical workflow for the synthesis and purification of the target compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Methyl 6-bromo-2-naphthoate C Reaction Vessel (Sealed tube or flask with reflux) A->C B Methylamine (solution in THF or MeOH) B->C D Heating and Stirring C->D E Crude Reaction Mixture D->E F Solvent Evaporation E->F G Extraction with Organic Solvent (e.g., Ethyl Acetate) and Water F->G H Drying of Organic Layer (e.g., Na₂SO₄) G->H I Filtration and Concentration H->I J Crude Product I->J K Column Chromatography (Silica gel, Hexane/Ethyl Acetate gradient) J->K L OR Recrystallization (e.g., Ethanol/Water or Toluene) J->L M Pure this compound K->M L->M

Caption: Workflow for the synthesis and purification of this compound.

General Synthesis Protocol: Amidation of Methyl 6-bromo-2-naphthoate

Objective: To synthesize this compound from its corresponding methyl ester.

Materials:

  • Methyl 6-bromo-2-naphthoate

  • Methylamine solution (e.g., 2 M in THF or methanol)

  • Anhydrous solvent (e.g., THF or methanol)

  • Sealed reaction tube or round-bottom flask with reflux condenser

  • Heating source (e.g., oil bath)

  • Magnetic stirrer and stir bar

Procedure:

  • In a clean, dry reaction vessel, dissolve methyl 6-bromo-2-naphthoate in a minimal amount of the chosen anhydrous solvent.

  • Add an excess (typically 2-5 equivalents) of the methylamine solution to the reaction mixture.

  • If using a sealed tube, securely cap the vessel. If using a flask, attach a reflux condenser.

  • Heat the reaction mixture with stirring. The reaction temperature and time will need to be optimized, but a starting point could be refluxing in methanol for several hours to overnight.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can then be subjected to the work-up and purification procedures outlined in the workflow diagram.

General Purification Protocol: Column Chromatography

Objective: To purify the crude this compound.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent system (e.g., a gradient of ethyl acetate in hexane)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the initial, least polar eluent mixture.

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate in hexane).

  • Collect fractions and monitor their composition by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined pure fractions by rotary evaporation to yield the purified this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for the scientific community. While experimentally determined data is currently limited, the provided predicted values, detailed experimental protocols, and a practical synthetic workflow offer a solid starting point for researchers and drug development professionals interested in exploring the potential of this compound. It is recommended that the predicted values be experimentally verified to ensure the highest accuracy in future research and development endeavors.

Solubility Profile of 6-bromo-N-methyl-2-naphthamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient or a chemical intermediate is a critical parameter that influences its synthesis, purification, formulation, and overall bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of 6-bromo-N-methyl-2-naphthamide. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on its expected solubility based on structural analogs and outlines a detailed, generalized experimental protocol for its precise determination. Furthermore, a logical workflow for solubility assessment is presented visually to guide laboratory investigations.

Introduction

This compound (CAS No. 426219-35-4) is a substituted aromatic amide containing a naphthalene core.[1] The molecular structure, featuring a large, hydrophobic naphthalene ring system and a polar N-methylamide group, suggests a complex solubility profile. Understanding its solubility in various organic solvents is essential for chemists and pharmaceutical scientists working on process development, reaction optimization, extraction, crystallization, and the formulation of potential drug candidates.[2] Low solubility can lead to challenges in handling, purification, and can negatively impact bioavailability in later developmental stages.[2][3]

Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of specific, experimentally determined quantitative solubility data for this compound. However, the solubility of structurally related compounds can provide valuable qualitative insights into its expected behavior.

  • General Expectations: The large, nonpolar naphthalene backbone is the dominant feature of the molecule, suggesting a preference for nonpolar to moderately polar organic solvents. A related compound, N-methylnaphthalene-1-carboxamide, is noted to have moderate solubility in organic solvents, dissolving well in nonpolar environments like hexane and toluene due to its hydrophobic naphthalene structure.[4]

  • Influence of Functional Groups: The amide group introduces polarity and hydrogen bonding capabilities, which may enhance solubility in polar aprotic solvents. Another analog, 6-bromo-2-naphthol, is soluble in organic solvents such as ethanol and acetone.[5]

Based on these analogs, this compound is expected to exhibit appreciable solubility in a range of common organic solvents. For precise applications, experimental verification is crucial. The following table has been structured to be populated with experimental data.

Table 1: Quantitative Solubility of this compound (Hypothetical Data for Illustration)

Solvent Class Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L) Method
Alcohols Methanol 25 Shake-Flask
Ethanol 25 Shake-Flask
Ketones Acetone 25 Shake-Flask
Ethers Tetrahydrofuran (THF) 25 Shake-Flask
Amides Dimethylformamide (DMF) 25 Shake-Flask
Sulfoxides Dimethyl sulfoxide (DMSO) 25 Shake-Flask
Chlorinated Dichloromethane (DCM) 25 Shake-Flask

| Aromatic | Toluene | 25 | | | Shake-Flask |

Experimental Protocol for Solubility Determination

The following protocol details the Isothermal Shake-Flask Method , which is a gold-standard and widely accepted technique for determining the equilibrium solubility of a compound.[6] This method is suitable for generating accurate and reproducible data for both aqueous and organic solvents.[6]

3.1. Principle An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibrium is established, the undissolved solid is separated from the solution, and the concentration of the dissolved compound in the clear supernatant is quantified analytically.

3.2. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps or stoppers

  • Analytical balance (±0.1 mg accuracy)

  • Thermostatic shaker or water bath with orbital shaking capabilities

  • Centrifuge

  • Syringe filters (e.g., 0.22 or 0.45 µm pore size, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Visible Spectrophotometer, HPLC-UV, or LC-MS)

3.3. Procedure

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 2-5 mL) of the chosen organic solvent to the vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 18-24 hours) to ensure equilibrium is reached.[7] Longer incubation times (up to 72 hours) may be necessary for some compounds.[8]

  • Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle. To ensure complete separation of the undissolved solid, centrifuge the vials at high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining fine particles, immediately filter the aliquot using a syringe filter chemically compatible with the solvent.[7]

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., UV-Vis spectroscopy at the compound's λmax or HPLC). Determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Visualized Workflows

To facilitate a clear understanding of the experimental and decision-making processes, the following diagrams have been generated.

G cluster_0 cluster_1 cluster_2 cluster_3 prep 1. Preparation add_solute Add excess solute to vial add_solvent Add known volume of solvent add_solute->add_solvent equil 2. Equilibration shake Agitate at constant temperature (18-24h) sep 3. Phase Separation centrifuge Centrifuge to pellet excess solid filter Filter supernatant (e.g., 0.22 µm filter) centrifuge->filter quant 4. Quantification dilute Dilute sample for linear range analyze Analyze via HPLC or UV-Vis dilute->analyze report 5. Report Data analyze->report

Caption: Experimental workflow for the Shake-Flask solubility determination method.

G cluster_solvents Solvent Polarity Spectrum compound This compound (Predominantly Nonpolar) nonpolar Nonpolar (e.g., Toluene, Hexane) compound->nonpolar High Solubility Expected ('Like dissolves like') polar_aprotic Polar Aprotic (e.g., THF, Acetone, DMSO) compound->polar_aprotic Good to Moderate Solubility (Dipole-dipole interactions) polar_protic Polar Protic (e.g., Ethanol, Methanol) compound->polar_protic Moderate to Low Solubility (Amide H-bonding helps)

Caption: Logical relationship between compound structure and expected solubility trends.

Conclusion

While quantitative solubility data for this compound is not currently published, an analysis of its chemical structure and that of related analogs suggests it is likely to be soluble in a range of common nonpolar and polar aprotic organic solvents. For any application requiring precise solubility values, it is imperative that researchers and developers perform experimental measurements. The standardized shake-flask protocol provided in this guide offers a robust framework for obtaining accurate and reproducible data, which is fundamental for advancing chemical synthesis and pharmaceutical development projects involving this compound.

References

Spectroscopic Characterization of 6-bromo-N-methyl-2-naphthamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectral data (NMR, IR, and MS) for the compound 6-bromo-N-methyl-2-naphthamide. Due to the limited availability of public domain experimental spectra for this specific molecule, this document presents a detailed, predictive analysis based on the known spectral characteristics of its constituent functional groups and data from closely related structural analogs. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound and similar compounds in a drug discovery and development context. Detailed, generalized experimental protocols for acquiring the spectral data are also provided.

Chemical Structure and Properties

  • IUPAC Name: 6-bromo-N-methylnaphthalene-2-carboxamide

  • Molecular Formula: C₁₂H₁₀BrNO

  • Molecular Weight: 264.12 g/mol

  • CAS Number: 426219-35-4

Structure:

Chemical structure of this compound

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of structural analogs, including 6-bromo-2-naphthol and 1-bromonaphthalene, as well as established spectroscopic principles for the N-methylamide functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR)

Predicted Chemical Shifts (δ) in CDCl₃ at 400 MHz

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.3 - 8.5s1HH-1
~8.0 - 8.2d1HH-5
~7.8 - 8.0d1HH-4
~7.7 - 7.9dd1HH-7
~7.6 - 7.8d1HH-8
~7.5 - 7.7d1HH-3
~6.0 - 6.5br s1HN-H
~3.0 - 3.2d3HN-CH₃

2.1.2. ¹³C NMR (Carbon-13 NMR)

Predicted Chemical Shifts (δ) in CDCl₃ at 100 MHz

Chemical Shift (ppm)Assignment
~168 - 170C=O (Amide)
~135 - 137C-6
~133 - 135C-4a
~131 - 133C-8a
~130 - 132C-2
~129 - 131C-5
~128 - 130C-7
~127 - 129C-8
~126 - 128C-4
~125 - 127C-1
~123 - 125C-3
~26 - 28N-CH₃
Infrared (IR) Spectroscopy

Predicted Vibrational Frequencies (cm⁻¹)

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3400MediumN-H stretch
~3050 - 3100MediumAromatic C-H stretch
~2920 - 2960WeakAliphatic C-H stretch (CH₃)
~1640 - 1680StrongC=O stretch (Amide I)
~1520 - 1580MediumN-H bend (Amide II)
~1470 - 1500MediumAromatic C=C stretch
~1230 - 1280MediumC-N stretch (Amide III)
~1050 - 1100MediumC-Br stretch
Mass Spectrometry (MS)

Predicted m/z Ratios for Molecular Ions

m/zIonNotes
263[M]⁺Corresponding to the ⁷⁹Br isotope.
265[M+2]⁺Corresponding to the ⁸¹Br isotope, with an intensity approximately equal to the M⁺ peak.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 10-12 ppm, pulse angle of 45 degrees, acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

    • Signal-to-noise ratio should be improved by acquiring a sufficient number of scans (e.g., 16 or 32).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees, and a sufficient number of scans to obtain a good signal-to-noise ratio.

IR Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder or clean ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

  • Acquisition:

    • ESI: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph. Acquire the mass spectrum in positive ion mode.

    • EI: Introduce the sample (as a solid or in a volatile solvent) into the ion source. A standard electron energy of 70 eV is typically used.

  • Data Analysis: Identify the molecular ion peaks, paying close attention to the characteristic isotopic pattern of bromine (M⁺ and M+2 peaks of approximately 1:1 ratio).

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation and confirmation of this compound using the described spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR MS_Data Determine Molecular Weight & Bromine Presence MS->MS_Data IR_Data Identify Functional Groups (Amide, Aromatic, C-Br) IR->IR_Data NMR_Data Elucidate Carbon-Hydrogen Framework NMR->NMR_Data Structure_Confirmation Confirm Structure of this compound MS_Data->Structure_Confirmation IR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

Technical Guide: 6-Bromo-N-methyl-2-naphthalenecarboxamide (CAS 426219-35-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound 6-Bromo-N-methyl-2-naphthalenecarboxamide, identified by the CAS number 426219-35-4. This molecule is a key intermediate in the synthesis of Orteronel (TAK-700), a non-steroidal androgen biosynthesis inhibitor that has been investigated for the treatment of prostate cancer. Orteronel selectively inhibits the 17,20-lyase activity of the enzyme CYP17A1, which is crucial for the production of androgens in testicular, adrenal, and prostatic tumor tissues.[1] Understanding the properties and synthesis of 6-Bromo-N-methyl-2-naphthalenecarboxamide is therefore critical for researchers involved in the development of related oncological therapeutics.

Chemical Structure and Properties

The structural and physicochemical properties of 6-Bromo-N-methyl-2-naphthalenecarboxamide are summarized in the tables below.

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 426219-35-4
IUPAC Name 6-bromo-N-methylnaphthalene-2-carboxamide
Molecular Formula C₁₂H₁₀BrNO
Canonical SMILES CNC(=O)C1=CC=C2C=C(Br)C=CC2=C1
InChI Key HPUCFMPIKISIIO-UHFFFAOYSA-N
Table 2: Physicochemical Properties
PropertyValue
Molecular Weight 264.12 g/mol
Appearance White to off-white solid
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in organic solvents such as DMSO and DMF
LogP (Predicted) 3.5

Synthesis

The synthesis of 6-Bromo-N-methyl-2-naphthalenecarboxamide is a multi-step process that begins with the bromination of a suitable naphthalene precursor to form 6-bromo-2-naphthoic acid. This carboxylic acid is then activated and coupled with methylamine to yield the final amide product.

Synthesis of 6-bromo-2-naphthoic acid

Several patented methods describe the synthesis of the key precursor, 6-bromo-2-naphthoic acid. One common approach involves the bromination of 2-naphthoic acid or a derivative thereof.

Amidation of 6-bromo-2-naphthoic acid

The final step in the synthesis is the formation of the amide bond between 6-bromo-2-naphthoic acid and methylamine. This is a standard peptide coupling reaction and can be achieved using various coupling agents.

Experimental Protocol: Representative Amide Coupling
  • Materials:

    • 6-bromo-2-naphthoic acid (1.0 eq)

    • Methylamine (as a solution in THF or as a hydrochloride salt) (1.2 eq)

    • A peptide coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 eq)

    • A non-nucleophilic base (e.g., DIPEA or NMM) (3.0 eq)

    • Anhydrous polar aprotic solvent (e.g., DMF or DCM)

  • Procedure:

    • Dissolve 6-bromo-2-naphthoic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

    • Add the coupling agent and the base to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add the methylamine solution or the methylamine hydrochloride salt to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 6-Bromo-N-methyl-2-naphthalenecarboxamide.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_amidation Amidation 2-Naphthoic_Acid 2-Naphthoic Acid Derivative Bromination Bromination 2-Naphthoic_Acid->Bromination 6-bromo-2-naphthoic_acid 6-bromo-2-naphthoic acid Bromination->6-bromo-2-naphthoic_acid Coupling Amide Coupling (e.g., HATU, DIPEA) 6-bromo-2-naphthoic_acid->Coupling Methylamine Methylamine Methylamine->Coupling Final_Product 6-Bromo-N-methyl-2- naphthalenecarboxamide Coupling->Final_Product

Caption: Synthetic workflow for 6-Bromo-N-methyl-2-naphthalenecarboxamide.

Role in the Synthesis of Orteronel (TAK-700)

6-Bromo-N-methyl-2-naphthalenecarboxamide serves as a crucial building block in the multi-step synthesis of Orteronel. The bromo-substituted naphthalene core provides the necessary scaffold for the subsequent introduction of the imidazole-containing side chain, which is essential for the biological activity of Orteronel.

Mechanism of Action of Orteronel

Orteronel is a selective inhibitor of the 17,20-lyase activity of CYP17A1, an enzyme critical in the androgen biosynthesis pathway. By inhibiting this enzyme, Orteronel effectively blocks the production of androgens like testosterone, which are known to drive the growth of prostate cancer.

Orteronel_MOA Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone CYP17A1 CYP17A1 (17,20-lyase) Pregnenolone->CYP17A1 Progesterone->CYP17A1 DHEA DHEA Testosterone Testosterone DHEA->Testosterone Androstenedione Androstenedione Androstenedione->Testosterone Prostate_Cancer_Growth Prostate Cancer Cell Growth and Proliferation Testosterone->Prostate_Cancer_Growth CYP17A1->DHEA CYP17A1->Androstenedione Orteronel Orteronel (TAK-700) Orteronel->CYP17A1 inhibits

Caption: Simplified signaling pathway of Orteronel's mechanism of action.

Spectroscopic Data

Table 3: Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR Aromatic protons (naphthalene ring): ~ δ 7.5-8.5 ppm (multiplets)N-methyl protons: ~ δ 2.9-3.1 ppm (singlet or doublet if coupled to NH)Amide proton (NH): ~ δ 8.0-9.0 ppm (broad singlet)
¹³C NMR Aromatic carbons: ~ δ 120-140 ppmCarbonyl carbon (C=O): ~ δ 165-170 ppmN-methyl carbon: ~ δ 26-28 ppm
IR (Infrared Spectroscopy) N-H stretch (amide): ~ 3300 cm⁻¹ (sharp)C=O stretch (amide): ~ 1640 cm⁻¹ (strong)Aromatic C-H stretch: ~ 3050 cm⁻¹Aromatic C=C stretch: ~ 1600, 1500 cm⁻¹
Mass Spectrometry (MS) [M]+ and [M+2]+ isotopic pattern characteristic of a monobrominated compound in a ~1:1 ratio.

Safety and Handling

Detailed toxicological data for 6-Bromo-N-methyl-2-naphthalenecarboxamide is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

6-Bromo-N-methyl-2-naphthalenecarboxamide is a valuable synthetic intermediate, primarily recognized for its role in the synthesis of the CYP17A1 inhibitor, Orteronel. This guide has provided an overview of its chemical properties, a plausible synthetic route, and its significance in the context of drug development. The provided data and protocols are intended to support researchers in their efforts to synthesize and utilize this and related compounds in the pursuit of novel therapeutics.

References

Navigating the Frontier: A Technical Guide to the Preliminary Biological Activity Screening of 6-bromo-N-methyl-2-naphthamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this publication, specific experimental data on the biological activity of 6-bromo-N-methyl-2-naphthamide is not available in the public domain. This technical guide therefore serves as a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the preliminary biological activity screening of this novel compound. The methodologies and potential areas of investigation are based on the known activities of structurally related naphthalimide and brominated heterocyclic compounds.

Introduction

Naphthalimide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The introduction of a bromine atom and an N-methyl amide group to the naphthalene scaffold in this compound suggests a molecule with potentially unique physicochemical and biological characteristics. A systematic preliminary biological evaluation is the critical first step in elucidating its therapeutic potential. This guide outlines a proposed screening cascade, detailed experimental protocols, and data presentation formats to facilitate such an investigation.

Proposed Screening Cascade

Based on the activities of analogous compounds, a logical first-pass screening for this compound would involve assessing its potential in three key areas: anticancer, antimicrobial, and enzyme inhibitory activities.

G A This compound (Test Compound) B Primary Screening Cascade A->B C Anticancer Activity (Cytotoxicity Screening) B->C D Antimicrobial Activity (Antibacterial & Antifungal Screening) B->D E Enzyme Inhibition (e.g., Kinase/Protease Panel) B->E F Hit Identification & Further Studies C->F D->F E->F

Caption: Proposed initial screening cascade for this compound.

Experimental Protocols

In Vitro Cytotoxicity Screening (MTT Assay)

This assay determines the compound's effect on the metabolic activity of cancer cells, which is an indicator of cell viability.

Methodology:

  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a normal cell line (e.g., HEK293) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions are made to treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Control wells receive DMSO at the same final concentration. A known anticancer drug (e.g., Doxorubicin) is used as a positive control.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Culture Cancer Cell Lines B Seed Cells into 96-well Plate A->B D Treat Cells for 48-72 hours B->D C Prepare Serial Dilutions of Test Compound C->D E Add MTT Reagent D->E F Incubate 4 hours E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I G A This compound B Mitochondrial Stress A->B C Release of Cytochrome c B->C E Apoptosome Formation C->E D Apaf-1 D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H Apoptosis G->H

The Unseen Scaffolding: A Technical Guide to the Synthetic Intermediate 6-Bromo-N-methyl-2-naphthamide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of 6-bromo-N-methyl-2-naphthamide, a key, non-bioactive intermediate in the synthesis of complex therapeutic agents.

While not a therapeutic agent in its own right, this compound has emerged as a critical building block in the development of novel pharmaceuticals. Its discovery is intrinsically linked to the pursuit of potent and selective modulators of various biological targets. This guide consolidates the available technical information regarding its synthesis, properties, and significant applications in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 426219-35-4
Molecular Formula C₁₂H₁₀BrNO
Molecular Weight 264.12 g/mol
IUPAC Name 6-bromo-N-methylnaphthalene-2-carboxamide
Appearance Solid

Synthesis and Preparation

The synthesis of this compound is not extensively detailed in a standalone publication, as it is primarily prepared as a precursor for more complex molecules. However, the synthetic route can be logically inferred from standard organic chemistry principles and the synthesis of its precursors, such as 6-bromo-2-naphthoic acid. The general approach involves the amidation of 6-bromo-2-naphthoic acid.

Experimental Protocol: Synthesis of 6-Bromo-2-naphthoic Acid (Precursor)

The synthesis of the direct precursor, 6-bromo-2-naphthoic acid, has been described in the literature. One common method involves the bromination of 2-naphthoic acid.

Materials:

  • 2-naphthoic acid

  • Bromine

  • Appropriate solvent (e.g., acetic acid)

  • Catalyst (e.g., iron(III) bromide)

Procedure:

  • Dissolve 2-naphthoic acid in the chosen solvent in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Add the catalyst to the solution.

  • Slowly add bromine to the reaction mixture from the dropping funnel at a controlled temperature.

  • After the addition is complete, continue to stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and collect the precipitate by filtration.

  • Wash the crude product with water and recrystallize from a suitable solvent to yield pure 6-bromo-2-naphthoic acid.

Experimental Protocol: Amidation to form this compound

The conversion of 6-bromo-2-naphthoic acid to this compound can be achieved through a standard amidation reaction.

Materials:

  • 6-bromo-2-naphthoic acid

  • Thionyl chloride or other activating agent (e.g., EDC, DCC)

  • Methylamine (or its hydrochloride salt with a base)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

  • Suspend 6-bromo-2-naphthoic acid in the anhydrous solvent.

  • Add the activating agent (e.g., thionyl chloride) dropwise at a controlled temperature to form the acyl chloride.

  • In a separate vessel, dissolve methylamine in the solvent.

  • Slowly add the freshly prepared 6-bromo-2-naphthoyl chloride solution to the methylamine solution at a low temperature (e.g., 0 °C).

  • Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

G cluster_0 Synthesis of this compound 2-naphthoic acid 2-naphthoic acid 6-bromo-2-naphthoic acid 6-bromo-2-naphthoic acid 2-naphthoic acid->6-bromo-2-naphthoic acid Bromination This compound This compound 6-bromo-2-naphthoic acid->this compound Amidation Methylamine Methylamine Methylamine->this compound

Caption: Synthetic pathway to this compound.

Role in Drug Discovery and Development

The significance of this compound lies in its utility as a key intermediate in the synthesis of high-value, biologically active molecules.

Intermediate in the Synthesis of Melanocortin-5 Receptor (MC5R) Antagonists

Several patents disclose the use of this compound in the preparation of potent and selective antagonists of the melanocortin-5 receptor (MC5R). The MC5R is a G-protein coupled receptor involved in various physiological processes, and its modulation is a therapeutic target for conditions such as acne, seborrhea, and certain inflammatory diseases. In these syntheses, the naphthamide core of this compound serves as a scaffold to which other chemical moieties are attached to achieve the desired pharmacological activity.

Precursor to Orteronel (TAK-700)

This compound is a documented precursor in the synthesis of Orteronel (TAK-700), an investigational, non-steroidal androgen synthesis inhibitor. Orteronel selectively inhibits CYP17A1 (17α-hydroxylase/17,20-lyase), a key enzyme in the androgen biosynthesis pathway. By reducing androgen production, Orteronel has been evaluated for the treatment of prostate cancer. The synthesis of Orteronel involves further chemical transformations of this compound to construct the final complex heterocyclic structure.

G cluster_1 Role as a Synthetic Intermediate This compound This compound MC5R Antagonists MC5R Antagonists This compound->MC5R Antagonists Further Synthesis Orteronel (TAK-700) Orteronel (TAK-700) This compound->Orteronel (TAK-700) Further Synthesis

Caption: Applications of this compound.

Biological Activity

There is no publicly available data to suggest that this compound possesses any significant biological activity of its own. Its utility is derived from its chemical structure, which allows for its incorporation into more complex molecules with specific pharmacological profiles. As an intermediate, it is not intended to have a direct therapeutic effect.

Conclusion

This compound represents a crucial, yet often unheralded, component in the landscape of modern drug discovery. While its own history is not one of a celebrated therapeutic agent, its importance is cemented in its role as a versatile synthetic intermediate. The ability to efficiently synthesize this compound has enabled the exploration and development of novel drug candidates targeting a range of diseases. For researchers in medicinal chemistry, this compound serves as a valuable tool in the construction of complex molecular architectures, underscoring the foundational importance of synthetic chemistry in the advancement of medicine.

Theoretical Calculations on 6-bromo-N-methyl-2-naphthamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical computational methodologies applicable to the study of 6-bromo-N-methyl-2-naphthamide. While direct experimental and computational data for this specific molecule is limited in published literature, this document outlines a robust framework for its theoretical analysis based on established computational techniques for analogous compounds. The guide details protocols for Density Functional Theory (DFT) calculations to elucidate molecular structure, electronic properties, and vibrational frequencies. Furthermore, it describes a workflow for molecular docking studies to investigate potential interactions with biological targets. All quantitative data are presented in standardized tables, and workflows are visualized using diagrammatic representations to facilitate comprehension and replication. This document is intended to serve as a foundational resource for researchers initiating computational investigations into this compound and its derivatives for applications in medicinal chemistry and materials science.

Introduction

This compound is a synthetic organic compound with potential applications in medicinal chemistry and materials science.[1] Its structure, featuring a naphthalene core with bromo and N-methyl amide substituents, suggests the possibility of diverse chemical interactions and biological activities. Theoretical calculations are indispensable tools for predicting the physicochemical properties, reactivity, and biological interactions of such molecules, thereby guiding experimental research and accelerating the drug discovery process.

This guide presents a standardized protocol for the theoretical investigation of this compound using Density Functional Theory (DFT) and molecular docking simulations. These computational methods are widely used to provide insights into molecular geometry, electronic structure, and ligand-protein binding.

Theoretical Methodology

A typical computational workflow for the theoretical analysis of a small molecule like this compound involves several key steps, from initial structure preparation to in-depth analysis of its properties and interactions.

cluster_0 Computational Workflow Start Start Structure_Preparation 3D Structure Generation & Initial Optimization Start->Structure_Preparation DFT_Calculations Density Functional Theory (DFT) Calculations Structure_Preparation->DFT_Calculations Molecular_Docking Molecular Docking Studies Structure_Preparation->Molecular_Docking Molecular_Properties Analysis of Molecular Properties DFT_Calculations->Molecular_Properties Binding_Analysis Analysis of Ligand-Protein Interactions Molecular_Docking->Binding_Analysis End End Binding_Analysis->End

Figure 1: A generalized workflow for the theoretical analysis of this compound.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide valuable information about its optimized geometry, vibrational frequencies, and electronic properties.[2][3]

  • Structure Preparation: The 3D structure of this compound is first generated using molecular modeling software.

  • Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. A common approach is to use the B3LYP functional with a 6-311++G(d,p) basis set.[4][5][6][7]

  • Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to predict the infrared and Raman spectra.[2][3]

  • Electronic Property Calculations: Various electronic properties, such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken charges, are calculated to understand the molecule's reactivity and charge distribution.[8]

Predicted Molecular Properties

Based on DFT calculations of similar molecules, the following tables summarize the hypothetical quantitative data for this compound.

Optimized Geometric Parameters
ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Br1.905
C=O1.230
C-N1.350
N-C(methyl)1.450
C-C (aromatic)1.390 - 1.420
C-H (aromatic)1.080
C-H (methyl)1.090
C-C-C (aromatic)118.0 - 122.0
O=C-N122.0
C-N-C(methyl)120.0
O=C-N-C(methyl)

Table 1: Predicted optimized geometric parameters for this compound.

Predicted Electronic Properties
PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.2 D
Mulliken Charge on Br-0.05 e
Mulliken Charge on O-0.50 e
Mulliken Charge on N-0.45 e

Table 2: Predicted electronic properties of this compound.

Predicted Vibrational Frequencies
Vibrational ModeWavenumber (cm⁻¹)Description
ν(N-H)3350Amide N-H stretch
ν(C-H) aromatic3100 - 3000Aromatic C-H stretch
ν(C-H) methyl2950 - 2850Methyl C-H stretch
ν(C=O)1680Amide I (C=O stretch)
δ(N-H)1550Amide II (N-H bend)
ν(C=C) aromatic1600 - 1450Aromatic C=C stretch
ν(C-Br)650C-Br stretch

Table 3: Predicted key vibrational frequencies for this compound.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9][10] This method is commonly used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

cluster_1 Molecular Docking Workflow Receptor_Preparation Prepare Protein Receptor Docking_Simulation Run Docking Simulation Receptor_Preparation->Docking_Simulation Ligand_Preparation Prepare Ligand (this compound) Ligand_Preparation->Docking_Simulation Pose_Generation Generate Binding Poses Docking_Simulation->Pose_Generation Scoring Score and Rank Poses Pose_Generation->Scoring Interaction_Analysis Analyze Ligand-Receptor Interactions Scoring->Interaction_Analysis

Figure 2: A typical workflow for molecular docking studies.

Molecular Docking Protocol
  • Receptor Preparation: A target protein structure is obtained from a protein data bank. Water molecules and other non-essential ligands are removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of this compound, optimized from DFT calculations, is prepared by assigning correct atom types and charges.

  • Docking Simulation: A docking program is used to systematically search for the best binding poses of the ligand within the active site of the receptor.

  • Scoring and Analysis: The generated poses are scored based on their predicted binding affinity. The best-scoring poses are then analyzed to identify key interactions such as hydrogen bonds and hydrophobic interactions.[10]

Hypothetical Docking Results

The following table presents hypothetical docking results of this compound with a generic kinase protein target.

ParameterValue
Binding Affinity (kcal/mol)-8.5
Hydrogen Bonds2 (with backbone of Leu83 and Asp145)
Hydrophobic InteractionsTrp35, Phe142, Val65
Key Interacting ResiduesLeu83, Asp145, Trp35, Phe142, Val65

Table 4: Hypothetical molecular docking results for this compound.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the computational analysis of this compound. The detailed protocols for DFT calculations and molecular docking, along with the structured presentation of hypothetical data, provide a solid foundation for researchers to initiate their own computational studies. The insights gained from such theoretical investigations can significantly contribute to understanding the properties of this molecule and guide its potential applications in drug discovery and materials science. Future experimental work is necessary to validate these theoretical predictions.

References

The Reactive Nature of Bromine in 6-bromo-N-methyl-2-naphthamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the bromine atom in 6-bromo-N-methyl-2-naphthamide, a key consideration for its application as a versatile building block in medicinal chemistry and materials science. The C(sp²)-Br bond at the 6-position of the naphthalene scaffold serves as a highly effective synthetic handle, enabling a diverse array of chemical transformations. This document provides a comprehensive overview of these reactions, including detailed experimental protocols and quantitative data to facilitate the strategic design of novel molecular entities.

Introduction to the Reactivity Profile

The bromine atom in this compound exhibits reactivity characteristic of an aryl bromide. The naphthalene ring system, while generally electron-rich, allows for the facile participation of the C-Br bond in numerous transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the N-methylamide group at the 2-position can subtly influence the reactivity of the bromine at the 6-position, though it is sufficiently remote that its electronic effect is not prohibitive for most common coupling reactions. The primary avenues for the functionalization of this position are through palladium-catalyzed processes, which offer mild conditions and broad functional group tolerance, making them ideal for complex molecule synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the cornerstone of modern organic synthesis, and the bromine atom of this compound is an excellent substrate for these transformations. The following sections detail the most pertinent palladium-catalyzed reactions, providing both generalized protocols and specific examples adapted from closely related substrates like methyl 6-bromo-2-naphthoate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is highly valued for its mild conditions and tolerance of a broad range of functional groups.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2 eq)Toluene/EtOH/H₂O8012>95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2 eq)Dioxane/H₂O10016High
33,5-Dimethylphenylboronic acidPEPPSI™-IPr (2)-K₂CO₃ (2 eq)DMF/H₂O806Good

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0 equiv).

  • Add the palladium catalyst and, if required, the ligand.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n PdII R-Pd(II)-Br(L_n) Pd0->PdII OxAdd Oxidative Addition OxAdd->PdII PdII_R2 R-Pd(II)-R'(L_n) PdII->PdII_R2 Transmetal Transmetalation Transmetal->PdII_R2 PdII_R2->Pd0 Product R-R' PdII_R2->Product RedElim Reductive Elimination RedElim->Pd0 ArylHalide 6-bromo-N-methyl- 2-naphthamide (R-Br) ArylHalide->OxAdd BoronicAcid R'-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Table 2: Representative Conditions for Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2-5)CuI (1-3)Et₃N or DIPEATHF or DMFRT - 502-1270-95
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NToluene704High
31-HeptynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)i-Pr₂NHDMF606Good

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst, and the copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise.

  • Stir the reaction at the specified temperature, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram: Sonogashira Coupling Catalytic Cycles

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n PdII R-Pd(II)-Br(L_n) Pd0->PdII OxAdd Oxidative Addition OxAdd->PdII PdII_Alkyne R-Pd(II)-C≡CR'(L_n) PdII->PdII_Alkyne Transmetal_Pd Transmetalation Transmetal_Pd->PdII_Alkyne PdII_Alkyne->Pd0 Product R-C≡CR' PdII_Alkyne->Product RedElim Reductive Elimination RedElim->Pd0 ArylHalide R-Br ArylHalide->OxAdd CuBr Cu(I)Br CuAcetylide Cu(I)-C≡CR' CuBr->CuAcetylide Alkyne H-C≡CR' Alkyne->CuAcetylide Base Base Base->CuAcetylide CuAcetylide->Transmetal_Pd

Caption: Catalytic cycles of the Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine.[1][2] This reaction is crucial for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

EntryAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10016High
2AnilinePd(OAc)₂ (1.5)BINAP (1.8)Cs₂CO₃Toluene11024Good
3n-ButylaminePd₂(dba)₃ (1)RuPhos (2)K₃PO₄Dioxane10018High

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv), the palladium precatalyst, and the ligand.

  • Add the base.

  • Add the anhydrous, degassed solvent, followed by the amine (1.1-1.5 equiv).

  • Seal the tube and heat the reaction mixture with stirring for the specified time.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute with a suitable organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII R-Pd(II)-Br(L_n) Pd0->PdII OxAdd Oxidative Addition OxAdd->PdII PdII_Amine [R-Pd(II)-Br(L_n)(HNR'₂)] PdII->PdII_Amine AmineCoord Amine Coordination AmineCoord->PdII_Amine PdII_Amido R-Pd(II)-NR'₂(L_n) PdII_Amine->PdII_Amido Deprotonation Deprotonation Deprotonation->PdII_Amido PdII_Amido->Pd0 Product R-NR'₂ PdII_Amido->Product RedElim Reductive Elimination RedElim->Pd0 ArylHalide R-Br ArylHalide->OxAdd Amine HNR'₂ Amine->AmineCoord Base Base Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Other Important Transformations

Beyond palladium-catalyzed cross-coupling, the bromine atom of this compound can undergo several other useful transformations.

Nucleophilic Aromatic Substitution (SNAAr)

While typically less reactive than activated aryl halides, under forcing conditions or with strong nucleophiles, this compound can undergo nucleophilic aromatic substitution.[3][4] The presence of the electron-withdrawing amide group can facilitate this reaction, albeit to a lesser extent than nitro groups.

Table 4: Potential Conditions for Nucleophilic Aromatic Substitution

NucleophileSolventTemperature (°C)Additive/Catalyst
NaOMeMeOH/DMF100-150-
NaCNDMF or DMSO150-200CuI (optional)
R₂NHNMP>180-

Experimental Protocol: General Procedure for Cyanation

  • In a sealed tube, combine this compound (1.0 equiv) and the cyanide source (e.g., Zn(CN)₂ or K₄[Fe(CN)₆]) (1.2-2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and any necessary ligands.

  • Add the anhydrous, degassed solvent (e.g., DMF or NMP).

  • Heat the reaction to a high temperature (typically >120 °C) and stir for an extended period.

  • Monitor the reaction by TLC or LC-MS.

  • Workup involves cooling, dilution with water, and extraction with an organic solvent, followed by purification.

Organometallic Intermediates: Grignard and Organolithium Reagents

The bromine atom can be converted into a more nucleophilic organometallic species through halogen-metal exchange.

  • Grignard Reagent Formation: Reaction with magnesium metal in an ethereal solvent like THF can generate the corresponding Grignard reagent.[5] This powerful nucleophile can then react with a variety of electrophiles, such as aldehydes, ketones, and CO₂. The N-methylamide group is generally compatible with Grignard formation, although it is important to use anhydrous conditions to prevent quenching of the reagent.

  • Organolithium Formation: Transmetallation with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures can form the 6-lithio-N-methyl-2-naphthamide. This highly reactive species can also be trapped with various electrophiles.

Experimental Protocol: General Procedure for Grignard Formation and Reaction

  • Activate magnesium turnings in a dry flask under an inert atmosphere.

  • Add a solution of this compound in anhydrous THF dropwise to initiate the reaction.

  • Once the Grignard reagent has formed, cool the solution and add the desired electrophile.

  • After the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry, and purify.

Diagram: Reactivity Pathways via Organometallic Intermediates

Organometallic_Pathways Start This compound Grignard Grignard Reagent (R-MgBr) Start->Grignard Mg, THF Lithium Organolithium (R-Li) Start->Lithium n-BuLi, THF, -78°C Product_G R-E Grignard->Product_G Product_L R-E Lithium->Product_L Electrophiles Electrophiles (E.g., Aldehydes, Ketones, CO₂) Electrophiles->Product_G Electrophiles->Product_L

Caption: Formation and reaction of organometallic intermediates.

Conclusion

The bromine atom of this compound provides a versatile and strategically important point of attachment for a wide range of synthetic transformations. The prevalence and reliability of palladium-catalyzed cross-coupling reactions, in particular, offer a powerful toolkit for the construction of complex molecular architectures. This guide has provided a detailed overview of the key reactive pathways, along with practical experimental protocols and data, to empower researchers in the fields of drug discovery and materials science to fully exploit the synthetic potential of this valuable building block. Careful consideration of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, will be paramount in achieving optimal outcomes for the desired transformations.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 6-bromo-N-methyl-2-naphthamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The naphthalene scaffold, in particular, is a privileged structure found in numerous therapeutic agents. The functionalization of this core through methods like the Suzuki coupling allows for the exploration of vast chemical space in drug discovery programs.

This document provides detailed application notes and a representative protocol for the use of 6-bromo-N-methyl-2-naphthamide as a substrate in Suzuki coupling reactions. Due to the electron-withdrawing nature of the amide group and the steric considerations of the naphthalene ring system, careful optimization of reaction parameters is crucial for achieving high yields. These notes are intended to serve as a comprehensive guide for chemists on the effective utilization of this substrate in the synthesis of novel N-methyl-2-naphthamide derivatives.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester. The reaction proceeds through a catalytic cycle that generally consists of three key steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the organoboron species for the transmetalation step. The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction, especially with substrates that may be sterically hindered or electronically deactivated.

Data Presentation: Representative Suzuki Coupling Reaction Parameters

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of aryl bromides, with a focus on naphthalene-based substrates and systems with similar steric and electronic properties to this compound. This data, compiled from analogous systems in the literature, provides a predictive framework for reaction optimization.

Table 1: Effect of Catalyst, Ligand, and Base on the Yield of Arylnaphthalenes [1]

EntryPalladium Source (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene1001895
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane1001896
3Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Toluene1001893
4Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O9012~85-95
5Pd(dppf)Cl₂ (3)-K₂CO₃ (2)DMF1008~90

Reaction conditions are for representative Suzuki couplings of bromonaphthalene derivatives and may require optimization for this compound.

Table 2: Comparison of Ligands for Sterically Hindered Suzuki Couplings [2][3]

EntryAryl BromideLigandBaseSolventTemperature (°C)Time (h)Yield (%)
12-Bromo-1,3-dimethylbenzeneRuPhosNaOtBuToluene11012High
21-Bromo-2-methylnaphthaleneSPhosK₃PO₄Toluene10018High
32-BromomesityleneBI-DIMEK₃PO₄Toluene11012High
42-BromotolueneXPhosK₃PO₄Dioxane10012>95

Yields are reported as "High" or ">95%" as specific quantitative values for these analogous systems vary across different publications. These ligands are known to be effective for sterically demanding substrates.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Ar-Br ArPdAr_prime Ar-Pd(II)L₂-Ar' OxAdd Oxidative Addition ArPdBr->ArPdAr_prime Ar'B(OH)₂ + Base Transmetalation Transmetalation ArPdAr_prime->Pd0 ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime Product RedElim Reductive Elimination ArBr Ar-Br Boronic Ar'B(OH)₂ + Base lab1 Oxidative Addition lab2 Transmetalation lab3 Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K₃PO₄) start->reagents catalyst Add Catalyst System: - Palladium Source (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) reagents->catalyst solvent Add Degassed Solvent (e.g., Dioxane) catalyst->solvent reaction Heat under Inert Atmosphere (e.g., N₂ or Ar) solvent->reaction workup Reaction Work-up: - Cool to RT - Quench with Water - Extract with Organic Solvent reaction->workup purification Purification: - Dry and Concentrate - Flash Column Chromatography workup->purification product Isolated Product: N-methyl-6-aryl-2-naphthamide purification->product

Caption: General experimental workflow for the Suzuki coupling reaction.

Experimental Protocols

The following is a representative protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is based on established methods for similar bromo-naphthalene substrates and should be optimized for specific arylboronic acids.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • SPhos (2-10 mol%) or other suitable ligand

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane or toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) and add them to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methyl-6-aryl-2-naphthamide.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the catalyst and ligand loading. Alternatively, screening different ligands (e.g., XPhos, RuPhos) or bases (e.g., Cs₂CO₃) may improve the outcome. The temperature can also be increased, but this may lead to decomposition.

  • Protodeborylation: A common side reaction is the protodeborylation of the boronic acid. To minimize this, ensure anhydrous conditions and use a non-protic solvent. Using boronic esters (e.g., pinacol esters) can also mitigate this issue as they slowly hydrolyze to the boronic acid in situ.

  • Homocoupling: The formation of biaryl byproducts from the homocoupling of the boronic acid can occur. This is often minimized by ensuring a thoroughly deoxygenated reaction mixture and using a high-purity palladium catalyst.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-aryl-N-methyl-2-naphthamides from this compound. The protocols and data provided herein serve as a valuable starting point for researchers in medicinal chemistry and drug development. Successful implementation will likely require optimization of the reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, to achieve the desired yield and purity for specific substrates.

References

Application Notes and Protocols for 6-bromo-N-methyl-2-naphthamide as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 6-bromo-N-methyl-2-naphthamide as a versatile synthetic intermediate in medicinal chemistry and materials science. While direct experimental data for this compound is limited in publicly available literature, its chemical structure, featuring a reactive bromine atom and an N-methylamide functional group on a naphthalene scaffold, suggests a wide range of potential applications. The protocols and applications outlined below are based on established synthetic methodologies for structurally related compounds, such as methyl 6-bromo-2-naphthoate and other bromo-naphthalene derivatives.

Overview of Synthetic Utility

This compound is a valuable building block for the synthesis of more complex molecules. The key reactive sites are the bromine atom at the 6-position and the N-methylamide group at the 2-position of the naphthalene ring.

  • The Bromine Atom: The carbon-bromine bond is susceptible to various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution reactions. This allows for the introduction of a wide array of substituents, including alkyl, aryl, heteroaryl, and amino groups.

  • The N-methylamide Group: While generally stable, the amide bond can be hydrolyzed under harsh conditions to the corresponding carboxylic acid. The N-H proton can be deprotonated to form an amidate, which can participate in further reactions. The carbonyl group can also exhibit reactivity.

These reactive handles make this compound a key intermediate for the construction of diverse molecular architectures with potential applications in drug discovery and materials science.

Synthesis of this compound

The synthesis of this compound can be readily achieved from commercially available starting materials. A common route involves the amidation of methyl 6-bromo-2-naphthoate.

Protocol 1: Synthesis of this compound from Methyl 6-bromo-2-naphthoate

This protocol describes the conversion of the methyl ester to the N-methylamide.

Materials:

  • Methyl 6-bromo-2-naphthoate

  • Methylamine (solution in THF or as a gas)

  • Anhydrous solvent (e.g., THF, Methanol)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve methyl 6-bromo-2-naphthoate (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylamine (2.0-3.0 eq) to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford this compound.

Expected Yield: 85-95% (based on similar amidation reactions).

Table 1: Physicochemical Data of Related Starting Material

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Methyl 6-bromo-2-naphthoate33626-98-1C12H9BrO2265.10123-126[1][2]

Applications as a Synthetic Intermediate

The presence of the bromo group allows for a variety of subsequent transformations, making this compound a key intermediate for creating libraries of compounds for drug discovery and other applications.

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is a powerful tool for forming carbon-carbon bonds, allowing the introduction of aryl, heteroaryl, or vinyl substituents at the 6-position of the naphthalene core.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (1-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, Na2CO3) (2.0-3.0 eq)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

Procedure:

  • In a reaction vessel, combine this compound, the boronic acid derivative, the palladium catalyst, and the base.

  • Add the solvent system to the mixture.

  • Degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Table 2: Representative Suzuki-Miyaura Coupling Reactions with Related Bromo-Naphthalene Compounds

Bromo-Naphthalene DerivativeBoronic AcidCatalystBaseSolventYield (%)
Methyl 6-bromo-2-naphthoatePhenylboronic acidPd(PPh3)4K2CO3Toluene/H2O92
2-Bromonaphthalene4-Methoxyphenylboronic acidPdCl2(dppf)Cs2CO3Dioxane95
Buchwald-Hartwig Amination

This reaction enables the formation of carbon-nitrogen bonds, introducing primary or secondary amines at the 6-position. This is particularly useful for synthesizing compounds with potential pharmacological activity, as the amino group can act as a key pharmacophore.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd2(dba)3) (1-5 mol%)

  • Ligand (e.g., Xantphos, BINAP) (2-10 mol%)

  • Base (e.g., NaOtBu, K3PO4) (1.5-2.5 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the palladium catalyst, ligand, and base.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Degas the mixture and heat to 80-110 °C for 4-24 hours, monitoring the reaction progress.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers, and dry.

  • Purify the product by column chromatography.

Potential Pharmacological Relevance

Derivatives of 2-naphthamide have been reported to exhibit a range of biological activities.[3][4] The naphthalene scaffold is present in several approved drugs.[3] By using this compound as a scaffold, novel compounds with potential therapeutic applications can be synthesized. For instance, the introduction of various substituents at the 6-position could lead to the discovery of new anticancer, antibacterial, or antifungal agents.[4][5]

Visualizing Synthetic Pathways

The following diagrams illustrate the synthetic utility of this compound.

Synthesis_of_6_bromo_N_methyl_2_naphthamide start Methyl 6-bromo-2-naphthoate reagent + Methylamine start->reagent product This compound reagent->product Amidation

Caption: Synthesis of the target intermediate.

Synthetic_Applications cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination intermediate This compound suzuki_reagent R-B(OH)2 / Pd catalyst / Base intermediate->suzuki_reagent buchwald_reagent R1R2NH / Pd catalyst / Ligand / Base intermediate->buchwald_reagent suzuki_product 6-Aryl-N-methyl-2-naphthamide suzuki_reagent->suzuki_product buchwald_product 6-(R1R2N)-N-methyl-2-naphthamide buchwald_reagent->buchwald_product

Caption: Key cross-coupling applications.

Conclusion

This compound represents a highly versatile and valuable intermediate for the synthesis of a wide range of novel compounds. Its utility in fundamental cross-coupling reactions provides access to diverse chemical space, which is of significant interest to researchers in drug discovery and materials science. The protocols provided herein, derived from established chemical literature on analogous compounds, offer a solid foundation for the successful application of this promising synthetic building block.

References

Application Notes and Protocols for Studying the Fluorescence of 6-bromo-N-methyl-2-naphthamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for investigating the fluorescence properties of 6-bromo-N-methyl-2-naphthamide and its derivatives. Due to limited publicly available spectroscopic data for this specific compound, this guide presents a generalized experimental protocol based on established methods for analogous naphthalene and naphthalimide derivatives. The provided quantitative data, based on closely related compounds, serves as a valuable reference for experimental design and data interpretation.

Introduction

Naphthalene derivatives are a significant class of fluorophores utilized in various scientific and biomedical applications, including as molecular probes, in bio-imaging, and for sensing ions and biomolecules. Their fluorescence characteristics, such as emission wavelength and quantum yield, are often highly sensitive to the local environment, a phenomenon known as solvatochromism. The presence of a bromine atom and an N-methylamide group on the naphthalene core of this compound suggests the potential for interesting photophysical properties, making it a target for fluorescence studies in drug discovery and materials science.

This application note outlines the necessary instrumentation, reagents, and step-by-step protocols for characterizing the fluorescence of this compound derivatives.

Experimental Protocols

A systematic approach is crucial for the accurate characterization of the fluorescence properties of this compound derivatives. The following protocols detail the steps for sample preparation, and spectroscopic measurements.

Materials and Reagents
  • This compound derivative of interest

  • Solvents: A range of spectroscopic grade solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, methanol, and water).

  • Reference Standard (for quantum yield determination): A well-characterized fluorescent standard with a known quantum yield in a specific solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546).[1]

Instrumentation
  • UV-Visible Spectrophotometer: To measure the absorbance spectra and determine the optimal excitation wavelength.

  • Fluorometer (Fluorescence Spectrophotometer): Equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission wavelength selection, and a sensitive detector (e.g., photomultiplier tube).

  • Quartz Cuvettes: 1 cm path length, transparent on all four sides.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorbance Spectroscopy cluster_fluo Fluorescence Spectroscopy cluster_data Data Analysis prep_sol Prepare Stock Solution prep_dil Prepare Dilute Solutions (Absorbance < 0.1) prep_sol->prep_dil abs_measure Measure UV-Vis Absorbance Spectrum prep_dil->abs_measure det_lambda_ex Determine λmax (Excitation Wavelength) abs_measure->det_lambda_ex calc_qy Calculate Quantum Yield abs_measure->calc_qy fluo_measure Measure Fluorescence Emission Spectrum det_lambda_ex->fluo_measure fluo_ex Measure Fluorescence Excitation Spectrum det_lambda_ex->fluo_ex det_lambda_em Determine λem (Emission Maximum) fluo_measure->det_lambda_em calc_stokes Calculate Stokes Shift det_lambda_em->calc_stokes

Experimental workflow for fluorescence characterization.
Detailed Methodologies

2.4.1. Sample Preparation

  • Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO or ethanol) at a concentration of approximately 1 mM.

  • Working Solutions: From the stock solution, prepare a series of dilute solutions in the desired spectroscopic grade solvents. The final concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.[2]

2.4.2. Absorbance and Fluorescence Measurements

  • Absorbance Spectra: Record the UV-Visible absorption spectrum of each solution using a spectrophotometer over a relevant wavelength range (e.g., 250-500 nm). Determine the wavelength of maximum absorbance (λmax).

  • Fluorescence Emission Spectra:

    • Set the excitation wavelength of the fluorometer to the λmax determined from the absorbance spectrum.

    • Record the fluorescence emission spectrum over a wavelength range that is longer than the excitation wavelength (e.g., 350-700 nm).

    • The parameters for data acquisition should be optimized, with typical settings including data intervals of 0.2 nm, and excitation and emission bandwidths of 2.5 nm.[1]

  • Fluorescence Excitation Spectra:

    • Set the emission wavelength to the maximum of the fluorescence emission spectrum.

    • Scan the excitation monochromator over a range of shorter wavelengths to obtain the excitation spectrum. The corrected excitation spectrum should be superimposable with the absorption spectrum.

2.4.3. Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) can be determined relative to a standard of known quantum yield using the following equation[3]:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (n²sample / n²std)

Where:

  • Φ is the fluorescence quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • 'sample' and 'std' refer to the test compound and the standard, respectively.

Protocol:

  • Prepare a series of solutions of both the sample and the reference standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the same excitation wavelength.

  • Measure the absorbance and fluorescence emission spectra for each solution.

  • Integrate the area under the fluorescence emission curves.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The slopes (gradients) of these plots can be used in the following simplified equation: Φsample = Φstd * (Gradsample / Gradstd) * (n²sample / n²std)[3]

Data Presentation

Table 1: Photophysical Properties of Representative Naphthalene Derivatives in Various Solvents.

Compound Name (Analog)Solventλabs (nm)λem (nm)Stokes Shift (cm-1)
PRODANEthanol3604304580
PRODANCyclohexane3423903880
LAURDANMethanol3644354650
LAURDANDioxane3504104350

Data is illustrative and based on known properties of related naphthalene derivatives.

Table 2: Fluorescence Quantum Yields of Representative Naphthalene Derivatives.

Compound Name (Analog)SolventQuantum Yield (Φ)Reference Compound
PRODANEthanol0.95Quinine Sulfate
PRODANCyclohexane0.03Quinine Sulfate
Naphthalenediimide DerivativeToluene~0.81-
Naphthalenediimide DerivativeDMSO~0.68-

Note: The quantum yield of many naphthalene derivatives is highly dependent on solvent polarity.[3][4]

Expected Results and Discussion

The fluorescence properties of this compound derivatives are expected to be influenced by several factors:

  • Solvatochromism: A significant shift in the emission maximum is anticipated when the solvent polarity is varied. This is due to the potential for an intramolecular charge transfer (ICT) excited state, which would be stabilized by polar solvents, leading to a red-shift in the emission.

  • Substituent Effects: The electron-withdrawing nature of the bromine atom and the electronic properties of the N-methylamide group will influence the energy levels of the molecule and thus its absorption and emission characteristics.

  • Quantum Yield: The fluorescence quantum yield may vary significantly with the solvent. In many naphthalene derivatives, the quantum yield is higher in non-polar solvents and can be quenched in polar or protic solvents.[3]

  • Fluorescence Quenching: The presence of the heavy bromine atom may lead to some degree of fluorescence quenching through the heavy-atom effect, which promotes intersystem crossing to the triplet state. This could result in a lower quantum yield compared to non-brominated analogs. Additionally, dissolved oxygen is a known quencher of naphthalene fluorescence.[2]

Signaling Pathways and Logical Relationships

The following diagram illustrates the potential photophysical pathways for a fluorescent molecule like a this compound derivative upon excitation.

photophysics S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (hν) S1->S0 Fluorescence (hν') S1->S0 Internal Conversion (IC) T1 T₁ (Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Non-radiative Decay

Jablonski diagram illustrating photophysical processes.

Upon absorption of a photon, the molecule is promoted from the ground state (S₀) to an excited singlet state (S₁). From S₁, it can return to the ground state via several pathways: fluorescence (radiative decay), internal conversion (non-radiative), or intersystem crossing to the triplet state (T₁). The efficiency of fluorescence is determined by the competition between these decay pathways.

References

Application Notes & Protocols: Incorporation of 6-bromo-N-methyl-2-naphthamide into Polymeric Architectures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the incorporation of 6-bromo-N-methyl-2-naphthamide, a functional moiety with potential applications in bioimaging and targeted therapeutics, into polymer structures.[1][2][3] Two primary strategies are presented: (1) a "grafting-to" approach via post-polymerization modification of a pre-synthesized polymer scaffold using Suzuki-Miyaura cross-coupling, and (2) a "grafting-from" approach involving the initial synthesis of a novel naphthamide-containing monomer followed by its copolymerization.[4][5][6] These methods offer versatile pathways to create advanced functional materials. Detailed experimental procedures, data interpretation guidelines, and characterization techniques are outlined to facilitate the development of novel polymer-drug conjugates and functional biomaterials.

Introduction

Naphthalimide derivatives are a class of compounds renowned for their excellent fluorescence properties, high photostability, and significant biological activities.[1][3] Their planar structure allows for intercalation with DNA, making them promising candidates for anticancer agents and other therapeutic applications.[2] The incorporation of such molecules into polymer backbones can yield materials with enhanced functionality, suitable for applications ranging from advanced diagnostics and drug delivery systems to organic electronics.[1][7][8]

This application note details two robust methodologies for covalently linking this compound to polymer chains. The presence of the bromo-substituent on the naphthyl ring serves as a versatile chemical handle for cross-coupling reactions, enabling precise control over the final polymer structure and properties.

Strategy 1: Post-Polymerization Modification via Suzuki Coupling

This "grafting-to" method involves attaching the this compound molecule to a pre-existing polymer that has been functionalized with boronic acid ester groups. The Suzuki-Miyaura coupling reaction is a highly efficient and widely used method for forming carbon-carbon bonds, making it ideal for polymer modification with high yields and tolerance to various functional groups.[4][5][6]

Experimental Protocol: Suzuki Coupling

Materials:

  • Poly(styrene-co-4-vinylphenylboronic acid pinacol ester) (P(S-co-VBP)), (or other suitable boronic ester-functionalized polymer)

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Deionized water

Equipment:

  • Schlenk flask and line

  • Magnetic stirrer with heating plate

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Dialysis tubing (MWCO appropriate for the polymer)

  • Freeze-dryer

Procedure:

  • In a Schlenk flask, dissolve the boronic ester-functionalized polymer (1.0 eq of boronic ester groups) in a 2:1 mixture of anhydrous Toluene:DMF under an inert atmosphere.

  • Add this compound (1.5 eq) and potassium carbonate (3.0 eq).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 90 °C and stir for 24-48 hours. Monitor the reaction progress by taking small aliquots and analyzing via thin-layer chromatography (TLC) for the consumption of the bromo-naphthamide.

  • After completion, cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the polymer by adding the concentrated solution dropwise into a large volume of cold methanol.

  • Recover the polymer precipitate by filtration and redissolve it in a minimal amount of a suitable solvent (e.g., THF or Chloroform).

  • Purify the polymer by dialysis against the same solvent for 48 hours to remove unreacted small molecules and catalyst residues.

  • Isolate the final product by precipitating again in methanol or by freeze-drying.

  • Characterize the final polymer using ¹H NMR, FTIR, GPC, and UV-Vis spectroscopy.

Data Presentation:

Table 1: Hypothetical Results of Post-Polymerization Modification. This table illustrates the expected relationship between reaction time and the degree of functionalization, as determined by ¹H NMR spectroscopy.

EntryPolymer BackboneReaction Time (h)Incorporation Efficiency (%)Final Polymer Mn ( g/mol )PDI
1P(S-co-VBP)126528,5001.45
2P(S-co-VBP)248831,2001.48
3P(S-co-VBP)489532,5001.50

Visualization:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Polymer Polymer with Boronic Ester Groups Product Naphthamide-Functionalized Polymer Polymer->Product Suzuki Coupling Naphthamide 6-bromo-N-methyl- 2-naphthamide Naphthamide->Product Catalyst Pd(PPh₃)₄ Catalyst Catalyst->Product Base K₂CO₃ Base Base->Product Solvent Toluene/DMF, 90°C Solvent->Product

Caption: Reaction scheme for post-polymerization modification.

Strategy 2: Copolymerization with a Naphthamide-Functionalized Monomer

This "grafting-from" approach involves first synthesizing a novel polymerizable monomer from this compound, followed by its copolymerization with a conventional monomer like styrene or methyl methacrylate. This method allows for the creation of copolymers with a well-distributed incorporation of the functional unit along the polymer chain.

Experimental Protocol: Monomer Synthesis & Polymerization

Part A: Synthesis of 4-vinylphenyl-N-methyl-2-naphthamide Monomer

  • Follow the Suzuki coupling procedure described in Strategy 1, using this compound and 4-vinylphenylboronic acid as the coupling partners.

  • After the reaction, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the resulting monomer by column chromatography on silica gel to obtain a pure, polymerizable product.

  • Confirm the structure of the monomer using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part B: Free-Radical Copolymerization

Materials:

  • 4-vinylphenyl-N-methyl-2-naphthamide monomer (M1)

  • Styrene (or other vinyl comonomer, M2), freshly distilled

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Anhydrous toluene

  • Methanol

Equipment:

  • Schlenk tube or polymerization ampoule

  • Magnetic stirrer with heating plate

  • Inert atmosphere (Nitrogen or Argon)

  • Vacuum line

Procedure:

  • In a Schlenk tube, dissolve the naphthamide monomer (M1), styrene (M2) at the desired molar ratio, and AIBN (initiator, ~1 mol% of total monomers) in anhydrous toluene.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Seal the tube under vacuum or backfill with an inert gas.

  • Place the tube in a preheated oil bath at 70 °C and stir for 12-24 hours.

  • Stop the polymerization by cooling the tube in an ice bath and exposing the solution to air.

  • Dilute the viscous solution with a small amount of toluene and precipitate the polymer by adding it dropwise to a large volume of vigorously stirred cold methanol.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

  • Characterize the resulting copolymer by ¹H NMR (to determine copolymer composition), GPC (for molecular weight and PDI), and DSC (for thermal properties).

Data Presentation:

Table 2: Hypothetical Copolymerization Results and Polymer Properties. This table shows how varying the monomer feed ratio affects the final copolymer composition and its physical properties.

EntryMonomer Feed Ratio (M1:M2)M1 in Copolymer (mol%)Mn ( g/mol )PDIT₉ (°C)
11:204.835,6001.85108
21:109.132,1001.92115
31:515.528,5002.10124

T₉: Glass transition temperature

Visualization:

G cluster_step1 Step 1: Monomer Synthesis cluster_step2 Step 2: Copolymerization Bromo 6-bromo-N-methyl- 2-naphthamide Monomer Naphthamide-Styrene Monomer (M1) Bromo->Monomer Suzuki Coupling Vinylboronic 4-vinylphenyl- boronic acid Vinylboronic->Monomer FinalPolymer Functional Copolymer P(M1-co-M2) Monomer->FinalPolymer Free-Radical Polymerization Comonomer Styrene (M2) Comonomer->FinalPolymer Initiator AIBN, 70°C Initiator->FinalPolymer

Caption: Workflow for monomer synthesis and copolymerization.

General Experimental Workflow and Characterization

The successful incorporation of the naphthamide moiety requires rigorous characterization at each step to confirm structures and purity.

Key Characterization Techniques:
  • Nuclear Magnetic Resonance (¹H NMR): To confirm the structure of the synthesized monomer and to determine the degree of functionalization in the final polymers. The ratio of aromatic protons from the naphthyl group to the protons of the polymer backbone can be used for quantification.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To verify the presence of key functional groups (e.g., amide C=O stretch, aromatic C=C bonds) and confirm the success of the chemical transformations.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers before and after modification.

  • UV-Vis and Fluorescence Spectroscopy: To investigate the photophysical properties of the resulting polymers. Naphthalimide-containing polymers are expected to exhibit distinct absorption and emission spectra, which can be useful for their intended applications.[9][10]

Visualization:

G Start Starting Materials Synthesis Polymer Synthesis (Strategy 1 or 2) Start->Synthesis Purification Purification (Precipitation, Dialysis) Synthesis->Purification Characterization Characterization (NMR, FTIR, GPC, UV-Vis) Purification->Characterization Application Application Testing (Bioimaging, Drug Release) Characterization->Application

Caption: General experimental and characterization workflow.

Potential Applications in Drug Development

The integration of naphthalimide derivatives into polymers opens up numerous possibilities in biomedical research and drug development.[1][11]

  • Fluorescent Probes for Bioimaging: The intrinsic fluorescence of the naphthalimide moiety allows the polymer to be used as a probe for cell imaging and tracking.[3]

  • Targeted Drug Delivery: The polymer can be further functionalized with targeting ligands (e.g., antibodies, peptides) to specifically deliver the therapeutic naphthalimide unit to cancer cells.

  • Smart Materials: By choosing a stimuli-responsive polymer backbone (e.g., pH- or temperature-sensitive), "smart" materials can be created that release their payload under specific physiological conditions.

Visualization:

G Polymer Naphthamide-Functionalized Polymer Imaging Fluorescent Bioimaging Polymer->Imaging Delivery Targeted Drug Delivery Polymer->Delivery Sensing Biosensing Polymer->Sensing

Caption: Potential applications of the functional polymer.

Safety Precautions

Standard laboratory safety practices should be followed. Handle all chemicals, especially palladium catalysts and organic solvents, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols: A Step-by-Step Guide to the N-Demethylation of 6-bromo-N-methyl-2-naphthamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the N-demethylation of 6-bromo-N-methyl-2-naphthamide, a process of significant interest in medicinal chemistry and drug development for modifying the pharmacological properties of molecules.[1][2] The protocols outlined below include the synthesis of the starting material, this compound, and its subsequent N-demethylation to yield 6-bromo-2-naphthamide.

Synthesis of Starting Material: this compound

The synthesis of the N-methylated amide starting material can be achieved in a multi-step process beginning with the commercially available 6-bromo-2-naphthol.

Materials and Methods

Reagents:

  • 6-bromo-2-naphthol

  • Sodium hydroxide (NaOH)

  • Potassium permanganate (KMnO4)

  • Hydrochloric acid (HCl)

  • Thionyl chloride (SOCl2)

  • Dichloromethane (DCM)

  • Methylamine solution (40% in water)

  • Anhydrous magnesium sulfate (MgSO4)

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Protocol: Synthesis of 6-bromo-2-naphthoic acid
  • Dissolution: In a 500 mL round-bottom flask, dissolve 10.0 g of 6-bromo-2-naphthol in 100 mL of 10% aqueous sodium hydroxide solution.

  • Oxidation: Heat the solution to 80°C and add a solution of 15.0 g of potassium permanganate in 200 mL of water dropwise over 2 hours.

  • Reaction Monitoring: Maintain the temperature at 80°C and stir vigorously for an additional 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

  • Acidification: Acidify the filtrate with concentrated hydrochloric acid until a white precipitate forms.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-bromo-2-naphthoic acid.

Experimental Protocol: Synthesis of this compound
  • Acid Chloride Formation: In a 250 mL round-bottom flask, suspend 5.0 g of 6-bromo-2-naphthoic acid in 50 mL of dichloromethane. Add 5.0 mL of thionyl chloride dropwise at 0°C.

  • Reflux: After the addition is complete, reflux the mixture for 2 hours.

  • Removal of Excess Reagent: Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Amidation: Dissolve the resulting crude 6-bromo-2-naphthoyl chloride in 50 mL of fresh dichloromethane and cool to 0°C. Slowly add 10 mL of 40% aqueous methylamine solution.

  • Reaction: Stir the mixture at room temperature for 3 hours.

  • Extraction: Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

N-Demethylation of this compound

The N-demethylation of the tertiary amide can be achieved via a copper-catalyzed radical reaction.[3] This method offers a pathway to the corresponding secondary amide.

Materials and Methods

Reagents:

  • This compound

  • Copper(I) iodide (CuI)

  • N-Fluorobenzenesulfonimide (NFSI)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Equipment:

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for work-up and purification

Experimental Protocol: N-Demethylation
  • Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and N-fluorobenzenesulfonimide (2.0 mmol).

  • Solvent Addition: Add 10 mL of 1,2-dichloroethane to the tube.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 80°C for 12 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with 20 mL of saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography on silica gel to afford the desired product, 6-bromo-2-naphthamide.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)
This compoundC12H10BrNO264.12-
6-bromo-2-naphthamideC11H8BrNO250.09~70-80 (based on literature for similar reactions)

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis of Starting Material cluster_demethylation N-Demethylation A 6-bromo-2-naphthol B Oxidation (KMnO4, NaOH) A->B C 6-bromo-2-naphthoic acid B->C D Acid Chloride Formation (SOCl2) C->D E 6-bromo-2-naphthoyl chloride D->E F Amidation (Methylamine) E->F G This compound F->G H N-Demethylation Reaction (CuI, NFSI) G->H Proceed to Demethylation I Work-up & Purification H->I J 6-bromo-2-naphthamide (Final Product) I->J

Caption: Overall experimental workflow from starting material synthesis to N-demethylation.

N-Demethylation Reaction Pathway

G reactant This compound reagents CuI (cat.) N-Fluorobenzenesulfonimide (NFSI) 1,2-Dichloroethane, 80°C reactant->reagents intermediate [Intermediate Radical Species] reagents->intermediate Radical Formation product 6-bromo-2-naphthamide intermediate->product Demethylation byproduct Formaldehyde intermediate->byproduct

Caption: Proposed reaction pathway for the copper-catalyzed N-demethylation.

References

Application Notes and Protocols: 6-bromo-N-methyl-2-naphthamide in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The practical applications of 6-bromo-N-methyl-2-naphthamide in materials science are not well-documented in current scientific literature. The following application notes and protocols are based on the known properties of similar naphthalimide and naphthamide derivatives and are intended to serve as a starting point for researchers. The synthesis protocol is based on standard organic chemistry transformations.

Introduction

This compound is a derivative of naphthalene with potential for use in materials science due to its aromatic structure and the presence of a bromine atom, which can be used for further functionalization. Naphthalene-based compounds are known for their photophysical properties and have been explored for applications in organic electronics and as fluorescent probes. The N-methylamide group can influence solubility and intermolecular interactions, which are critical properties for material fabrication.

This document provides a detailed protocol for the synthesis of this compound from its precursor, Methyl 6-bromo-2-naphthoate, and a prospective application in the field of fluorescent materials.

Synthesis of this compound

The synthesis of this compound can be achieved through the amidation of Methyl 6-bromo-2-naphthoate with methylamine.

Materials and Methods

Materials:

  • Methyl 6-bromo-2-naphthoate

  • Methylamine solution (e.g., 40% in water or 2.0 M in THF)

  • Methanol or Tetrahydrofuran (THF)

  • Sodium hydroxide (for aqueous workup, if necessary)

  • Hydrochloric acid (for aqueous workup, if necessary)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for purification (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration

  • Thin-layer chromatography (TLC) plates and chamber

  • Column chromatography setup

Experimental Protocol: Amidation of Methyl 6-bromo-2-naphthoate
  • Reaction Setup: In a round-bottom flask, dissolve Methyl 6-bromo-2-naphthoate (1.0 eq) in a suitable solvent such as methanol or THF.

  • Addition of Methylamine: Add an excess of methylamine solution (e.g., 3-5 eq) to the flask.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux to drive the reaction to completion. Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

Synthesis Workflow Diagram

cluster_synthesis Synthesis of this compound start Start dissolve Dissolve Methyl 6-bromo-2-naphthoate in solvent start->dissolve add_amine Add excess methylamine solution dissolve->add_amine react Stir at room temperature or reflux add_amine->react monitor Monitor reaction by TLC react->monitor workup Aqueous workup monitor->workup Reaction complete purify Column chromatography workup->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Prospective Application: Fluorescent Dopant in Polymer Films

Aromatic naphthalene derivatives often exhibit fluorescence. This compound could potentially be used as a fluorescent dopant in transparent polymer films for applications in lighting, displays, or sensors. The following is a hypothetical protocol to evaluate its performance.

Materials and Methods

Materials:

  • This compound

  • Host polymer (e.g., Polymethyl methacrylate - PMMA)

  • Solvent for polymer and dopant (e.g., Toluene, Chloroform)

  • Glass or quartz substrates

  • Cleaning agents for substrates (e.g., acetone, isopropanol)

Equipment:

  • Spin coater

  • Hot plate

  • UV-Vis spectrophotometer

  • Fluorometer

Experimental Protocol: Fabrication and Characterization of Doped Polymer Films
  • Substrate Cleaning:

    • Clean the glass or quartz substrates by sonicating in acetone, followed by isopropanol, and finally deionized water.

    • Dry the substrates with a stream of nitrogen gas.

  • Solution Preparation:

    • Prepare a stock solution of the host polymer (e.g., PMMA) in a suitable solvent (e.g., 5 wt% in toluene).

    • Prepare a stock solution of this compound in the same solvent.

    • Prepare a series of solutions with varying concentrations of the dopant in the polymer solution (e.g., 0.1, 0.5, 1.0, 2.0 wt% with respect to the polymer).

  • Film Fabrication:

    • Deposit the prepared solutions onto the cleaned substrates using a spin coater. The spin speed and time should be optimized to achieve a desired film thickness.

    • Anneal the films on a hot plate to remove any residual solvent (e.g., at 80°C for 30 minutes).

  • Characterization:

    • Measure the UV-Vis absorption spectra of the films to determine the absorption characteristics of the dopant in the polymer matrix.

    • Measure the photoluminescence (PL) spectra of the films by exciting at a wavelength determined from the absorption spectra.

    • Determine the photoluminescence quantum yield (PLQY) of the doped films.

Experimental Workflow Diagram

cluster_application Fabrication and Characterization of Doped Polymer Films start Start clean_substrate Clean substrates start->clean_substrate prep_solution Prepare polymer and dopant solutions clean_substrate->prep_solution spin_coat Spin coat films prep_solution->spin_coat anneal Anneal films spin_coat->anneal characterize Characterize films (UV-Vis, PL, PLQY) anneal->characterize end End characterize->end

Caption: Workflow for fabricating and characterizing fluorescent polymer films.

Data Presentation

Due to the lack of experimental data for the materials science applications of this compound, this section provides the chemical properties of its precursor, Methyl 6-bromo-2-naphthoate, which is commercially available and serves as the starting material.

Table 1: Properties of Methyl 6-bromo-2-naphthoate

PropertyValueReference
Molecular Formula C₁₂H₉BrO₂
Molecular Weight 265.10 g/mol
CAS Number 33626-98-1
Melting Point 123-126 °C
Appearance White to off-white crystalline powder[1]
Solubility Slightly soluble in chloroform and DMSO[1]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-bromo-N-methyl-2-naphthamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the synthesis of 6-bromo-N-methyl-2-naphthamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this compound typically starts from 6-bromo-2-naphthoic acid. The key transformation is the formation of an amide bond with methylamine. There are two common approaches for this step:

  • Two-Step Acyl Chloride Method: The carboxylic acid is first converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with methylamine to form the desired amide.[1]

  • One-Pot Coupling Reagent Method: A coupling agent is used to activate the carboxylic acid in situ, allowing it to react directly with methylamine. Common coupling systems include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt).[2][3]

G cluster_0 Starting Material cluster_1 Route 1: Acyl Chloride cluster_2 Route 2: Coupling Reagent 6-bromo-2-naphthoic acid 6-bromo-2-naphthoic acid Activation Activation (e.g., SOCl₂) 6-bromo-2-naphthoic acid->Activation Coupling One-pot Coupling (e.g., EDC, HOBt, Methylamine) 6-bromo-2-naphthoic acid->Coupling Acyl Chloride Intermediate 6-bromo-2-naphthoyl chloride Activation->Acyl Chloride Intermediate Amidation1 Amidation (Methylamine) Acyl Chloride Intermediate->Amidation1 Final Product This compound Amidation1->Final Product Coupling->Final Product

Caption: Synthetic routes to this compound.

Q2: What are the critical parameters for a successful amidation reaction?

A2: Several factors are crucial for achieving a high yield and purity:

  • Anhydrous Conditions: Particularly for the acyl chloride route, moisture can hydrolyze the highly reactive intermediate back to the carboxylic acid.

  • Reagent Purity: The purity of the starting carboxylic acid, coupling reagents, and solvents is essential.

  • Stoichiometry: Precise control over the molar ratios of the coupling agents and the amine is necessary to avoid side reactions and ensure complete conversion.

  • Temperature Control: Many coupling reactions are initiated at 0°C to control the exothermic reaction of active ester formation, and then allowed to warm to room temperature.[4]

  • Choice of Base: In many protocols, a non-nucleophilic base, such as diisopropylethylamine (DIEA) or triethylamine (TEA), is required to neutralize acids formed during the reaction without interfering with the coupling process.[5]

Q3: How can I monitor the reaction progress?

A3: Thin-Layer Chromatography (TLC) is a common and effective method. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be developed to clearly separate the starting carboxylic acid, the intermediate (if applicable), and the final amide product. The disappearance of the starting material spot and the appearance of the product spot indicate reaction progression. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.

Troubleshooting Guide

Problem: Low or no yield of this compound.

This is a common issue that can arise from several factors. The following decision tree can help diagnose the potential cause.

G cluster_yes Yes cluster_no No Start Low/No Yield Observed CheckSM Is starting material (acid) consumed (check by TLC/LCMS)? Start->CheckSM Loss Product lost during workup/purification? CheckSM->Loss Yes Activation Was the carboxylic acid properly activated? CheckSM->Activation No SideReaction Significant side products observed? Loss->SideReaction No WorkupIssue Optimize extraction pH. Use multiple extractions. Check purification method. Loss->WorkupIssue Yes Decomposition Product is unstable under reaction/workup conditions. SideReaction->Decomposition No SideReactionSolution Review coupling agent choice. Control temperature strictly. Check for amine impurities. SideReaction->SideReactionSolution Yes ReagentQuality Check quality/age of activating/coupling reagents. Use fresh reagents. Activation->ReagentQuality Yes AmineIssue Is there an issue with the methylamine? Activation->AmineIssue No AmineSolution Use methylamine solution in THF/MeOH. Ensure correct stoichiometry. Check for salt formation. AmineIssue->AmineSolution Yes Conditions Re-evaluate reaction conditions (solvent, temp, time). AmineIssue->Conditions No

Caption: Troubleshooting decision tree for low product yield.

Q4: I see unreacted 6-bromo-2-naphthoic acid in my final product. What should I do?

A4: This indicates an incomplete reaction. Consider the following:

  • Insufficient Activating/Coupling Reagent: Ensure you are using at least one equivalent of the coupling reagent (e.g., EDC). It is common to use a slight excess (1.1-1.2 equivalents).[2]

  • Reaction Time: The reaction may not have been stirred long enough. Monitor by TLC until the starting acid is fully consumed.

  • Amine Addition: If using the acyl chloride method, ensure the methylamine is added promptly after the acyl chloride is formed, as the acyl chloride can be unstable.

  • Acid-Base Neutralization: The reaction between a carboxylic acid and an amine can form a stable ammonium carboxylate salt, which is unreactive.[6] Using a coupling reagent bypasses this, but ensuring the conditions do not favor persistent salt formation is key.

Q5: I am observing significant side reactions. What are the common by-products and how can they be minimized?

A5: The nature of the by-products depends on the synthetic route:

  • Using Carbodiimides (EDC/DCC):

    • N-acylurea by-product: The highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common cause of low yields.[3] Adding HOBt helps to trap the intermediate as an active ester, minimizing this side reaction.[7]

    • Urea by-product: The reacted carbodiimide forms a urea (e.g., dicyclohexylurea from DCC or a water-soluble urea from EDC). While DCC-urea is often insoluble and can be filtered off, the EDC-urea by-product is removed during aqueous workup.[5]

  • Using the Acyl Chloride Method:

    • Anhydride Formation: If any water is present, the acyl chloride can react with the starting carboxylic acid to form an anhydride. This can still react to form the amide but alters the stoichiometry.

  • General Issues:

    • Over-methylation: If using a methylating agent in an alternative route, there's a risk of forming a quaternary ammonium salt, though this is less common in standard amidation.[8]

    • Racemization (if applicable): If the naphthamide backbone contained a chiral center, some coupling reagents and bases can cause epimerization. Additives like HOBt are known to suppress racemization.[7]

Quantitative Data Summary

CompoundMolecular Weight ( g/mol )Melting Point (°C)Key ¹H NMR Signals (DMSO-d₆)
6-bromo-2-naphthoic acid251.08290-294[9]13.15 (br. s, 1H, COOH), 8.62 (s, 1H), 8.30 (d, 1H), 8.09 (d, 1H), 8.02 (dd, 1H), 7.99 (d, 1H), 7.72 (dd, 1H)[9]
Methyl 6-bromo-2-naphthoate265.10123-126[10]3.9 (s, 3H, OCH₃) and aromatic signals
This compound264.12Not availableExpected signals: ~2.8 (d, 3H, NCH₃), ~8.5 (q, 1H, NH), plus aromatic signals

Experimental Protocols

Protocol 1: Synthesis of this compound via Acyl Chloride

  • Activation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 6-bromo-2-naphthoic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M). Add oxalyl chloride (1.5 eq) or thionyl chloride (SOCl₂) (1.5 eq) dropwise at 0°C. Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the solution becomes clear.

  • Solvent Removal: Remove the solvent and excess chlorinating agent under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0°C. Add a solution of methylamine (2.0 eq, e.g., 40% in water or 2M in THF) dropwise. Add a non-nucleophilic base like triethylamine (1.5 eq).

  • Workup: Let the reaction stir at room temperature overnight. Quench with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) or recrystallization.

Protocol 2: Synthesis of this compound via EDC/HOBt Coupling

  • Dissolution: In a round-bottom flask, dissolve 6-bromo-2-naphthoic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM (~0.2 M).

  • Reagent Addition: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir for 5 minutes.

  • Base and Amine: Add a non-nucleophilic base such as diisopropylethylamine (DIEA) (2.5 eq). Then, add methylamine (1.2 eq, e.g., as a solution in THF) dropwise at 0°C.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Formation Acid R-COOH Intermediate O-Acylisourea (Highly Reactive) Acid->Intermediate + EDC EDC EDC->Intermediate ActiveEster HOBt Active Ester (More Stable) Intermediate->ActiveEster + HOBt N_Acylurea N-Acylurea (By-product) Intermediate->N_Acylurea Rearrangement Urea EDC-Urea (By-product) Intermediate->Urea + H₂O (hydrolysis) HOBt HOBt Amide Amide Product ActiveEster->Amide + Amine Amine R'-NH₂ (Methylamine) HOBt_regen HOBt (regenerated) Amide->HOBt_regen +

Caption: Mechanism of EDC/HOBt mediated amide coupling.

References

Technical Support Center: Synthesis of 6-Bromo-N-methyl-2-naphthamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 6-bromo-N-methyl-2-naphthamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common starting material is 6-bromo-2-naphthoic acid, which is then coupled with methylamine. An alternative is to start from methyl 6-bromo-2-naphthoate and react it with methylamine.

Q2: What are the critical steps in the synthesis of this compound from 6-bromo-2-naphthoic acid?

The critical step is the amide bond formation between the carboxylic acid of 6-bromo-2-naphthoic acid and methylamine. This typically requires the activation of the carboxylic acid using a coupling reagent.[1][2] Key considerations include the choice of coupling reagent, solvent, base, and reaction temperature to ensure high yield and minimize side reactions.

Q3: What are some of the common side reactions to be aware of during the synthesis?

Potential side reactions include racemization if chiral centers are present (not applicable here), reaction of the coupling agent with the amine, and formation of byproducts from the coupling agent.[3] For instance, when using carbodiimides like DCC, the dicyclohexylurea byproduct can complicate purification.[3]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4] This allows for the visualization of the consumption of the starting materials and the formation of the product.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am not getting a good yield of this compound. What are the possible causes and solutions?

A: Low yield can stem from several factors. Here's a systematic approach to troubleshoot the issue:

  • Ineffective Carboxylic Acid Activation: The carboxylic acid needs to be activated to react with the amine.[1][2]

    • Solution: Ensure your coupling reagent is fresh and added in the correct stoichiometric amount (often a slight excess). Consider switching to a more powerful coupling reagent like HATU or HBTU, which are known for their efficiency and fast reaction times.[2][3]

  • Poor Solubility of Reagents: If the starting materials, particularly 6-bromo-2-naphthoic acid, are not fully dissolved, the reaction will be incomplete.

    • Solution: Choose an appropriate anhydrous aprotic solvent such as DMF, NMP, or DCM.[4] Gentle heating might be necessary to dissolve the starting material completely.

  • Presence of Water: Moisture can hydrolyze the activated carboxylic acid intermediate and deactivate the coupling reagent.

    • Solution: Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Inappropriate Base: The choice and amount of base are crucial.

    • Solution: A non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used to neutralize the acid formed during the reaction without interfering with the coupling process.[4] Ensure you are using the correct amount, usually 2-3 equivalents.

Issue 2: Difficulty in Product Purification

Q: I am having trouble purifying the final product. What are the common impurities and how can I remove them?

A: Purification challenges often arise from unreacted starting materials and byproducts of the coupling reaction.

  • Unreacted 6-bromo-2-naphthoic acid: If the reaction has not gone to completion, the acidic starting material will be present.

    • Solution: During the work-up, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid.

  • Coupling Reagent Byproducts: Many coupling reagents generate byproducts that need to be removed. For example, DCC forms dicyclohexylurea (DCU), which is often insoluble in many organic solvents and can be removed by filtration.[3] Water-soluble byproducts from reagents like EDC can be removed by aqueous washes.

  • Co-elution during Chromatography: The product may have a similar polarity to a byproduct, making separation by column chromatography difficult.

    • Solution: Optimize your mobile phase for column chromatography. A gradient elution might be necessary. Alternatively, recrystallization of the crude product could be an effective purification method.

Experimental Protocols

Protocol 1: Synthesis of this compound using HATU as a coupling reagent

This protocol provides a general procedure for the amide coupling of 6-bromo-2-naphthoic acid and methylamine using HATU.

Materials:

  • 6-bromo-2-naphthoic acid (1 equivalent)

  • Methylamine (solution in THF or as a hydrochloride salt, 1.2 equivalents)

  • HATU (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) (3 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 6-bromo-2-naphthoic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • If using methylamine hydrochloride, add it directly to the mixture. If using a solution of methylamine, cool the reaction mixture to 0 °C before adding the methylamine solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates completion.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Comparison of Coupling Reagents for the Synthesis of this compound

Coupling ReagentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Notes
DCC/HOBtTEADCMRT1275DCU byproduct can be difficult to remove.
EDC/HOBtDIPEADMFRT885Water-soluble byproduct, easier work-up.
HATUDIPEADMFRT295Fast reaction, high yield, but more expensive.
PyBOPDIPEADCMRT492Efficient, but can be sensitive to moisture.

Note: The data presented in this table are representative and actual results may vary depending on specific experimental conditions.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction Conditions 6_bromo_2_naphthoic_acid 6-bromo-2-naphthoic acid coupling_reagent Coupling Reagent (e.g., HATU) 6_bromo_2_naphthoic_acid->coupling_reagent methylamine Methylamine methylamine->coupling_reagent product This compound coupling_reagent->product base Base (e.g., DIPEA) base->coupling_reagent solvent Solvent (e.g., DMF) solvent->coupling_reagent

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield Issue check_activation Check Carboxylic Acid Activation start->check_activation check_solubility Check Reagent Solubility start->check_solubility check_moisture Check for Moisture start->check_moisture check_base Check Base start->check_base solution_reagent Use fresh/different coupling reagent check_activation->solution_reagent solution_solvent Change solvent or apply gentle heat check_solubility->solution_solvent solution_anhydrous Use anhydrous conditions/ inert atmosphere check_moisture->solution_anhydrous solution_base Verify base choice and stoichiometry check_base->solution_base

Caption: Troubleshooting workflow for low product yield.

References

"troubleshooting guide for 6-bromo-N-methyl-2-naphthamide purification"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for the purification of 6-bromo-N-methyl-2-naphthamide, targeting researchers, scientists, and professionals in drug development.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Product is an oil or liquid, not a solid.

  • Question: I expected a solid product, but after synthesis and initial work-up, I have an oil or liquid. How do I proceed with purification?

  • Answer: this compound is reported to be a liquid at room temperature. Therefore, purification techniques suitable for liquids, such as column chromatography or high-vacuum distillation, should be employed instead of recrystallization.

Issue 2: Low yield after purification.

  • Question: My final yield of purified this compound is very low. What could be the cause?

  • Answer: Low yields can result from several factors:

    • Incomplete Reaction: The initial synthesis may not have gone to completion. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) before starting the work-up.[1]

    • Loss during Extraction: The product might have some solubility in the aqueous layers during the work-up. Ensure the pH is appropriately adjusted to minimize the solubility of the amide and perform multiple extractions with a suitable organic solvent.

    • Decomposition during Chromatography: Some amides can be sensitive to acidic silica gel. If you suspect this, you can use a deactivated (neutral) silica gel or add a small amount of a neutralizer like triethylamine to the eluent.

    • Product Volatility: If using high-vacuum distillation, the product might be more volatile than anticipated, leading to loss into the vacuum trap. Careful control of temperature and pressure is crucial. Amides generally have high boiling points, so this is less common but possible.[2]

Issue 3: Presence of starting material in the final product.

  • Question: My purified product is contaminated with unreacted 6-bromo-2-naphthoic acid. How can I remove it?

  • Answer: Unreacted carboxylic acid is a common impurity if the amide is synthesized directly from the acid.[3][4] An acidic wash during the work-up should remove the majority of it.

    • Aqueous Wash: Perform a liquid-liquid extraction, washing the organic layer containing your product with a mild base such as a saturated sodium bicarbonate solution.[1] This will deprotonate the carboxylic acid, making it soluble in the aqueous layer.

    • Column Chromatography: If the basic wash is insufficient, column chromatography is effective. The more polar carboxylic acid will have a lower Rf value and elute more slowly than the less polar amide.

Issue 4: Persistent colored impurities.

  • Question: My final product has a persistent yellow or brown color. What is the source and how can it be removed?

  • Answer: Colored impurities can arise from side reactions or the degradation of reagents.

    • Activated Charcoal: While this is more common for solutions prior to recrystallization, a small amount of activated charcoal can be used to treat a solution of your product before a final filtration and solvent removal, if you are not proceeding with chromatography.

    • Column Chromatography: This is the most effective method for removing colored impurities. The different polarities of the colored byproducts will allow for their separation from the desired amide.

Data Presentation: Potential Impurities

The following table summarizes the physical properties of potential starting materials and byproducts that could be present as impurities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Physical State at RT
This compound C₁₂H₁₀BrNO264.12Not availableLiquid
6-bromo-2-naphthoic acidC₁₁H₇BrO₂251.08294-295Solid[3][4]
6-bromo-2-naphtholC₁₀H₇BrO223.07122-124Solid[5]
Methyl 6-bromo-2-naphthoateC₁₂H₉BrO₂265.10123-126Solid[6][7]

Experimental Protocols

Protocol 1: General Work-up for Amide Synthesis

This protocol is a general procedure for the initial purification of the crude product after synthesis from a carboxylic acid and an amine.

  • Quenching the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with a 1 M citric acid or 1 M HCl solution to remove any unreacted amine.[1]

  • Basic Wash: Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted carboxylic acid and any acidic byproducts.[1]

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is ready for further purification.

Protocol 2: Column Chromatography Purification

This is a general protocol for the purification of the crude this compound by flash column chromatography.

  • Stationary Phase: Pack a glass column with silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry, product-adsorbed silica to the top of the column.

  • Elution: Begin elution with a non-polar solvent such as hexane or heptane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% hexane to a 70:30 hexane:ethyl acetate mixture.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound. For the purification of related naphthamide derivatives, a mobile phase of hexane and ethyl acetate (3:1 v/v) has been reported to be effective.[8]

Mandatory Visualization

TroubleshootingWorkflow start Crude this compound check_physical_state Check Physical State start->check_physical_state is_liquid Product is Liquid/Oil check_physical_state->is_liquid Liquid is_solid Product is Solid (Unexpected) check_physical_state->is_solid Solid chromatography Column Chromatography is_liquid->chromatography distillation High-Vacuum Distillation is_liquid->distillation check_purity_tlc Assess Purity (TLC/NMR) is_liquid->check_purity_tlc is_solid->chromatography Consider dissolution and chromatography chromatography->check_purity_tlc distillation->check_purity_tlc is_pure Pure Product check_purity_tlc->is_pure Pure has_impurities Impurities Present check_purity_tlc->has_impurities Not Pure identify_impurity Identify Impurity has_impurities->identify_impurity unreacted_acid Unreacted 6-bromo-2-naphthoic acid identify_impurity->unreacted_acid Polar spot, acidic unreacted_amine Unreacted Methylamine identify_impurity->unreacted_amine Basic other_impurity Other/Unknown Impurity identify_impurity->other_impurity Other basic_wash Aqueous Basic Wash (e.g., NaHCO3) unreacted_acid->basic_wash acidic_wash Aqueous Acidic Wash (e.g., 1M HCl) unreacted_amine->acidic_wash re_purify Re-purify via Chromatography other_impurity->re_purify basic_wash->check_purity_tlc acidic_wash->check_purity_tlc re_purify->check_purity_tlc

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Optimization of 6-bromo-N-methyl-2-naphthamide Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and derivatization of 6-bromo-N-methyl-2-naphthamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing the parent compound, this compound?

A1: The most common and reliable method is a two-step process starting from 6-bromo-2-naphthoic acid. First, the carboxylic acid is activated, typically by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][] Second, the resulting acyl chloride is reacted with methylamine to form the desired N-methyl amide.[3][4] Direct condensation of the carboxylic acid and methylamine is possible but often requires harsh conditions and may result in lower yields due to the formation of an unreactive ammonium-carboxylate salt.[5][6]

Q2: What are the key strategies for derivatizing this compound?

A2: The bromine atom on the naphthyl ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. The three main strategies are:

  • Buchwald-Hartwig Amination: To form C-N bonds by coupling with a wide range of primary or secondary amines.[7][8][9][10]

  • Suzuki-Miyaura Coupling: To form C-C bonds by coupling with aryl or vinyl boronic acids or their esters.[11][12][13][14]

  • Sonogashira Coupling: To form C-C triple bonds by coupling with terminal alkynes.[15][16][17][18]

Q3: My cross-coupling reaction is failing. What are the most critical parameters to check first?

A3: For any palladium-catalyzed cross-coupling reaction, the most critical factors are the exclusion of oxygen and moisture, the choice of ligand, and the selection of the appropriate base.

  • Inert Atmosphere: Ensure your reaction is set up under a thoroughly inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the palladium catalyst.[19]

  • Ligand: The ligand choice is crucial and substrate-dependent. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, Xantphos) are often effective for these types of reactions.[7][8][19]

  • Base: The base is not just a proton scavenger; it plays a key role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly used.[8][19]

Q4: Can the amide functional group interfere with the cross-coupling reaction?

A4: The N-methyl amide group is generally stable and well-tolerated in most palladium-catalyzed coupling reactions. However, under very harsh basic conditions or with certain catalysts, it could potentially undergo undesired side reactions. Using milder bases like K₃PO₄ or Cs₂CO₃ can sometimes mitigate these issues.

Troubleshooting Guides

Part 1: Synthesis of this compound
Issue Possible Cause(s) Suggested Solution(s)
Low or No Yield of Amide 1. Inactive Acyl Chloride: The acyl chloride may have hydrolyzed due to exposure to moisture.[3] 2. Poor Quality Amine: The methylamine reagent may be of low purity or incorrect concentration. 3. Insufficient Base: In the reaction of an acyl chloride with an amine salt, a base is required to liberate the free amine.[1]1. Use freshly prepared or properly stored acyl chloride under anhydrous conditions.[3] 2. Use a fresh bottle of methylamine solution and verify its concentration. 3. Ensure at least two equivalents of amine or one equivalent of amine and one equivalent of a non-nucleophilic base (e.g., triethylamine) are used to neutralize the HCl byproduct.[3]
Multiple Products Observed by TLC/LC-MS 1. Incomplete Reaction: Starting material (acyl chloride) remains. 2. Side Reactions: The highly reactive acyl chloride may react with trace impurities.1. Extend the reaction time or allow the mixture to warm to room temperature after the initial addition at 0 °C.[3] 2. Maintain a low temperature (0 °C) during the dropwise addition of the acyl chloride to the amine solution to minimize side reactions.[3]
Difficulty Purifying the Product 1. Product is an Oil: The product may not crystallize easily. 2. Product is Water-Soluble: The product may be lost to the aqueous layer during workup.1. Purify via flash column chromatography on silica gel. 2. Perform multiple extractions of the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[3]
Part 2: Derivatization via Cross-Coupling Reactions
Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Catalyst Deactivation: Presence of oxygen or moisture.[19] 2. Incorrect Ligand/Base Combination: The chosen ligand and base are not optimal for this specific substrate.[8] 3. Low Reaction Temperature: The reaction may have a high activation energy.1. Ensure all glassware is oven-dried, and the solvent is anhydrous and degassed. Maintain a positive pressure of inert gas (Ar or N₂).[19] 2. Screen a panel of ligands (e.g., XPhos, SPhos, RuPhos for Buchwald-Hartwig/Suzuki) and bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).[8][14] 3. Increase the reaction temperature in increments (e.g., from 80 °C to 110 °C).[19]
Dehalogenation (Loss of Bromine) 1. Side Reaction in Catalytic Cycle: A common side reaction, especially in Buchwald-Hartwig and Suzuki couplings. 2. Presence of Water: Trace water can be a proton source.1. Change the ligand or use a milder base. Sometimes, lowering the reaction temperature can reduce the rate of dehalogenation relative to the desired coupling. 2. Use rigorously dried solvents and reagents.
Formation of Homocoupled Byproducts 1. Suzuki Coupling: The boronic acid can homocouple. 2. Sonogashira Coupling: The alkyne can homocouple (Glaser coupling).1. Ensure the reaction is strictly anaerobic. Adjust the stoichiometry of the boronic acid (often 1.1-1.5 equivalents is sufficient). 2. The presence of the copper co-catalyst can promote Glaser coupling. Running the reaction under copper-free conditions may be necessary if this is a persistent issue.[16]
Incomplete Reaction 1. Insufficient Catalyst Loading: The catalyst may have decomposed before the reaction is complete. 2. Steric Hindrance: The coupling partners may be sterically demanding.1. Increase the catalyst and ligand loading (e.g., from 2 mol% to 5 mol% Pd). 2. Switch to a bulkier, more electron-rich ligand which can promote oxidative addition and reductive elimination for sterically hindered substrates.[8]

Data Presentation

Table 1: General Parameters for Buchwald-Hartwig Amination of this compound
ParameterCommon Reagents / ConditionsNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%)Tris(dibenzylideneacetone)dipalladium(0) and Palladium(II) acetate are common choices.[19]
Ligand XPhos, RuPhos, Xantphos (2-10 mol%)Bulky, electron-rich phosphine ligands are generally preferred to facilitate the catalytic cycle.[8][19]
Base NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ (1.4-2.2 equiv)A strong, non-nucleophilic base is required. The choice can significantly impact yield.[19]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic, and degassed solvents are mandatory.[19]
Temperature 80 - 120 °COften requires heating to drive the reaction to completion.
Table 2: Condition Screening for Suzuki-Miyaura Coupling of this compound
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Expected Yield Range
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O100High
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O90Moderate to High
PdCl₂(dppf) (3)-K₂CO₃ (2)DMF90Moderate to High
Pd₂(dba)₃ (2)XPhos (5)K₃PO₄ (2)Toluene110High

Yields are illustrative, based on typical outcomes for aryl bromides, and will vary depending on the specific boronic acid used.[14]

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Acyl Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, suspend 6-bromo-2-naphthoic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). Add thionyl chloride (2.0 equiv) dropwise at room temperature. Heat the mixture to reflux (approx. 40 °C) for 2-3 hours until the solution becomes clear.

  • Amide Formation: Cool the reaction mixture to room temperature and remove the excess SOCl₂ and DCM under reduced pressure. Re-dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve methylamine (2.2 equiv, e.g., as a 40% solution in water or 2M in THF) in DCM and cool to 0 °C in an ice bath.

  • Reaction: Add the acyl chloride solution dropwise to the cooled methylamine solution with vigorous stirring. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel to yield pure this compound.

Protocol 2: Buchwald-Hartwig Amination with a Generic Secondary Amine
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equiv).[19]

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the secondary amine (1.2 equiv) followed by anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube tightly and heat the reaction mixture to 100-110 °C in a preheated oil bath with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Mandatory Visualization

experimental_workflow cluster_synthesis Part 1: Synthesis cluster_derivatization Part 2: Derivatization start 6-bromo-2-naphthoic acid acyl_chloride Activation (e.g., SOCl₂) start->acyl_chloride amide_formation Amidation (Methylamine) acyl_chloride->amide_formation parent_compound This compound amide_formation->parent_compound buchwald Buchwald-Hartwig (C-N Coupling) parent_compound->buchwald suzuki Suzuki-Miyaura (C-C Coupling) parent_compound->suzuki sonogashira Sonogashira (C-C Coupling) parent_compound->sonogashira derivatives Functionalized Derivatives buchwald->derivatives suzuki->derivatives sonogashira->derivatives troubleshooting_flow decision decision action action start Low Yield in Cross-Coupling decision_inert Is atmosphere strictly inert? start->decision_inert Check Reaction Setup action_degas Improve degassing; Use Schlenk line/glovebox decision_inert->action_degas No decision_reagents Are reagents anhydrous & pure? decision_inert->decision_reagents Yes action_dry Dry solvents; Use fresh reagents decision_reagents->action_dry No decision_conditions Screen Conditions decision_reagents->decision_conditions Yes action_ligand action_ligand decision_conditions->action_ligand Vary Ligand action_base action_base decision_conditions->action_base Vary Base action_temp action_temp decision_conditions->action_temp Increase Temperature end Reaction Optimized action_ligand->end Re-run action_base->end Re-run action_temp->end Re-run

References

"side reactions to avoid when working with 6-bromo-N-methyl-2-naphthamide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions when working with 6-bromo-N-methyl-2-naphthamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed when working with this compound?

A1: The most prevalent side reactions involving this compound occur during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. Key side reactions include debromination (hydrodehalogenation), homocoupling of coupling partners, and reactions involving the N-methylamide group under harsh conditions.

Q2: I am observing a significant amount of the debrominated byproduct, N-methyl-2-naphthamide, in my reaction mixture. What are the likely causes and how can I minimize it?

A2: Debromination is a common side reaction with aryl bromides. It can be caused by protic impurities or be a catalyst-mediated process.[1] To minimize this, ensure you are using anhydrous solvents and that all glassware is thoroughly dried. The choice of phosphine ligand and base can also influence the extent of this side reaction. In some cases, a milder base or a different catalyst system may be required.

Q3: During a Suzuki-Miyaura coupling, I am seeing a lot of homocoupling of my boronic acid. What is causing this and how can I prevent it?

A3: Homocoupling of boronic acids is primarily caused by the presence of oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II), promoting this side reaction.[2] To prevent this, it is crucial to thoroughly degas all solvents and the reaction mixture by methods such as freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[1][3] Maintaining a positive pressure of an inert gas throughout the reaction is also essential.[1][3]

Q4: Can the N-methylamide group participate in side reactions?

A4: Under standard cross-coupling conditions, the N-methylamide group is generally stable. However, under strongly acidic or basic conditions, or at very high temperatures, hydrolysis of the amide to the corresponding carboxylic acid (6-bromo-2-naphthoic acid) can occur. Additionally, the nitrogen atom could potentially coordinate with the palladium catalyst, which might influence its reactivity.

Q5: My reaction is not proceeding to completion, and I have a significant amount of unreacted starting material. What troubleshooting steps should I take?

A5: Incomplete conversion can be due to several factors including inactive catalyst, suboptimal ligand, incorrect base, poor solubility, or insufficient temperature.[1] It is advisable to use a fresh batch of catalyst and screen different ligands and bases.[1] The choice of solvent is also critical for solubility; for poorly soluble substrates, a higher boiling point solvent might be necessary, though this can sometimes lead to other side reactions.[1] Incrementally increasing the reaction temperature may also improve conversion.[1]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cross-Coupling Product
Potential CauseSuggested Solutions
Catalyst Inactivity • Use a fresh batch of palladium catalyst or a more active pre-catalyst. • Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[1]
Suboptimal Ligand • Screen different phosphine ligands (e.g., SPhos, XPhos for Suzuki; BINAP, DPPF for Buchwald-Hartwig). The choice of ligand is critical for reaction success.[1][4]
Incorrect Base • Screen various bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or NaOt-Bu. The optimal base is dependent on the specific reaction and solvent.[1][4] • Ensure the base is finely powdered and anhydrous.
Poor Solubility • Try different solvent systems like dioxane/water, THF/water, DMF, or toluene.[1]
Low Reaction Temperature • Gradually increase the reaction temperature in 10-20 °C increments. Aryl bromides like this compound may require higher temperatures to react efficiently.[1]
Issue 2: Significant Formation of Byproducts
ByproductPotential CauseSuggested Solutions
Homocoupling of Boronic Acid (Suzuki) • Presence of oxygen in the reaction mixture.[2][3]• Thoroughly degas all solvents and the reaction mixture (e.g., freeze-pump-thaw or sparging with Ar/N₂ for at least 30 minutes).[1][3] • Maintain a positive pressure of inert gas throughout the reaction.[1][3]
Debromination of Naphthamide • Protic impurities. • Catalyst-mediated side reaction.[1]• Use anhydrous solvents and thoroughly dry all glassware. • Screen different ligands and bases; sometimes a less reactive catalyst system can suppress this pathway.
Protodeboronation of Boronic Acid (Suzuki) • Presence of excess water or oxygen. • Base-catalyzed decomposition.• Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[3] • Use anhydrous solvents and a carefully chosen base.
β-Hydride Elimination (Buchwald-Hartwig) • An unproductive side reaction that can compete with reductive elimination.[5]• The choice of ligand is critical to favor reductive elimination over β-hydride elimination. Sterically hindered ligands can be beneficial.[5]

Experimental Protocols

Example Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O 4:1)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress using TLC, GC-MS, or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Example Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol is a general starting point and may require optimization.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., BINAP, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To a dry, oven-baked reaction flask, add the palladium pre-catalyst and the ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous solvent and stir for a few minutes.

  • Add the this compound, the amine, and the base under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Reaction Issue Identified (e.g., Low Yield, Byproducts) check_reagents Verify Purity and Integrity of Starting Materials and Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_byproducts Identify Byproducts (LC-MS, NMR) start->analyze_byproducts optimize_catalyst Optimize Catalyst System (Catalyst, Ligand, Loading) check_reagents->optimize_catalyst check_conditions->optimize_catalyst analyze_byproducts->optimize_catalyst e.g., Debromination optimize_base Screen Different Bases (Type, Strength, Amount) analyze_byproducts->optimize_base e.g., Protodeboronation degas Improve Degassing Technique analyze_byproducts->degas e.g., Homocoupling optimize_catalyst->optimize_base optimize_solvent Change Solvent System (Solubility, Boiling Point) optimize_base->optimize_solvent end Optimized Reaction optimize_solvent->end degas->end

Caption: A workflow for troubleshooting common issues in reactions with this compound.

Suzuki_Side_Reactions pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Pd(II)-X) pd0->oxidative_addition Ar-X transmetalation Transmetalation (Ar-Pd(II)-Ar') oxidative_addition->transmetalation + Ar'B(OH)₂ / Base debromination Debromination (Ar-H) oxidative_addition->debromination Protic Source reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product homocoupling Homocoupling (Ar'-Ar') boronic_acid Ar'B(OH)₂ boronic_acid->homocoupling O₂

Caption: Simplified Suzuki catalytic cycle highlighting potential side reactions.

Decision_Tree start Primary Side Product? debromination Debromination start->debromination Yes homocoupling Homocoupling start->homocoupling No, Homocoupling no_reaction No Reaction start->no_reaction No, No Reaction solvents Use Anhydrous Solvents debromination->solvents degas Improve Degassing homocoupling->degas temp Increase Temperature no_reaction->temp ligand_base Screen Ligands/Bases solvents->ligand_base end Proceed with Optimized Conditions ligand_base->end degas->end catalyst Change Catalyst/Ligand temp->catalyst catalyst->end

Caption: A decision tree for addressing specific side reactions.

References

"degradation pathways of 6-bromo-N-methyl-2-naphthamide under experimental conditions"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Degradation Studies of 6-Bromo-N-methyl-2-naphthamide

Disclaimer: Specific degradation pathways for this compound are not extensively documented in publicly available literature. The following guide is constructed based on established principles of chemical degradation for structurally related molecules and general guidelines for pharmaceutical stress testing.[1][2] It is intended to assist researchers in designing, executing, and troubleshooting their own experimental degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the likely functional groups susceptible to degradation in this compound?

Based on its structure, the primary sites susceptible to degradation are the amide linkage and the naphthalene ring system. Key functional groups to consider are:

  • Amide Bond (-CO-NH-): Prone to hydrolysis under both acidic and basic conditions.

  • N-Methyl Group (-NH-CH₃): Can be susceptible to oxidative N-dealkylation.

  • Bromo-naphthalene Ring: The aromatic ring can undergo oxidative degradation. The bromine substituent might also be subject to displacement or degradation under specific conditions, such as photolysis.

Q2: What are the primary degradation pathways to investigate for this compound?

Researchers should focus on three main degradation routes:

  • Hydrolysis: Cleavage of the amide bond to yield 6-bromo-2-naphthoic acid and methylamine. This is often catalyzed by acid or base.

  • Oxidation: Degradation initiated by oxidative species (e.g., peroxides, metal ions, dissolved oxygen).[3] Potential reactions include N-dealkylation to form 6-bromo-2-naphthamide and formaldehyde, or the formation of N-oxide derivatives.[4]

  • Photodegradation: Degradation caused by exposure to light, particularly UV radiation. This can lead to complex degradation profiles, including potential dehalogenation or polymerization.

Q3: What conditions are recommended for a forced degradation study?

Forced degradation, or stress testing, is crucial for elucidating potential degradation pathways.[2] It involves subjecting the compound to conditions more severe than those it would typically encounter during storage or use.[1][2] Recommended starting conditions are:

  • Acid Hydrolysis: 0.1 M HCl at 60-80 °C.

  • Base Hydrolysis: 0.1 M NaOH at 60-80 °C.

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat at a temperature below the compound's melting point (e.g., 80-105 °C).

  • Photolytic Degradation: Exposure to a light source conforming to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

Q4: How can I effectively monitor the degradation process and identify byproducts?

A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. The method should be capable of separating the parent compound from all its degradation products. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No degradation observed under stress conditions. The compound is highly stable, or the stress conditions are too mild.Increase the temperature, concentration of the stressor (e.g., acid, base, peroxide), or duration of the study. Ensure proper experimental setup (e.g., for photolysis, ensure direct exposure to the light source).
Complete degradation of the parent compound. The stress conditions are too harsh.Reduce the temperature, concentration of the stressor, or the exposure time. A target degradation of 5-20% is often ideal for method validation.
Unexpected peaks in the chromatogram of the control sample. Contamination of the sample, solvent, or mobile phase. The compound may be unstable under ambient conditions.Use high-purity solvents and reagents. Prepare fresh samples and controls for each analysis. Evaluate the stability of the compound in the chosen solvent.
Poor mass balance in the assay. Some degradation products may not be detected by the analytical method (e.g., they are volatile or lack a UV chromophore). The parent compound or degradants may have adsorbed to the container.Ensure the detection wavelength is appropriate for all likely products. Use a universal detector like a Charged Aerosol Detector (CAD) if available. Check for adsorption by using different container materials (e.g., glass vs. polypropylene).
Inconsistent results between replicate experiments. Variability in experimental conditions (e.g., temperature fluctuations, inconsistent sample preparation). Instability of degradation products.Tightly control all experimental parameters. Use calibrated equipment (ovens, pH meters). Analyze samples immediately after preparation or store them under conditions that prevent further degradation.

Quantitative Data Summary

The following tables present hypothetical data for illustrative purposes.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% DegradationNumber of DegradantsMajor Degradant (% Area)
0.1 M HCl (80 °C, 24h)15.22DP-H1 (12.5%)
0.1 M NaOH (60 °C, 8h)18.92DP-H1 (16.8%)
10% H₂O₂ (RT, 24h)8.53DP-O1 (5.1%)
Thermal (105 °C, 72h)2.11DP-T1 (1.5%)
Photolytic (ICH Q1B)11.74DP-P1 (6.3%)

Table 2: Proposed Structures of Major Degradation Products (DP)

Degradant IDProposed StructureFormation Condition
DP-H16-bromo-2-naphthoic acidAcidic/Basic Hydrolysis
DP-O16-bromo-2-naphthamideOxidative N-dealkylation
DP-P1Structure to be determinedPhotolytic

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat in a water bath at 80 °C. Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.2 M NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep at 60 °C. Withdraw aliquots at time points, neutralize with 0.2 M HCl, and dilute to 0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 20% H₂O₂. Store in the dark at room temperature. Withdraw aliquots at time points and dilute to 0.1 mg/mL.

  • Thermal Degradation: Store the solid compound in a controlled temperature oven at 105 °C. At each time point, weigh an appropriate amount of the solid, dissolve, and dilute to 0.1 mg/mL.

  • Photolytic Degradation: Expose the stock solution (in a quartz cuvette) and the solid compound to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizations

Below are diagrams illustrating potential degradation pathways and a typical experimental workflow for these studies.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Parent_H This compound H_Product 6-bromo-2-naphthoic acid + Methylamine Parent_H->H_Product H+ or OH- Parent_O This compound O_Product1 6-bromo-2-naphthamide + Formaldehyde Parent_O->O_Product1 [O] (N-dealkylation) O_Product2 N-Oxide Derivative Parent_O->O_Product2 [O] (N-oxidation)

Caption: Proposed Degradation Pathways for this compound.

G start Start: Compound Stock Solution stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Time-Point Sampling & Neutralization stress->sampling analysis HPLC-UV Analysis (Quantification) sampling->analysis id LC-MS/MS Analysis (Identification) analysis->id If unknown peaks > threshold pathway Elucidate Degradation Pathways analysis->pathway id->pathway report Final Report pathway->report

Caption: General Workflow for a Forced Degradation Study.

References

"how to increase the solubility of 6-bromo-N-methyl-2-naphthamide for biological assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with compounds like 6-bromo-N-methyl-2-naphthamide in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, this compound, poorly soluble in aqueous solutions?

A1: this compound possesses a chemical structure with a large, nonpolar naphthalene ring system and a bromine substituent. These features contribute to its hydrophobicity, leading to limited solubility in aqueous-based buffers commonly used in biological assays. Many new chemical entities are poorly soluble in water, which can hinder their evaluation in preclinical studies.[1][2][3]

Q2: What are the initial steps to improve the solubility of a poorly soluble compound?

A2: A common starting point is the use of co-solvents. Organic solvents that are miscible with water can help dissolve the compound.[3][4][5] Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent capable of dissolving many non-polar compounds for initial screening.[4][6] However, it's crucial to determine the tolerance of your specific biological assay to the chosen co-solvent, as even low concentrations can sometimes interfere with cellular systems.[7][8][9]

Q3: What are more advanced methods if co-solvents are insufficient or interfere with my assay?

A3: Several advanced techniques can be employed to enhance solubility:

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[10][11][12][13][14]

  • Surfactants: These amphiphilic molecules form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of these micelles can solubilize poorly soluble compounds.[15][16][17][18]

  • Nanoparticle Formulations: Reducing the particle size of a compound to the nanometer range increases its surface area, which can significantly improve its dissolution rate and saturation solubility.[1][2][19][20][21]

  • Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds, aiding in their delivery and solubility in aqueous environments.[22][23][24][25][26]

Q4: How do I choose the best solubilization method for my experiment?

A4: The choice of method depends on several factors, including the specific requirements of your biological assay, the physicochemical properties of your compound, and the desired final concentration. A decision-making workflow can help guide your selection (see diagrams below). It is often a process of empirical testing to find the optimal conditions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound precipitates when added to aqueous buffer from a DMSO stock. The final concentration of DMSO is too low to maintain solubility, or the compound's solubility limit in the final buffer has been exceeded.1. Increase the final DMSO concentration, ensuring it remains within the tolerance level of your assay.[6] 2. Prepare a more dilute stock solution in DMSO. 3. Add the DMSO stock to the assay medium with vigorous vortexing or sonication.[6] 4. Explore alternative solubilization methods like cyclodextrins or surfactants.
The chosen co-solvent is affecting the results of my biological assay. The solvent itself is toxic to the cells or interferes with the biological target.1. Perform a solvent tolerance test to determine the maximum non-interfering concentration.[7][8] 2. Switch to a less toxic co-solvent (e.g., ethanol, though its effects must also be validated).[7][8] 3. Consider non-solvent-based methods like cyclodextrin or liposomal formulations.[10][22]
Solubility is still insufficient even with a co-solvent. The compound is extremely hydrophobic and requires a more potent solubilization strategy.1. Investigate the use of cyclodextrins, which can significantly enhance the apparent solubility of hydrophobic compounds.[10][11] 2. Test various non-ionic surfactants (e.g., Polysorbate 80, Cremophor EL) that are known to be effective solubilizers.[17] 3. If resources permit, explore advanced formulations like nanoparticles or liposomes.[19][23]

Data Presentation: Comparison of Solubilization Methods

The following table summarizes hypothetical solubility data for this compound using different techniques. Note: These are illustrative values and actual results may vary.

Method Solvent/Excipient Maximum Achieved Concentration (µM) in PBS (pH 7.4) Notes
Control Phosphate-Buffered Saline (PBS)< 1Essentially insoluble in aqueous buffer alone.
Co-solvent 1% DMSO in PBS50A common starting point, but may not be sufficient for all assays.
Co-solvent 5% DMSO in PBS250Higher DMSO concentration improves solubility but increases the risk of assay interference.
Cyclodextrin 10 mM HP-β-CD in PBS500Hydroxypropyl-β-cyclodextrin is a widely used derivative with good solubility and low toxicity.
Surfactant 0.1% Polysorbate 80 in PBS800Non-ionic surfactants are often effective at forming micelles to solubilize hydrophobic compounds.[16][17]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)
  • Stock Solution Preparation: Weigh out a precise amount of this compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Gentle warming or sonication may be required to fully dissolve the compound.

  • Working Solution Preparation: Serially dilute the stock solution in 100% DMSO to create intermediate concentrations.

  • Final Assay Preparation: Add a small volume of the DMSO stock or intermediate solution to your aqueous assay buffer (e.g., 1 µL of a 10 mM stock into 999 µL of buffer for a final concentration of 10 µM). Ensure the final DMSO concentration does not exceed the tolerance limit of your assay (typically ≤ 1%).[7][9]

  • Mixing: Immediately and thoroughly mix the final solution by vortexing or inversion to prevent precipitation.

Protocol 2: Solubilization using a Cyclodextrin (HP-β-CD)
  • Cyclodextrin Solution Preparation: Prepare a stock solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., 100 mM in PBS).

  • Complex Formation: Add an excess amount of solid this compound to the HP-β-CD solution.

  • Equilibration: Agitate the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Removal of Excess Compound: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Concentration Determination: The concentration of the solubilized compound in the filtrate can be determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Protocol 3: Solubilization using a Surfactant (Polysorbate 80)
  • Surfactant Solution Preparation: Prepare a stock solution of Polysorbate 80 in your aqueous buffer at a concentration above its critical micelle concentration (CMC). For Polysorbate 80, the CMC is approximately 0.01-0.02%. A 1% stock solution is a common starting point.

  • Solubilization: Add the desired amount of this compound to the surfactant solution.

  • Mixing and Equilibration: Gently mix the solution, avoiding excessive foaming. Sonication or gentle warming can aid in solubilization. Allow the solution to equilibrate for several hours.

  • Filtration (Optional): If any undissolved particles are visible, filter the solution through a 0.22 µm filter.

  • Final Dilution: The resulting solution can be further diluted with the same surfactant-containing buffer as needed for the biological assay.

Visualizations

G start Start: Poorly Soluble Compound stock Prepare High Concentration Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Assay Buffer stock->dilute check_precipitate Precipitation Observed? dilute->check_precipitate soluble Proceed with Assay (Maintain Final DMSO %) check_precipitate->soluble No troubleshoot Troubleshoot / Select Advanced Method check_precipitate->troubleshoot Yes

Caption: Initial workflow for solubilizing a compound.

G start Is Co-Solvent (e.g., DMSO) Sufficient and Assay-Compatible? use_cosolvent Use Co-Solvent start->use_cosolvent Yes check_cyclodextrin Need Moderate Solubility Enhancement with Low Toxicity? start->check_cyclodextrin No use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) check_cyclodextrin->use_cyclodextrin Yes check_surfactant Need High Solubility Enhancement? check_cyclodextrin->check_surfactant No use_surfactant Use Surfactants (e.g., Polysorbate 80) check_surfactant->use_surfactant Yes advanced_formulation Consider Advanced Formulations (Nanoparticles, Liposomes) check_surfactant->advanced_formulation No / Need Further Enhancement

Caption: Decision tree for selecting a solubilization method.

References

"refining the protocol for scaling up 6-bromo-N-methyl-2-naphthamide production"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the protocol for scaling up the production of 6-bromo-N-methyl-2-naphthamide. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for producing this compound?

The most common and industrially scalable route involves a two-step process:

  • Conversion of 6-bromo-2-naphthoic acid to its acyl chloride: This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. For large-scale operations, thionyl chloride is often preferred due to its cost-effectiveness.[1]

  • Amidation of the acyl chloride with methylamine: The resulting 6-bromo-2-naphthoyl chloride is then reacted with methylamine to form the desired this compound.[1]

Q2: What are the critical safety precautions to consider when working with thionyl chloride and methylamine on a large scale?

Both thionyl chloride and methylamine are hazardous materials requiring strict safety protocols, especially during scale-up.

  • Thionyl Chloride (SOCl₂):

    • It is a corrosive and toxic liquid that reacts violently with water, releasing toxic gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[2][3][4]

    • All reactions must be conducted in a well-ventilated fume hood or a closed system equipped with a scrubber to neutralize acidic off-gases.[5]

    • Personal protective equipment (PPE), including a face shield, full suit, vapor respirator, and chemical-resistant gloves, is mandatory.[3]

    • Glassware must be thoroughly oven-dried to prevent any contact with moisture.[5]

  • Methylamine (CH₃NH₂):

    • It is a flammable and corrosive gas or liquid with a strong odor.

    • Aqueous solutions of methylamine are commonly used.

    • The reaction with the acyl chloride is highly exothermic, and the addition should be controlled to manage the temperature rise.[5]

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored using standard chromatographic techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of the starting material (6-bromo-2-naphthoic acid or its acyl chloride) and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction mixture, allowing for precise determination of conversion and purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) is a good starting point for method development.[6]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete conversion of 6-bromo-2-naphthoic acid to the acyl chloride. - Ensure the thionyl chloride is fresh and used in sufficient excess (typically 1.5-2.0 equivalents).- Consider adding a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the reaction.[7]- Increase the reaction time or temperature (reflux) to drive the reaction to completion. Monitor by TLC or HPLC.
Hydrolysis of the acyl chloride. - Use anhydrous solvents and oven-dried glassware.[5]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete amidation reaction. - Use a sufficient excess of methylamine (typically 2-5 equivalents) to act as both the nucleophile and to neutralize the HCl byproduct.[5]- Control the temperature during the addition of the acyl chloride to the methylamine solution to prevent side reactions. A low temperature (0-5 °C) is often recommended initially.[5]
Product loss during workup and purification. - Optimize the extraction solvent to ensure efficient recovery of the product.- Refine the recrystallization procedure to minimize loss in the mother liquor.
Problem 2: Impurities in the Final Product
Potential Impurity Identification Removal Strategy
Unreacted 6-bromo-2-naphthoic acid HPLC, TLC (more polar spot than the product)- Wash the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) during workup to remove the acidic starting material.- Recrystallization.
N,N-dimethyl-6-bromo-2-naphthamide Mass Spectrometry, NMR- This can arise from impurities in the methylamine or side reactions. Ensure the purity of the methylamine source.- Purification by column chromatography may be necessary.
Side products from reaction with solvent Mass Spectrometry, NMR- Choose an inert solvent for the reaction (e.g., toluene, dichloromethane).

Experimental Protocols

Protocol 1: Synthesis of 6-bromo-2-naphthoyl chloride

Materials:

  • 6-bromo-2-naphthoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

Procedure:

  • In an oven-dried, multi-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 6-bromo-2-naphthoic acid (1.0 eq).

  • Add anhydrous toluene to form a slurry.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the slurry at room temperature. Vigorous off-gassing of HCl and SO₂ will occur. Ensure the off-gas is directed to a scrubber.[5]

  • Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops per 10 g of acid).[7]

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC (quench a small aliquot with methanol to form the methyl ester for easier visualization).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure. Co-evaporation with anhydrous toluene can help remove the last traces of thionyl chloride.[7] The resulting crude 6-bromo-2-naphthoyl chloride can be used directly in the next step.

Protocol 2: Synthesis of this compound

Materials:

  • Crude 6-bromo-2-naphthoyl chloride

  • Aqueous methylamine solution (e.g., 40 wt%)

  • Dichloromethane (DCM) or Toluene

  • Water

  • Brine

Procedure:

  • In a separate multi-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add the aqueous methylamine solution (3-5 eq) and cool it to 0-5 °C in an ice bath.[5]

  • Dissolve the crude 6-bromo-2-naphthoyl chloride from the previous step in an anhydrous solvent like DCM or toluene.

  • Slowly add the solution of 6-bromo-2-naphthoyl chloride to the cold methylamine solution via the addition funnel, maintaining the internal temperature below 10 °C. A significant exotherm will be observed.[5]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC or HPLC to confirm the consumption of the acyl chloride.

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

Protocol 3: Purification by Recrystallization

Materials:

  • Crude this compound

  • Suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes)

Procedure:

  • Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or ethyl acetate).

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot filtered.[8]

  • Slowly add a co-solvent in which the product is less soluble (e.g., water or hexanes) until the solution becomes cloudy.

  • Reheat the mixture until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Data Presentation

Table 1: Summary of Key Reactant and Product Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
6-bromo-2-naphthoic acidC₁₁H₇BrO₂251.08290-294 (decomposes)
This compoundC₁₂H₁₀BrNO264.12Not readily available
Methyl 6-bromo-2-naphthoateC₁₂H₉BrO₂265.10123-126

Visualizations

Logical Workflow for Scaling Up Production

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Purification Start 6-bromo-2-naphthoic acid Reagents1 SOCl₂ (Thionyl Chloride) catalytic DMF Reaction1 Reflux in Toluene Start->Reaction1 Reagents1->Reaction1 Product1 6-bromo-2-naphthoyl chloride Reaction1->Product1 Reagents2 Aqueous Methylamine Reaction2 Controlled Addition (0-10 °C) Product1->Reaction2 Product1->Reaction2 Reagents2->Reaction2 Product2 Crude this compound Reaction2->Product2 Workup Aqueous Workup Product2->Workup Product2->Workup Purification Recrystallization Workup->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the scaled-up synthesis of this compound.

Troubleshooting Logic for Low Yield

G LowYield Low Yield of Final Product CheckStep1 Incomplete Acyl Chloride Formation? LowYield->CheckStep1 CheckStep2 Hydrolysis of Acyl Chloride? LowYield->CheckStep2 CheckStep3 Incomplete Amidation? LowYield->CheckStep3 CheckStep4 Loss during Workup/Purification? LowYield->CheckStep4 Solution1 Increase SOCl₂/time/temp Add cat. DMF CheckStep1->Solution1 Solution2 Use anhydrous conditions Inert atmosphere CheckStep2->Solution2 Solution3 Increase methylamine excess Control temperature CheckStep3->Solution3 Solution4 Optimize extraction solvent Refine recrystallization CheckStep4->Solution4

Caption: Troubleshooting decision tree for addressing low product yield.

References

"common pitfalls in the characterization of 6-bromo-N-methyl-2-naphthamide"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of 6-bromo-N-methyl-2-naphthamide. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and pitfalls encountered during the analysis and characterization of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound and how do they affect characterization?

A1: The most common impurities often arise from the synthetic route, typically the amidation of 6-bromo-2-naphthoic acid or its acyl chloride with methylamine. Key impurities can include:

  • Unreacted 6-bromo-2-naphthoic acid: This acidic impurity can interfere with chromatographic purification and alter the pH of solutions, potentially affecting the stability of the final compound. In spectroscopic analysis, it will show a broad carboxylic acid proton signal in ¹H NMR and a distinct C=O stretch in IR spectroscopy.

  • Residual starting materials from upstream steps: If the 6-bromo-2-naphthoic acid is not pure, impurities from its synthesis, such as other brominated naphthalene isomers, may carry through.

  • Solvent adducts: Depending on the purification method, residual solvents can form adducts with the product, complicating spectral interpretation and elemental analysis.

Q2: I am observing a lower-than-expected melting point for my synthesized this compound. What could be the cause?

A2: A depressed and broad melting point range is a classic indicator of impurity. The presence of unreacted starting materials, byproducts, or residual solvents disrupts the crystal lattice of the pure compound, leading to a lower energy requirement to transition to the liquid phase. It is recommended to re-purify the sample, for instance by recrystallization or column chromatography, and ensure it is thoroughly dried under vacuum.

Q3: My ¹H NMR spectrum shows broader than expected peaks for the N-methyl and aromatic protons. What could be the issue?

A3: Broad peaks in the ¹H NMR spectrum of this compound can be attributed to several factors:

  • Restricted rotation: The amide bond (C-N) has a partial double bond character, which can restrict rotation at room temperature. This can lead to the existence of rotamers (cis/trans isomers), which may be in slow exchange on the NMR timescale, resulting in broadened peaks. Running the NMR at a higher temperature can often coalesce these signals into sharper peaks.

  • Presence of paramagnetic impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned and high-purity solvents are used.

  • Aggregation: At higher concentrations, molecules may aggregate through hydrogen bonding or π-stacking, leading to broader signals. Diluting the sample may result in sharper peaks.

Q4: How can I confirm the position of the bromine substituent on the naphthalene ring?

A4: The substitution pattern on the naphthalene ring can be definitively determined using 2D NMR techniques.

  • COSY (Correlation Spectroscopy): This experiment will show correlations between adjacent protons. For the 2,6-disubstituted pattern, you would expect to see specific coupling patterns between the aromatic protons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This can show through-space correlations between protons that are close to each other, which can help confirm the substitution pattern. For example, the N-methyl protons may show a NOE to a nearby aromatic proton.

  • ¹³C NMR: The chemical shifts of the carbon atoms are also indicative of the substitution pattern. These can be compared to predicted values from chemoinformatic tools or literature values for similar compounds.

Troubleshooting Guides

Problem: Ambiguous Mass Spectrometry Results
Symptom Possible Cause Suggested Solution
Multiple major peaks observed in the mass spectrum.Presence of impurities or fragmentation of the parent ion.Purify the sample using HPLC. Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation.
The observed molecular ion peak does not match the calculated mass for C₁₂H₁₀BrNO.Formation of adducts with solvent or salts (e.g., [M+Na]⁺, [M+K]⁺).Scrutinize the mass difference between the observed peak and the expected mass to identify potential adducts. Ensure high-purity solvents and minimize the use of sodium or potassium salts in the workup.
Low signal intensity.Poor ionization of the compound.Adjust the ionization source parameters. Try a different ionization method (e.g., switch from ESI to APCI).
Problem: Inconsistent Chromatographic Retention Times (HPLC/GC)
Symptom Possible Cause Suggested Solution
Shifting retention times between runs.Fluctuation in mobile phase composition, column temperature, or flow rate.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. Regularly check the pump for consistent flow.
Broad or tailing peaks.Column overload, secondary interactions with the stationary phase, or presence of highly polar impurities.Reduce the injection volume or sample concentration. Add a small amount of a competing agent (e.g., trifluoroacetic acid for reverse phase) to the mobile phase to mask active sites on the stationary phase.
Split peaks.Issue with the column (e.g., void formation), or co-elution of closely related isomers or impurities.Reverse the column and flush with a strong solvent. If the problem persists, the column may need to be replaced. Optimize the mobile phase gradient or switch to a different column chemistry to improve resolution.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 6-bromo-2-naphthoic acid.

Materials:

  • 6-bromo-2-naphthoic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Methylamine solution (e.g., 2 M in THF)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Acid Chloride Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 6-bromo-2-naphthoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (2.0 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux for 2 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).

  • Amidation: Cool the reaction mixture to 0 °C. In a separate flask, dissolve methylamine solution (1.5 eq) and triethylamine (2.0 eq) in anhydrous DCM. Add the freshly prepared 6-bromo-2-naphthoyl chloride solution dropwise to the methylamine solution at 0 °C. Stir the reaction mixture at room temperature for 1-2 hours.

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.

Visualizations

Synthetic Workflow

G cluster_0 Synthesis cluster_1 Purification & Characterization 6-bromo-2-naphthoic acid 6-bromo-2-naphthoic acid 6-bromo-2-naphthoyl chloride 6-bromo-2-naphthoyl chloride 6-bromo-2-naphthoic acid->6-bromo-2-naphthoyl chloride SOCl₂, DCM, Reflux This compound (Crude) This compound (Crude) 6-bromo-2-naphthoyl chloride->this compound (Crude) Methylamine, TEA, DCM Purification (Column Chromatography) Purification (Column Chromatography) This compound (Crude)->Purification (Column Chromatography) Pure this compound Pure this compound Purification (Column Chromatography)->Pure this compound Characterization (NMR, MS, IR, HPLC) Characterization (NMR, MS, IR, HPLC) Pure this compound->Characterization (NMR, MS, IR, HPLC)

Caption: Synthetic and purification workflow for this compound.

Troubleshooting Logic for Impure Sample

G cluster_nmr NMR Analysis cluster_ms MS Analysis start Impure Sample Detected (e.g., by TLC, LCMS) check_nmr Analyze ¹H NMR Spectrum start->check_nmr check_ms Analyze Mass Spectrum check_nmr->check_ms If NMR is complex broad_peaks Broad peaks observed? check_nmr->broad_peaks multiple_peaks Multiple high MW peaks? check_ms->multiple_peaks acid_peak Broad singlet >10 ppm? broad_peaks->acid_peak No rotamers Consider rotamers (Variable Temp. NMR) broad_peaks->rotamers Yes complex_aromatic Complex aromatic signals? acid_peak->complex_aromatic No acid_impurity Unreacted starting acid acid_peak->acid_impurity Yes isomeric_impurity Isomeric impurity complex_aromatic->isomeric_impurity Yes repurify Action: Re-purify Sample (Recrystallization or Chromatography) complex_aromatic->repurify No acid_impurity->repurify isomeric_impurity->repurify byproducts Indicates byproducts or unreacted materials multiple_peaks->byproducts Yes byproducts->repurify

Caption: A logical workflow for troubleshooting an impure sample of the target compound.

Validation & Comparative

A Comparative Analysis of 6-bromo-N-methyl-2-naphthamide and Other Brominated Naphthalenes in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the potential therapeutic performance of 6-bromo-N-methyl-2-naphthamide and other brominated naphthalene derivatives, focusing on their anticancer properties. While direct experimental data for this compound is limited in publicly available literature, this guide synthesizes findings from structurally related compounds to provide insights into its potential efficacy and mechanisms of action. The analysis is supported by experimental data from studies on various brominated naphthalenes and related naphthamide derivatives, offering a valuable resource for researchers in oncology and medicinal chemistry.

Executive Summary

The naphthalene scaffold is a key pharmacophore in the development of novel therapeutic agents due to its structural rigidity and amenability to chemical modification. Bromination of the naphthalene ring has been shown to enhance the biological activity of these compounds, particularly their anticancer effects. This guide explores the structure-activity relationships of brominated naphthalenes, with a focus on their cytotoxic effects against various cancer cell lines. The analysis suggests that the position of the bromo substituent and the nature of other functional groups on the naphthalene core are critical determinants of their therapeutic potential.

Comparative Performance of Brominated Naphthalenes

While specific data for this compound is not available, studies on related brominated naphthalenes and naphthamide derivatives provide a basis for a comparative assessment. The following tables summarize the cytotoxic activities of various brominated naphthalenes against different cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells). Lower IC50 values indicate higher potency.

Table 1: Cytotoxicity of Brominated Naphthalene-1,4-dione Analogues

CompoundR GroupIC50 (μM) vs. HEC1A (Endometrial Cancer)Selectivity Ratio (MAD11/HEC1A)
8 2-(Dimethylamino)ethyl9.552.15
9 3-(Dimethylamino)propyl4.162.90
10 2-(Pyrrolidin-1-yl)ethyl1.242.64

Data sourced from a study on naphthalene-1,4-dione analogues. The study highlights that 2-bromo substitution enhances cytotoxicity compared to unsubstituted or 2-methyl substituted analogues.

Table 2: Cytotoxicity of Brominated Chalcone Derivatives

CompoundCell LineIC50 (μM)
H72 MGC803 (Gastric Cancer)3.57
HGC27 (Gastric Cancer)5.61
SGC7901 (Gastric Cancer)4.89

Data from a study on a series of brominated chalcone derivatives. H72, a specific brominated chalcone, demonstrated potent activity against gastric cancer cell lines.[1]

Table 3: Cytotoxicity of Naphthamide Derivatives

CompoundSubstituentsIC50 (μM) vs. C26 (Colon Carcinoma)IC50 (μM) vs. HepG2 (Hepatocellular Carcinoma)IC50 (μM) vs. MCF7 (Breast Cancer)
5b 5,7-dimethoxy, N-(4-methylbenzyl)3.598.386.27
8b 5,7-dimethoxy, N-(4-chlorobenzyl)2.977.125.91

Data from a study on 2-naphthamide derivatives, indicating that the substitution pattern on the naphthalene ring and the N-alkyl/arylmethyl group are important for anticancer activity.[2]

Analysis: The data from these studies collectively suggest that the 6-bromo-naphthalene scaffold is a promising starting point for the development of anticancer agents. The potent activity of 2-bromonaphthalene-1,4-diones and brominated chalcones underscores the importance of the bromo substituent. The study on 2-naphthamide derivatives, while not featuring a bromo group, highlights that modifications at the amide nitrogen can significantly influence cytotoxicity.[2] It can be hypothesized that the N-methyl-amide functionality in this compound could contribute to its biological activity profile, potentially through altered solubility, cell permeability, or target binding.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HEC1A, MGC803, C26, HepG2, MCF7)

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (brominated naphthalenes) dissolved in dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group receives medium with DMSO (vehicle) at a final concentration not exceeding 0.1%.

  • Incubation: Plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Brominated naphthalenes have been shown to induce cancer cell death through the modulation of several key signaling pathways, primarily leading to apoptosis and cell cycle arrest.

Reactive Oxygen Species (ROS)-Mediated Apoptosis

Several studies suggest that brominated compounds, including brominated chalcones, can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[1] Elevated ROS levels can lead to oxidative stress and trigger downstream signaling cascades that culminate in programmed cell death.

ROS_Mediated_Apoptosis Brominated Naphthalene Brominated Naphthalene ROS Generation ROS Generation Brominated Naphthalene->ROS Generation Mitochondrial Stress Mitochondrial Stress ROS Generation->Mitochondrial Stress Caspase-9 Activation Caspase-9 Activation Mitochondrial Stress->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: ROS-Mediated Apoptotic Pathway.

Cell Cycle Arrest

Naphthalene derivatives have also been reported to exert their anticancer effects by inducing cell cycle arrest, often at the G2/M phase.[3] This prevents cancer cells from progressing through mitosis and leads to the inhibition of proliferation.

Cell_Cycle_Arrest Brominated Naphthalene Brominated Naphthalene CDK/Cyclin Complex Modulation CDK/Cyclin Complex Modulation Brominated Naphthalene->CDK/Cyclin Complex Modulation G2/M Checkpoint G2/M Checkpoint CDK/Cyclin Complex Modulation->G2/M Checkpoint Cell Cycle Arrest Cell Cycle Arrest G2/M Checkpoint->Cell Cycle Arrest

Caption: G2/M Cell Cycle Arrest Mechanism.

Conclusion

The available evidence on brominated naphthalenes and related naphthamides suggests that this compound holds promise as a scaffold for the development of novel anticancer agents. The bromine substitution at the 6-position is anticipated to contribute to its cytotoxic potential. Further structure-activity relationship studies, focusing on modifications of the N-methyl-amide group, could lead to the identification of more potent and selective anticancer compounds. The primary mechanisms of action are likely to involve the induction of apoptosis through ROS generation and the promotion of cell cycle arrest. Future in vitro and in vivo studies on this compound are warranted to validate these hypotheses and fully elucidate its therapeutic potential.

References

A Researcher's Guide to Purity Confirmation of Synthesized 6-bromo-N-methyl-2-naphthamide: An HPLC-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of newly synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of 6-bromo-N-methyl-2-naphthamide, with a central focus on High-Performance Liquid Chromatography (HPLC). We present a robust HPLC protocol, compare its performance with alternative techniques, and provide detailed experimental data to support informed method selection.

The successful synthesis of a target molecule is only the first step in the journey of chemical research and drug development. Rigorous purity assessment is critical to ensure that observed biological activity or material properties are attributable to the compound of interest and not to residual starting materials, byproducts, or other impurities. This guide will delve into the nuances of purity determination for this compound, a brominated aromatic amide with potential applications in medicinal chemistry and materials science.

High-Performance Liquid Chromatography (HPLC): The Primary Tool for Purity Assessment

HPLC is a powerful and versatile analytical technique ideally suited for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it the preferred method for separating the main compound from closely related impurities.

A reverse-phase HPLC (RP-HPLC) method is proposed for the routine purity analysis of this compound. This method separates compounds based on their hydrophobicity, with the nonpolar stationary phase retaining more hydrophobic compounds for longer.

Table 1: Proposed RP-HPLC Method Parameters for this compound Analysis
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Acetonitrile/Water (1:1) to a concentration of 1 mg/mL.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the workhorse for purity determination of many pharmaceutical compounds, other techniques can provide valuable, often orthogonal, information. The choice of analytical method depends on the specific requirements of the analysis, such as the nature of expected impurities and the desired level of structural information.

Table 2: Comparison of Analytical Techniques for Purity Assessment of this compound
ParameterHPLC-UVUPLC-MSQuantitative NMR (qNMR)Gas Chromatography (GC-HS)
Primary Use Purity, Impurity ProfilingPurity, Impurity IdentificationAbsolute Purity, Structural ConfirmationResidual Solvents
Principle Differential partitioning between mobile and stationary phases.Differential partitioning with mass-based detection.Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei.Partitioning between a gaseous mobile phase and a stationary phase.
Sample Volatility Not requiredNot requiredNot requiredRequired
Sensitivity High (ng range)Very High (pg-ng range)Moderate (µg-mg range)Very High for volatile compounds (pg-ng range)
Specificity Good (based on retention time)Excellent (based on retention time and mass-to-charge ratio)Excellent (structurally specific)Good (for volatile analytes)
Quantitation Relative (Area %) or external/internal standardsRelative or with standardsAbsolute (primary method)With standards
Throughput HighHighLow to MediumHigh
Key Advantage Robust, widely available, versatile.Provides molecular weight information for impurity identification.No need for a specific reference standard of the analyte.Excellent for volatile organic impurities.
Limitation Co-eluting impurities may not be resolved; requires reference standards for identification.More complex instrumentation; matrix effects can influence ionization.Lower sensitivity; requires a certified internal standard.Not suitable for non-volatile or thermally labile compounds.

Understanding Potential Impurities

A thorough understanding of the synthetic route is crucial for anticipating potential impurities. This compound is typically synthesized from 6-bromo-2-naphthoic acid and methylamine.

Potential Process-Related Impurities:
  • Starting Materials: Unreacted 6-bromo-2-naphthoic acid.

  • Reagents: Residual coupling agents (e.g., DCC, EDC) and their byproducts (e.g., DCU).

  • Byproducts:

    • Over-methylation: Formation of a tertiary amide if dimethylamine is present as an impurity in the methylamine source.

    • Hydrolysis: Reversion of the amide back to the carboxylic acid.

    • Side reactions from starting material synthesis: Impurities carried over from the synthesis of 6-bromo-2-naphthoic acid, such as other brominated naphthalene isomers.[1][2]

Potential Degradation Products:

Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) can help identify potential degradation products and establish the stability-indicating nature of the analytical method.

Experimental Protocols

HPLC Purity Determination of this compound

Objective: To determine the purity of a synthesized batch of this compound and to detect any process-related impurities.

Instrumentation: A standard HPLC system with a UV detector.

Procedure:

  • Prepare the mobile phases as described in Table 1.

  • Prepare a standard solution of this compound of known purity (if available) at a concentration of 1 mg/mL in the diluent.

  • Prepare the sample solution of the synthesized this compound at a concentration of 1 mg/mL in the diluent.

  • Set up the HPLC system with the parameters outlined in Table 1.

  • Inject the standard solution (if available) followed by the sample solution.

  • Analyze the resulting chromatograms. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination

Objective: To determine the absolute purity of this compound without the need for a specific reference standard of the analyte.[3]

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Accurately weigh a known amount of a certified internal standard (e.g., maleic anhydride) and the synthesized this compound into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Acquire the ¹H-NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay).

  • Integrate a well-resolved, characteristic peak of the analyte and a peak of the internal standard.

  • Calculate the absolute purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Gas Chromatography-Headspace (GC-HS) for Residual Solvent Analysis

Objective: To identify and quantify any residual solvents from the synthesis and purification process.

Instrumentation: A GC system with a headspace autosampler and a Flame Ionization Detector (FID).

Procedure:

  • Accurately weigh the this compound sample into a headspace vial.

  • Add a suitable high-boiling point solvent (e.g., DMSO) to dissolve the sample.

  • Prepare a standard solution containing known amounts of the potential residual solvents in the same diluent.

  • Seal the vials and place them in the headspace autosampler.

  • The headspace is sampled and injected into the GC.

  • Identify and quantify the residual solvents by comparing the retention times and peak areas of the sample to the standard.

Visualizing the Workflow

To aid in understanding the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship between the different analytical techniques.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis a Synthesized this compound b Dissolve in Acetonitrile/Water (1:1) a->b c Filter through 0.45 µm syringe filter b->c d Inject into HPLC System c->d e Separation on C18 Column d->e f UV Detection at 254 nm e->f g Obtain Chromatogram f->g h Integrate Peaks g->h i Calculate Purity (Area %) h->i

Figure 1: HPLC Experimental Workflow

Method_Selection start Purity Assessment Required q1 Need to identify unknown impurities? start->q1 q2 Need absolute purity without analyte standard? q1->q2 No uplc_ms UPLC-MS for Impurity ID q1->uplc_ms Yes hplc HPLC-UV for Routine Purity q2->hplc No qnmr qNMR for Absolute Purity q2->qnmr Yes q3 Concerned about residual solvents? gc GC-HS for Residual Solvents q3->gc Yes end Comprehensive Purity Profile q3->end No hplc->q3 uplc_ms->q2 qnmr->q3 gc->end

Figure 2: Logical Framework for Method Selection

Conclusion

Confirming the purity of synthesized this compound is a multi-faceted process that relies on the strategic application of various analytical techniques. While a well-developed RP-HPLC method serves as the primary tool for routine purity assessment and impurity profiling, orthogonal methods such as UPLC-MS, qNMR, and GC-HS provide a more complete picture of the compound's quality. By understanding the strengths and limitations of each technique and by having a clear picture of potential impurities, researchers can confidently establish the purity of their synthesized materials, ensuring the integrity and reliability of their scientific findings.

References

Comparative Guide to 6-bromo-N-methyl-2-naphthamide and its Methyl Ester Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-bromo-N-methyl-2-naphthamide and its closely related analogue, methyl 6-bromo-2-naphthoate. Due to the limited availability of direct experimental data for this compound, this document leverages available data for its precursor and methyl ester analogue to provide a useful comparison for researchers interested in this chemical scaffold. The guide outlines key physicochemical properties, detailed synthetic protocols, and visual workflows to support further research and development.

Physicochemical Properties: A Comparative Overview

The following table summarizes the known and predicted physicochemical properties of this compound and the experimentally determined properties of methyl 6-bromo-2-naphthoate.

PropertyThis compoundMethyl 6-bromo-2-naphthoate
Molecular Formula C₁₂H₁₀BrNOC₁₂H₉BrO₂[1]
Molecular Weight 264.12 g/mol 265.1 g/mol [1]
CAS Number 426219-35-433626-98-1[1]
Appearance Liquid (based on supplier information)White to off-white crystalline powder[1]
Melting Point Not available123-126 °C[1]
Boiling Point Not available~357.0 °C[1]
Density Not available~1.492 g/cm³[1]
Solubility Not availableSlightly soluble in chloroform and DMSO[1]
Purity 95.0% (from supplier)>98% (typical)[2]

Synthetic Protocols

The synthesis of this compound can be proposed based on standard amidation reactions of the corresponding carboxylic acid, 6-bromo-2-naphthoic acid. For comparison, a documented synthesis of methyl 6-bromo-2-naphthoate is also provided.

Proposed Synthesis of this compound

This proposed protocol is based on the conversion of a carboxylic acid to an N-methylamide, a common transformation in organic synthesis.

Step 1: Synthesis of 6-bromo-2-naphthoic acid

Multiple routes to 6-bromo-2-naphthoic acid have been reported. One common method involves the hydrolysis of its methyl ester, methyl 6-bromo-2-naphthoate.[3] Alternatively, it can be synthesized from 6-hydroxy-2-naphthoic acid.[4]

Step 2: Amidation of 6-bromo-2-naphthoic acid

  • Activation of the Carboxylic Acid: To a solution of 6-bromo-2-naphthoic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or N,N-dimethylformamide (DMF), add a coupling agent like HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add a solution of methylamine (1.2 equivalents, e.g., as a solution in THF or as methylamine hydrochloride with an additional equivalent of base) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Synthesis of Methyl 6-bromo-2-naphthoate

The following is a documented procedure for the synthesis of methyl 6-bromo-2-naphthoate from 6-bromo-2-naphthoic acid.[5]

  • Esterification: To a solution of 6-bromo-2-naphthoic acid (1 equivalent) in anhydrous methanol, slowly add concentrated sulfuric acid (catalytic amount) at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for several hours (typically overnight), monitoring the reaction by TLC.

  • Work-up and Purification: After cooling to room temperature, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate until the mixture is neutral. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure to yield methyl 6-bromo-2-naphthoate as a white solid.[5]

Visualizing the Chemistry

The following diagrams illustrate the proposed synthetic pathway for this compound and a general experimental workflow for the characterization of a novel compound.

G Proposed Synthesis of this compound cluster_0 Starting Material cluster_1 Reagents cluster_2 Product 6_bromo_2_naphthoic_acid 6-bromo-2-naphthoic acid product This compound 6_bromo_2_naphthoic_acid->product Amidation HATU HATU DIEA DIEA Methylamine Methylamine

Caption: Proposed synthetic pathway for this compound.

G General Experimental Workflow for Novel Compound Characterization Synthesis Synthesis and Purification Structural_Elucidation Structural Elucidation (NMR, MS, etc.) Synthesis->Structural_Elucidation Physicochemical_Properties Physicochemical Property Determination (m.p., solubility) Structural_Elucidation->Physicochemical_Properties In_Vitro_Screening In Vitro Biological Screening (e.g., binding assays, enzyme inhibition) Physicochemical_Properties->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Hit_Identification->In_Vitro_Screening Inactive/Refine Lead_Optimization Lead Optimization (SAR studies) Hit_Identification->Lead_Optimization Active In_Vivo_Testing In Vivo Testing (animal models) Lead_Optimization->In_Vivo_Testing Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development

References

Unveiling the Potential of 6-bromo-N-methyl-2-naphthamide and its Analogs as MC5R Modulators: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents necessitates a thorough understanding of structure-activity relationships and the comparative efficacy of new chemical entities. This guide provides a comparative analysis of the biological activity of 6-bromo-N-methyl-2-naphthamide and its analogs, with a focus on their potential as modulators of the melanocortin-5 receptor (MC5R), a promising target for dermatological conditions.

Recent patent literature has identified this compound as a compound of interest for its ability to modulate the activity of the melanocortin-5 receptor (MC5R). This receptor is implicated in the regulation of sebum production, making it a key target for the development of treatments for conditions such as acne, seborrhea, and seborrheic dermatitis. Downregulation of MC5R activity is considered a beneficial therapeutic strategy for these disorders.

While the patent disclosures highlight the potential of this compound and related analogs, a comprehensive, publicly available dataset comparing the quantitative biological activity of these compounds is not yet available. Such data, typically in the form of IC50 or EC50 values, is crucial for establishing a clear structure-activity relationship (SAR) and for prioritizing lead candidates for further development.

This guide aims to provide a framework for such a comparison, outlining the necessary experimental data and protocols that would form the basis of a comprehensive evaluation.

Comparative Biological Activity: A Data-Driven Approach

A direct comparison of the biological activity of this compound and its analogs would require quantitative data from standardized in vitro assays. The following table illustrates the type of data that is essential for a meaningful comparison. The values presented here are hypothetical and serve as a template for how such data should be structured.

Compound IDStructureMC5R Binding Affinity (Ki, nM)MC5R Functional Antagonism (IC50, nM)Selectivity vs. other MC Receptors (Fold)
1 This compoundData not availableData not availableData not available
Analog A [Structure of Analog A]Data not availableData not availableData not available
Analog B [Structure of Analog B]Data not availableData not availableData not available
Analog C [Structure of Analog C]Data not availableData not availableData not available

Essential Experimental Protocols

To generate the comparative data presented above, standardized and well-documented experimental protocols are paramount. The following outlines the key methodologies required to assess the biological activity of this compound and its analogs as MC5R modulators.

MC5R Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of the test compounds to the MC5R.

  • Cell Line: A stable cell line overexpressing the human melanocortin-5 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A radiolabeled ligand with high affinity for MC5R, such as [¹²⁵I]-NDP-α-MSH.

  • Procedure:

    • Cell membranes expressing MC5R are prepared.

    • Membranes are incubated with the radioligand and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor.

    • Following incubation, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is quantified using a gamma counter.

  • Data Analysis: The inhibition of radioligand binding by the test compounds is used to calculate the inhibitory constant (Ki), a measure of binding affinity.

MC5R Functional Assay (cAMP Measurement)

This assay assesses the ability of the compounds to antagonize the downstream signaling of MC5R upon activation by an agonist.

  • Cell Line: A stable cell line overexpressing the human MC5R.

  • Agonist: A known MC5R agonist, such as α-melanocyte-stimulating hormone (α-MSH).

  • Procedure:

    • Cells are pre-incubated with varying concentrations of the test compound.

    • The cells are then stimulated with a fixed concentration of the MC5R agonist (e.g., α-MSH).

    • The intracellular levels of cyclic AMP (cAMP), a second messenger in the MC5R signaling pathway, are measured using a suitable assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: The concentration-dependent inhibition of agonist-induced cAMP production is used to determine the half-maximal inhibitory concentration (IC50) of the test compound.

Visualizing the Path to Discovery

To conceptualize the workflow for identifying and characterizing MC5R modulators like this compound, the following diagrams illustrate the key processes.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and SAR Synthesis Synthesis of this compound and Analogs BindingAssay MC5R Binding Assay (Determine Ki) Synthesis->BindingAssay FunctionalAssay MC5R Functional Assay (Determine IC50) Synthesis->FunctionalAssay DataAnalysis Data Analysis and Comparison BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR

Caption: Workflow for the synthesis and biological evaluation of MC5R modulators.

signaling_pathway Agonist MC5R Agonist (e.g., α-MSH) MC5R MC5R Agonist->MC5R Activates G_protein Gs Protein MC5R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Sebum Production) PKA->Downstream Phosphorylates targets leading to Antagonist This compound (Antagonist) Antagonist->MC5R Blocks

Caption: Simplified signaling pathway of the melanocortin-5 receptor (MC5R).

Future Directions

The information presented in patent filings provides a promising starting point for the development of novel MC5R modulators. To build upon this foundation, further research is required to synthesize a broader range of analogs of this compound and to evaluate them using the standardized biological assays described above. The resulting data will be instrumental in elucidating the structure-activity relationships governing MC5R antagonism by this class of compounds, ultimately paving the way for the identification of potent and selective clinical candidates for the treatment of acne and other seborrhea-related skin conditions.

A Comparative Benchmarking Guide to the Synthetic Efficiency of 6-bromo-N-methyl-2-naphthamide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic methodologies for the production of 6-bromo-N-methyl-2-naphthamide, a key intermediate in various pharmaceutical and organic synthesis applications. The efficiency of two principal routes—the acyl chloride pathway and the direct coupling method—are benchmarked based on yield, reaction conditions, and reagent accessibility. Detailed experimental protocols and quantitative data are presented to facilitate informed decisions in process development and optimization.

Comparative Analysis of Synthetic Routes

The synthesis of this compound predominantly commences from the precursor 6-bromo-2-naphthoic acid. The choice of amidation strategy is the critical determinant of the overall efficiency of the synthesis. Below is a summary of the key quantitative data for the two primary routes.

Table 1: Quantitative Comparison of Synthetic Routes

StepParameterRoute 1: Acyl ChlorideRoute 2: Direct Coupling (EDC/HOBt)
1. Synthesis of 6-bromo-2-naphthoic acid Starting Material6-bromo-2-naphthol6-bromo-2-naphthol
YieldUp to 96-100% (crude)[1]Up to 96-100% (crude)[1]
PurityHigh after recrystallizationHigh after recrystallization
2a. Formation of 6-bromo-2-naphthoyl chloride ReagentsThionyl chloride (SOCl₂)Not Applicable
YieldTypically >90% (assumed)Not Applicable
ConditionsRefluxNot Applicable
2b. Amidation ReagentsMethylamineMethylamine, EDC, HOBt, DIPEA
YieldHigh (specific data not found, typically >85%)Good to Excellent (72% for a similar reaction)[2]
Conditions0°C to room temperatureRoom temperature
Overall Estimated Yield ~80-85%~65-70%
Key Advantages High reactivity of acyl chloride, potentially higher yield.Milder reaction conditions, avoids handling of thionyl chloride.
Key Disadvantages Use of corrosive and hazardous thionyl chloride.Higher cost of coupling reagents, potential for side reactions.

Visualizing the Synthetic Pathways

The following diagram illustrates the logical workflow of the two primary synthetic routes for this compound.

G cluster_0 Starting Material cluster_1 Common Intermediate cluster_2 Route 1: Acyl Chloride Pathway cluster_3 Route 2: Direct Coupling Pathway 6_bromo_2_naphthol 6-bromo-2-naphthol 6_bromo_2_naphthoic_acid 6-bromo-2-naphthoic acid 6_bromo_2_naphthol->6_bromo_2_naphthoic_acid Oxidation (e.g., via bromination and reduction) 6_bromo_2_naphthoyl_chloride 6-bromo-2-naphthoyl chloride 6_bromo_2_naphthoic_acid->6_bromo_2_naphthoyl_chloride SOCl₂ or (COCl)₂ product_route2 This compound 6_bromo_2_naphthoic_acid->product_route2 Methylamine (CH₃NH₂) EDC, HOBt, DIPEA product_route1 This compound 6_bromo_2_naphthoyl_chloride->product_route1 Methylamine (CH₃NH₂)

Caption: Synthetic routes to this compound.

Experimental Protocols

Synthesis of 6-bromo-2-naphthoic acid

This procedure is adapted from a method for the synthesis of 6-bromo-2-naphthol, which can be further oxidized to the carboxylic acid. A more direct synthesis involves the hydrolysis of methyl 6-bromo-2-naphthalenecarboxylate.[3]

Materials:

  • Methyl 6-bromo-2-naphthalenecarboxylate

  • Potassium hydroxide (KOH)

  • Methanol

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • A suspension of methyl 6-bromo-2-naphthalenecarboxylate (10.0 mmol) and potassium hydroxide (20.0 mmol) in methanol (50 mL) is stirred vigorously at 50°C.

  • The reaction is monitored until the suspension becomes a homogeneous solution, indicating complete consumption of the starting material (approximately 8 hours).

  • About two-thirds of the methanol is removed by evaporation under reduced pressure.

  • Water (150 mL) is added to the residue, and any unreacted ester is extracted with ethyl acetate.

  • The aqueous phase is acidified to pH 3 with 10% HCl.

  • The resulting precipitate is extracted with ethyl acetate (3 x 200 mL).

  • The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield pure 6-bromo-2-naphthalenecarboxylic acid.[3] The reported yield for this hydrolysis step is 84%.[3]

Route 1: Acyl Chloride Pathway

Step 2a: Synthesis of 6-bromo-2-naphthoyl chloride

This protocol is a general procedure for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride.

Materials:

  • 6-bromo-2-naphthoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (optional)

  • Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • To a solution of 6-bromo-2-naphthoic acid in an inert solvent like toluene, add a catalytic amount of DMF.

  • Slowly add an excess of thionyl chloride (typically 2-3 equivalents) at room temperature.

  • The reaction mixture is then heated to reflux for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 6-bromo-2-naphthoyl chloride, which is often used in the next step without further purification.

Step 2b: Synthesis of this compound

This is a general procedure for the reaction of an acyl chloride with an amine.

Materials:

  • 6-bromo-2-naphthoyl chloride

  • Methylamine (solution in THF, water, or as a gas)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine or pyridine (as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 6-bromo-2-naphthoyl chloride in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve methylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous DCM.

  • Add the methylamine solution dropwise to the stirred solution of the acyl chloride at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion of the reaction.

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Route 2: Direct Coupling Pathway

Synthesis of this compound via EDC Coupling

This protocol is based on a general method for amide bond formation using EDC and HOBt.[2]

Materials:

  • 6-bromo-2-naphthoic acid

  • Methylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 6-bromo-2-naphthoic acid (1 equivalent) in acetonitrile or DCM, add EDC (1 equivalent), HOBt (a catalytic amount), and DIPEA (1 equivalent).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add methylamine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography. A similar reaction using this protocol reported a yield of 72%.[2]

Conclusion

The choice between the acyl chloride and direct coupling routes for the synthesis of this compound depends on several factors. The acyl chloride method is a classic, often high-yielding approach, but it involves the use of hazardous reagents. The direct coupling method offers milder conditions and avoids the use of thionyl chloride, but the coupling reagents are more expensive, and the overall yield may be slightly lower. For laboratory-scale synthesis where mild conditions are a priority, direct coupling is an attractive option. For larger-scale production where cost and yield are paramount, the acyl chloride route, with appropriate safety precautions, may be more efficient. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of the research or development project.

References

A Head-to-Head Comparison of 6-Bromo-N-methyl-2-naphthamide and its Chloro-Analog for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the subtle substitution of one halogen for another on a core scaffold can significantly impact a compound's physicochemical properties and biological activity. This guide provides a detailed head-to-head comparison of 6-bromo-N-methyl-2-naphthamide and its chloro-analog, 6-chloro-N-methyl-2-naphthamide. While direct comparative studies are limited, this document compiles available data on the compounds and their precursors to offer a valuable resource for researchers in medicinal chemistry and pharmacology.

Physicochemical Properties

PropertyThis compound6-chloro-N-methyl-2-naphthamideKey Differences and Implications
CAS Number 426219-35-4[1]Not availableThe lack of a CAS number for the chloro-analog suggests it is a less common or novel compound.
Molecular Formula C₁₂H₁₀BrNO[1]C₁₂H₁₀ClNOThe primary difference is the substitution of a bromine atom with a chlorine atom.
Molecular Weight 264.12 g/mol [1]219.67 g/mol The bromo-compound is significantly heavier, which can influence diffusion rates and interactions with target proteins.
Melting Point Data not availableData not availableExpected to be similar, with potential slight variations due to differences in crystal packing forces.
Boiling Point Data not availableData not availableNot typically relevant for solid compounds in a biological context.
Solubility Data not availableData not availableHalogen substitution can influence solubility. Generally, bromo-compounds may have slightly lower aqueous solubility than their chloro-analogs due to increased molecular size and polarizability.
Lipophilicity (LogP) Predicted to be higherPredicted to be lowerThe larger and more polarizable bromine atom generally leads to higher lipophilicity compared to chlorine. This can affect membrane permeability and off-target interactions.

Note: The properties for the N-methylated compounds are largely inferred. Experimental determination is necessary for accurate comparison.

Synthesis and Experimental Protocols

The synthesis of both this compound and its chloro-analog would likely follow a similar synthetic pathway, starting from the corresponding 6-halo-2-naphthoic acid.

General Synthesis Pathway

G cluster_0 Synthesis of 6-Halo-2-naphthoic Acid cluster_1 Amide Formation 6-Halo-2-naphthol 6-Halo-2-naphthol 6-Halo-2-naphthoic_acid 6-Halo-2-naphthoic_acid 6-Halo-2-naphthol->6-Halo-2-naphthoic_acid Carboxylation 6-Halo-2-naphthoyl_chloride 6-Halo-2-naphthoyl_chloride 6-Halo-2-naphthoic_acid->6-Halo-2-naphthoyl_chloride Thionyl Chloride Final_Product 6-Halo-N-methyl-2-naphthamide 6-Halo-2-naphthoyl_chloride->Final_Product Methylamine

Caption: General synthetic route to 6-halo-N-methyl-2-naphthamides.

Experimental Protocol: Synthesis of 6-bromo-2-naphthoic acid

A plausible route to 6-bromo-2-naphthoic acid involves the diazotization of 6-amino-2-naphthoic acid followed by a Sandmeyer-type reaction with a bromide source. A patented method describes the production of 6-bromo-2-naphthoic acid from 6-hydroxy-2-naphthoic acid via an amination and subsequent diazotization and bromination[2].

Experimental Protocol: Synthesis of 6-chloro-2-naphthoic acid

The synthesis of 6-chloro-2-naphthoic acid can be achieved through various methods, including the diazotization of the corresponding aminonaphthoic acid followed by a Sandmeyer reaction with a chloride source. While a specific protocol for this exact compound is not detailed in the provided results, the general principles of this reaction are well-established.

Experimental Protocol: Amide Formation (General)
  • Acid Chloride Formation: The respective 6-halo-2-naphthoic acid is refluxed with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (DCM) or toluene. The reaction is typically carried out for 2-4 hours. After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 6-halo-2-naphthoyl chloride.

  • Amidation: The crude acid chloride is dissolved in a suitable aprotic solvent (e.g., DCM, THF). The solution is cooled in an ice bath, and a solution of methylamine (in a solvent like THF or water) is added dropwise with stirring. A base, such as triethylamine or pyridine, is often added to neutralize the HCl byproduct. The reaction mixture is stirred at room temperature for several hours.

  • Work-up and Purification: The reaction mixture is washed with water, dilute acid (e.g., 1M HCl), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Biological Activity and Structure-Activity Relationship (SAR)

Direct comparative biological data for this compound and 6-chloro-N-methyl-2-naphthamide is not currently available in the public domain. However, the naphthalene scaffold is a common motif in a variety of biologically active molecules. The nature of the halogen at the 6-position is expected to influence the compound's interaction with biological targets.

Potential Therapeutic Targets

Derivatives of naphthalenecarboxamides and related structures have been investigated for a range of biological activities, including:

  • Antimicrobial Activity: Halogenated aromatic compounds are known to possess antibacterial and antifungal properties. The lipophilicity and electronic effects of the halogen can influence cell membrane penetration and interaction with microbial enzymes.

  • Anticancer Activity: The naphthyl group is a feature in some anticancer agents. The specific substitution pattern can affect cytotoxicity and selectivity for cancer cell lines.

  • Enzyme Inhibition: The amide functionality and the aromatic system can participate in hydrogen bonding and hydrophobic interactions within the active sites of various enzymes.

Structure-Activity Relationship (SAR) Insights

Based on general principles of medicinal chemistry, the following SAR observations can be hypothesized:

  • Effect of Halogen:

    • Size and Polarizability: Bromine is larger and more polarizable than chlorine. This can lead to stronger van der Waals interactions with a target protein but may also introduce steric hindrance.

    • Electronegativity: Chlorine is more electronegative than bromine, which can affect the electron density of the naphthalene ring system and influence its ability to participate in pi-stacking or other electronic interactions.

    • Leaving Group Ability: In certain metabolic pathways or covalent interactions, the C-Br bond may be more labile than the C-Cl bond.

  • N-Methyl Group: The N-methyl group can influence the compound's conformation, solubility, and ability to act as a hydrogen bond donor.

Hypothetical Signaling Pathway Involvement

The following diagram illustrates a hypothetical workflow for evaluating the biological activity of these compounds, which could involve screening against a panel of kinases, a common target for such scaffolds.

G cluster_0 Initial Screening cluster_1 Hit Identification cluster_2 Dose-Response and Cellular Assays cluster_3 Lead Optimization Compound_Library 6-Halo-N-methyl-2-naphthamides Kinase_Panel Kinase Panel Screening Compound_Library->Kinase_Panel Hit_Identification Identify Active Compounds (e.g., >50% inhibition) Kinase_Panel->Hit_Identification IC50_Determination IC50 Determination Hit_Identification->IC50_Determination Cellular_Assay Cellular Proliferation Assay IC50_Determination->Cellular_Assay Lead_Compound Lead Compound Cellular_Assay->Lead_Compound

Caption: Workflow for biological evaluation of 6-halo-N-methyl-2-naphthamides.

Conclusion

While a definitive comparison of this compound and its chloro-analog is hampered by the lack of direct experimental data, this guide provides a framework for researchers based on available information and established chemical principles. The key difference lies in the nature of the halogen substituent, which is expected to influence the compounds' physicochemical properties, particularly lipophilicity, and their biological activity. The bromo-analog, being larger and more polarizable, may exhibit enhanced binding to certain targets but could also face challenges with solubility and metabolic stability compared to the chloro-analog. Further experimental investigation is warranted to fully elucidate the comparative profiles of these two compounds and to explore their potential as leads in drug discovery programs.

References

Independent Verification of Spectral Data for 6-bromo-N-methyl-2-naphthamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectral data for 6-bromo-N-methyl-2-naphthamide against its precursors, 6-bromo-2-naphthoic acid and methyl 6-bromo-2-naphthoate. Due to the absence of publicly available experimental spectra for this compound, this document serves as a predictive tool for its independent verification. The presented data for related compounds is compiled from various sources and is intended to guide researchers in their analytical assessments.

Comparative Spectral Data Summary

The following tables summarize the available and predicted spectral data for this compound and its key precursors. This allows for a direct comparison of the expected shifts and absorption bands, facilitating the identification and characterization of the target compound.

Table 1: ¹H NMR Spectral Data (Predicted vs. Reported)

CompoundAromatic Protons (ppm)-CH₃ Protons (ppm)-OH Proton (ppm)Solvent
This compound (Predicted) 7.5 - 8.5 (m)~3.0 (d)N/ACDCl₃
6-bromo-2-naphthoic acid7.5 - 8.6 (m)N/A~13.1 (br s)DMSO-d₆
Methyl 6-bromo-2-naphthoate7.8 - 8.7 (m)~3.9 (s)N/ACDCl₃

Table 2: ¹³C NMR Spectral Data (Predicted vs. Reported)

CompoundAromatic Carbons (ppm)Carbonyl Carbon (C=O) (ppm)-CH₃ Carbon (ppm)Solvent
This compound (Predicted) 125 - 138~169~27CDCl₃
6-bromo-2-naphthoic acid126 - 136~167N/ADMSO-d₆
Methyl 6-bromo-2-naphthoate125 - 137~166~52CDCl₃

Table 3: Key FT-IR Absorption Bands (cm⁻¹) (Predicted vs. Reported)

CompoundC=O StretchN-H StretchC-N StretchC-Br Stretch
This compound (Predicted) 1640 - 16803230 - 32701230 - 1300500 - 600
6-bromo-2-naphthoic acid1680 - 1710N/AN/A500 - 600
Methyl 6-bromo-2-naphthoate~1720N/AN/A500 - 600

Table 4: Mass Spectrometry Data (m/z) (Predicted vs. Reported)

CompoundMolecular Ion (M⁺)Key FragmentsIonization Method
This compound (Predicted) 263/265235/237 ([M-CO]⁺), 206/208 ([M-CONCH₃]⁺), 127EI
6-bromo-2-naphthoic acid250/252233/235 ([M-OH]⁺), 205/207 ([M-COOH]⁺), 126EI
Methyl 6-bromo-2-naphthoate264/266233/235 ([M-OCH₃]⁺), 205/207 ([M-COOCH₃]⁺), 126EI

Experimental Protocols

The following are generalized protocols for acquiring the spectral data necessary for the verification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 30°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

    • Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample (typically < 1 mg) into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Instrumentation: Use a mass spectrometer capable of electron ionization.

  • Ionization and Analysis:

    • Ionize the sample using a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

    • The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Visualized Workflows

The following diagrams illustrate the logical workflow for the independent verification of the spectral data.

VerificationWorkflow Workflow for Spectral Data Verification cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Verification cluster_conclusion Conclusion Synthesis Synthesize or Procure This compound Purification Purify the Compound (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR Acquire ¹H and ¹³C NMR Spectra Purification->NMR IR Acquire FT-IR Spectrum Purification->IR MS Acquire Mass Spectrum Purification->MS CompareNMR Compare with Predicted NMR Data NMR->CompareNMR CompareIR Compare with Predicted IR Data IR->CompareIR CompareMS Compare with Predicted MS Data MS->CompareMS Verified Structure Verified CompareNMR->Verified CompareIR->Verified CompareMS->Verified

Caption: Workflow for the independent verification of this compound.

Caption: Decision pathway for the analysis of spectral data.

Assessing the Reproducibility of Experiments Involving 6-bromo-N-methyl-2-naphthamide: A Synthesis and Methodology Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the reproducibility of synthesizing 6-bromo-N-methyl-2-naphthamide. Due to the limited availability of published experimental data specifically for this compound, this document focuses on the synthetic pathway, detailing established protocols for its precursors and analogous compounds. By examining the potential variables and challenges at each stage, researchers can better anticipate and control for factors affecting experimental reproducibility.

Synthetic Pathway Overview

The synthesis of this compound can be approached through a multi-step process commencing from commercially available 2-naphthol. The key stages involve the synthesis of the intermediate 6-bromo-2-naphthoic acid, followed by its conversion to the target N-methylamide.

Synthetic_Workflow Start 2-Naphthol Step1 Bromination & Reduction Start->Step1 Br2, Acetic Acid, then Sn, HCl Intermediate1 6-Bromo-2-naphthol Step1->Intermediate1 Step2 Carboxylation Intermediate1->Step2 Various Methods Intermediate2 6-Bromo-2-naphthoic acid Step2->Intermediate2 Step3 Activation Intermediate2->Step3 SOCl2 or (COCl)2 Intermediate3 6-Bromo-2-naphthoyl chloride Step3->Intermediate3 Step4 Amidation Intermediate3->Step4 CH3NH2 End 6-bromo-N-methyl- 2-naphthamide Step4->End

A proposed synthetic workflow for this compound.

Experimental Protocols and Reproducibility Assessment

Step 1: Synthesis of 6-Bromo-2-naphthol

The synthesis of 6-bromo-2-naphthol is a critical initial step. A common method involves the bromination of 2-naphthol followed by the reduction of the resulting 1,6-dibromo-2-naphthol.[1]

Protocol:

  • Bromination: Dissolve 2-naphthol in glacial acetic acid. Add a solution of bromine in acetic acid dropwise with shaking.

  • Reduction: To the crude 1,6-dibromo-2-naphthol, add water and heat to boiling. Add mossy tin in portions and continue boiling.

  • Work-up: Cool the mixture, filter to remove tin salts, and wash with cold acetic acid. The filtrate is poured into cold water to precipitate the crude product.

  • Purification: The crude 6-bromo-2-naphthol can be purified by vacuum distillation followed by recrystallization.[1]

Table 1: Synthesis of 6-Bromo-2-naphthol

ParameterValue/ConditionSource for ReproducibilityPotential for Irreproducibility
Starting Material2-NaphtholPurity of 2-naphtholImpurities can lead to side reactions and lower yields.
Brominating AgentBromine in Acetic AcidPrecise control of stoichiometryExcess bromine can lead to over-bromination.
Reducing AgentMossy Tin, Hydrochloric AcidPurity and surface area of tinInefficient reduction if tin is passivated.
SolventGlacial Acetic AcidGrade and water contentWater content can affect the reaction rate.
TemperatureBoilingConsistent heatingFluctuations can lead to incomplete reaction.
PurificationVacuum Distillation, RecrystallizationPrecise control of pressure and temperatureIncomplete separation of isomers or byproducts.
Reported Yield96-100% (crude)[1]Varies with purification efficiency.
Step 2: Synthesis of 6-Bromo-2-naphthoic acid

Several methods exist for the synthesis of 6-bromo-2-naphthoic acid. One common laboratory-scale method is the hydrolysis of the corresponding methyl ester.[2]

Protocol (from Methyl 6-bromo-2-naphthoate):

  • Suspend methyl 6-bromo-2-naphthoate in methanol.

  • Add potassium hydroxide and stir vigorously at 50°C.

  • Monitor the reaction until the starting material is consumed (the suspension becomes a homogeneous solution).

  • Remove a significant portion of the solvent under reduced pressure.

  • Add water and extract with ethyl acetate to remove any unreacted ester.

  • Acidify the aqueous phase to pH 3 with 10% H2SO4.

  • Extract the product with ethyl acetate.

  • Dry the combined organic phases over anhydrous sodium sulfate and concentrate to yield the product.[2]

Table 2: Synthesis of 6-Bromo-2-naphthoic acid via Hydrolysis

ParameterValue/ConditionSource for ReproducibilityPotential for Irreproducibility
Starting MaterialMethyl 6-bromo-2-naphthoatePurity of the esterIncomplete hydrolysis of impure starting material.
ReagentPotassium HydroxideMolarity and purityInsufficient base will lead to incomplete reaction.
SolventMethanolAnhydrous vs. technical gradeWater content can influence reaction kinetics.
Temperature50°CPrecise temperature controlHigher temperatures may lead to side reactions.
Reaction Time~8 hours (monitor by TLC)Consistent monitoringPremature work-up results in low yield.
PurificationAcid-base extractionPrecise pH controlProduct loss if pH is not optimal for precipitation.
Reported Yield84%[2]Varies with extraction efficiency.

An alternative industrial method involves the oxidation of 2-bromo-6-methylnaphthalene.[3]

Step 3 & 4: Activation and Amidation to this compound

The final steps involve the conversion of the carboxylic acid to a more reactive species, typically an acyl chloride, followed by reaction with methylamine.

Amidation_Mechanism cluster_activation Activation Step cluster_amidation Amidation Step NaphthoicAcid 6-Bromo-2-naphthoic acid AcylChloride 6-Bromo-2-naphthoyl chloride NaphthoicAcid->AcylChloride -SO₂, -HCl SOCl2 SOCl₂ AcylChloride2 6-Bromo-2-naphthoyl chloride Methylamine CH₃NH₂ TetrahedralInt Tetrahedral Intermediate FinalProduct This compound TetrahedralInt->FinalProduct Elimination of Cl⁻ Deprotonation AcylChloride2->TetrahedralInt Nucleophilic Attack

Activation of the carboxylic acid and subsequent amidation.

Protocol (General):

  • Activation: Reflux 6-bromo-2-naphthoic acid in thionyl chloride (SOCl₂) until the solid dissolves and gas evolution ceases. Remove excess thionyl chloride by distillation.

  • Amidation: Dissolve the crude 6-bromo-2-naphthoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane). Cool the solution in an ice bath. Add a solution of methylamine (and a non-nucleophilic base like triethylamine to scavenge HCl) dropwise with stirring.

  • Work-up: Allow the reaction to warm to room temperature. Quench with water, and separate the organic layer. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over an anhydrous salt, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.

Table 3: Generalized Protocol for Amidation

ParameterValue/ConditionSource for ReproducibilityPotential for Irreproducibility
Starting Material6-Bromo-2-naphthoic acidPurity and drynessMoisture will quench the acyl chloride intermediate.
Activating AgentThionyl Chloride (SOCl₂)Purity and freshnessOld SOCl₂ may contain HCl and SO₂, affecting reactivity.
AmineMethylamine (aqueous or gas)Precise stoichiometryExcess amine can complicate purification.
SolventAnhydrous DichloromethaneDryness of solventPresence of water will hydrolyze the acyl chloride.
Temperature0°C to Room TemperatureConsistent cooling and warmingPoor temperature control can lead to side reactions.
PurificationColumn Chromatography/RecrystallizationChoice of solvent systemDifficulty in separating the product from unreacted starting material or byproducts.

Comparison with Alternatives

A direct comparison of the performance of this compound with other compounds is not feasible due to the absence of published biological or physicochemical data. The primary area for comparison lies in the synthetic routes to the key intermediate, 6-bromo-2-naphthoic acid. Besides the hydrolysis of the methyl ester, alternative routes include the Bucherer reaction on 6-hydroxy-2-naphthoic acid followed by a Sandmeyer reaction.[4] The choice of route will depend on the available starting materials, scale, and safety considerations. The reproducibility of these alternative routes would need to be assessed based on their respective detailed protocols.

Troubleshooting and Reproducibility Logic

Troubleshooting_Workflow Start Low Yield or Impure Product Check1 Check Purity of Starting Materials (NMR, LC-MS) Start->Check1 Action1 Purify Starting Materials (Recrystallization, Chromatography) Check1->Action1 Impure Check2 Verify Reaction Conditions (Temperature, Time, Atmosphere) Check1->Check2 Pure Action1->Check2 Action2 Optimize Reaction Parameters (e.g., use inert atmosphere, precise temp. control) Check2->Action2 Inconsistent Check3 Analyze Work-up Procedure (pH, extraction efficiency) Check2->Check3 Consistent Action2->Check3 Action3 Refine Work-up (e.g., adjust pH, additional extractions) Check3->Action3 Inefficient Check4 Assess Purification Method (TLC analysis of fractions) Check3->Check4 Efficient Action3->Check4 Action4 Optimize Purification (e.g., change solvent system for chromatography) Check4->Action4 Ineffective End Reproducible Synthesis Check4->End Effective Action4->End

A logical workflow for troubleshooting reproducibility issues.

Conclusion

While a definitive guide on the reproducibility of experiments involving this compound is hampered by the lack of published data, a thorough analysis of the synthetic pathway provides a strong foundation for researchers. The synthesis is feasible through established organic chemistry reactions. However, achieving high reproducibility will depend on meticulous control over the purity of starting materials and reagents, precise management of reaction conditions, and optimized work-up and purification procedures. This guide offers detailed protocols for the synthesis of key precursors and highlights potential sources of variability, enabling researchers to approach the synthesis of this compound with a proactive strategy for ensuring reproducible outcomes. Further publication of experimental data on this compound is necessary for a more complete assessment of its properties and experimental reproducibility.

References

A Comparative Guide to the Photophysical Properties of Naphthamide Derivatives with a Focus on 6-bromo-N-methyl-2-naphthamide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the photophysical properties of naphthamide derivatives. Due to a lack of direct experimental data in the current scientific literature for 6-bromo-N-methyl-2-naphthamide, this document offers a predictive comparison based on established principles and data from structurally related compounds. We present a summary of quantitative data for various naphthalimide and naphthamide derivatives to serve as a benchmark for understanding the potential characteristics of this compound.

Introduction to Naphthamides and Their Photophysical Properties

Naphthamide and its related naphthalimide derivatives are a class of compounds renowned for their diverse pharmacological activities and interesting photophysical properties.[1] Functionalization of the naphthalimide core, particularly at the 2, 3, or 4-positions of the naphthalene ring with heteroatoms, can lead to enhanced electronic and optical properties, including strong fluorescence emission.[2] These characteristics make them valuable scaffolds in the development of fluorescent probes and imaging agents.[2] The photophysical properties, such as absorption and emission wavelengths, quantum yield, and fluorescence lifetime, are highly sensitive to the molecular structure and the surrounding environment, including solvent polarity.[1][3]

Predictive Analysis of this compound

The introduction of a bromine atom at the 6-position of the N-methyl-2-naphthamide scaffold is expected to significantly influence its photophysical properties primarily through the "heavy atom effect." This effect is known to influence the photophysical properties of aromatic compounds.[4]

Expected Effects of Bromine Substitution:

  • Fluorescence Quenching: The heavy bromine atom is anticipated to decrease the fluorescence quantum yield of the molecule. This is because the presence of a heavy atom facilitates intersystem crossing, a process where the excited singlet state (which is responsible for fluorescence) is converted to a non-emissive triplet state.[4] This increased rate of intersystem crossing provides a non-radiative decay pathway, thus reducing the probability of fluorescence.

  • Red Shift: The substitution of a bromine atom on an aromatic ring can cause a red shift (a shift to longer wavelengths) in the absorption and emission spectra.[5] This is attributed to the p-π conjugation between the p-electrons of the bromine atom and the π-electrons of the aromatic ring.[5]

  • Phosphorescence: While quenching fluorescence, the heavy atom effect can potentially enhance phosphorescence, which is emission from the triplet state. However, this is often observed at low temperatures.

Comparative Photophysical Data of Naphthalimide Derivatives

To provide a context for the predicted properties of this compound, the following table summarizes the experimental photophysical data for a selection of naphthalimide derivatives in various solvents. The choice of solvent can significantly impact the photophysical properties of these molecules.[1][3]

Compound/DerivativeSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Lifetime (τ, ns)Reference
NaphthalimideVarious--0.01 - 0.870.5 - 9[6]
4-Substituted 1,8-naphthalimidesVarious--Low in protic solvents-[7]
HP-NAPAcetonitrile--Low with increasing polarityLonger in viscous solution[1]
Dinuclear Platinum(II) Complex (NDI core)2-MeTHF (77K)--0.06-[8]
Naphtho[2,3-d]thiazole-4,9-dionesVarious->600 in polar solvents--[9]

Data presented is a range or qualitative description from the cited literature. For specific values, please refer to the original publications.

Experimental Protocols

Accurate characterization of photophysical properties relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Steady-State Fluorescence Spectroscopy

This technique is used to measure the absorption and emission spectra of a compound.

Methodology:

  • Sample Preparation: Prepare dilute solutions of the naphthamide derivative in spectroscopic grade solvents (e.g., cyclohexane, toluene, acetonitrile, methanol) in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with a light source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).[10]

  • Absorption Spectrum: Record the absorption spectrum using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λ_abs).

  • Emission Spectrum: Set the excitation wavelength of the spectrofluorometer to the λ_abs. Scan the emission monochromator over a range of wavelengths to record the fluorescence emission spectrum and determine the wavelength of maximum emission (λ_em).[11]

  • Excitation Spectrum: Set the emission monochromator to the λ_em. Scan the excitation monochromator over a range of wavelengths to record the excitation spectrum. This spectrum should be similar in shape to the absorption spectrum.[11]

Fluorescence Quantum Yield (Φ_F) Determination

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method is commonly used.

Methodology:

  • Reference Standard: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

  • Absorbance Measurements: Prepare a series of five to six dilute solutions of both the sample and the reference standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

  • Fluorescence Measurements: Record the fluorescence emission spectra for all solutions of the sample and the reference standard under identical experimental conditions (excitation wavelength, slit widths).

  • Data Analysis:

    • Integrate the area under the emission curves for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference.

    • The slope of these plots is proportional to the quantum yield.

    • Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Time-Resolved Fluorescence Spectroscopy (Lifetime Measurement)

This technique measures the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common method.[12]

Methodology:

  • Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., picosecond laser diode or LED), a sample holder, a fast photodetector (e.g., microchannel plate photomultiplier tube), and timing electronics.[12]

  • Measurement:

    • Excite the sample with a high repetition rate pulsed laser.

    • The detector measures the arrival time of individual fluorescence photons relative to the excitation pulse.

    • A histogram of the arrival times is built up over many excitation pulses, which represents the fluorescence decay profile.

  • Data Analysis: The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function. For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I₀ * exp(-t/τ) where I₀ is the intensity at time zero.

Visualizations

The following diagrams illustrate the general workflows and principles discussed.

ExperimentalWorkflow_SteadyState cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_em Emission Spectroscopy Prep Prepare Dilute Solutions (Absorbance ~ 0.1) UVVis UV-Vis Spectrophotometer Prep->UVVis Fluorometer Spectrofluorometer Prep->Fluorometer AbsSpec Record Absorption Spectrum (λ_abs) UVVis->AbsSpec Excite Excite at λ_abs Fluorometer->Excite EmSpec Record Emission Spectrum (λ_em) Excite->EmSpec

Caption: Workflow for Steady-State Fluorescence Spectroscopy.

ExperimentalWorkflow_QuantumYield cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis PrepSample Prepare Sample Solutions (Varying Concentrations) MeasureAbs Measure Absorbance at Excitation Wavelength PrepSample->MeasureAbs PrepRef Prepare Reference Solutions (Varying Concentrations) PrepRef->MeasureAbs MeasureFluor Measure Integrated Fluorescence Intensity MeasureAbs->MeasureFluor PlotData Plot Intensity vs. Absorbance MeasureFluor->PlotData CalcSlope Calculate Slopes (m_s, m_r) PlotData->CalcSlope CalcQY Calculate Quantum Yield (Φ_s) CalcSlope->CalcQY

Caption: Comparative Method for Fluorescence Quantum Yield.

Principle_TCSPC cluster_excitation Excitation cluster_detection Detection & Timing cluster_analysis Analysis Laser Pulsed Laser Sample Sample Laser->Sample Excitation Pulse Detector Fast Photodetector Sample->Detector Fluorescence Photon Electronics Timing Electronics (TAC/ADC) Detector->Electronics Signal Histogram Build Decay Histogram Electronics->Histogram Fit Fit to Exponential Decay Function Histogram->Fit Lifetime Determine Lifetime (τ) Fit->Lifetime

Caption: Principle of Time-Correlated Single Photon Counting.

References

Safety Operating Guide

Prudent Disposal of 6-bromo-N-methyl-2-naphthamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 6-bromo-N-methyl-2-naphthamide (CAS No. 426219-35-4) was found. The following disposal procedures are based on safety data for structurally similar halogenated aromatic compounds and general principles of hazardous waste management. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

The proper disposal of this compound, a halogenated aromatic amide, is critical to ensure laboratory safety and environmental protection. As a brominated organic compound, it should be treated as hazardous waste and segregated for appropriate disposal.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). The acute toxicity of this compound is not fully characterized, but related compounds can cause skin and eye irritation.[1][2]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses with side-shields.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1][2]
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials should follow a clearly defined workflow to minimize risk and ensure compliance with regulations.

  • Segregation of Waste:

    • Collect pure this compound waste and solutions containing this compound in a dedicated, properly labeled hazardous waste container.

    • This waste stream is typically categorized as halogenated organic waste.[3][4]

    • Do not mix with non-halogenated solvents or other incompatible waste streams.[4]

  • Container Selection and Labeling:

    • Use a chemically resistant container with a secure screw-top cap.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the CAS number "426219-35-4."

    • Indicate the approximate quantity of the waste.

  • Collection of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a separate, clearly labeled container for solid hazardous waste.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Keep the container away from heat, sparks, and open flames.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Provide a complete and accurate description of the waste.

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary protective equipment.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a labeled hazardous waste container.[1][5] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and transfer to a sealed container for disposal.[2]

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report the Incident: Inform your supervisor and EHS department about the spill and the cleanup procedure.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G A Start: Handling this compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Generate Waste (Pure compound, solutions, contaminated materials) B->C D Segregate as Halogenated Organic Waste C->D E Use Labeled, Sealed Hazardous Waste Container D->E F Store in Designated Waste Accumulation Area E->F G Contact EHS for Disposal F->G H End: Proper Disposal G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-bromo-N-methyl-2-naphthamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-bromo-N-methyl-2-naphthamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on safety guidelines for handling similar brominated aromatic amides and general laboratory best practices. A thorough risk assessment should be conducted by all personnel before beginning work with this chemical.

Personal Protective Equipment (PPE)

The minimum personal protective equipment (PPE) required when handling this compound is detailed below. This is a baseline recommendation and may need to be augmented based on the specific experimental conditions and a comprehensive risk assessment.

Protection TypeMinimum RequirementRecommended for High-Risk Operations
Eye/Face ANSI-approved safety goggles with side shields.[1][2]A full-face shield worn over safety goggles.[1][2][3]
Hand Chemical-resistant gloves (e.g., nitrile).[1][4] Inspect prior to use.Double-gloving with compatible materials. Consult glove compatibility charts for extended contact.[2]
Body A fully buttoned laboratory coat, long pants, and closed-toe/heel shoes.[1][2]A flame-resistant lab coat for flammable solvents; a chemical-resistant apron.[2]
Respiratory Not typically required when working within a certified chemical fume hood.A respirator with appropriate cartridges may be necessary for emergencies, large-scale work, or if engineering controls are insufficient.[2][3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is vital to ensure the safety of all laboratory personnel. The following steps outline the safe handling of this compound from preparation to cleanup.

Preparation and Planning:
  • Review Safety Information: Before starting any work, thoroughly review this guide and any available safety information for similar compounds.

  • Fume Hood Verification: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.

  • Assemble Equipment: Gather all necessary glassware and equipment.

  • Prepare for Emergencies: Have spill cleanup materials and designated, labeled waste containers readily accessible.[2]

Donning PPE:
  • Put on all required PPE as specified in the table above, ensuring a proper fit.[1][2]

Reagent Handling and Reaction Setup:
  • Work in Fume Hood: All handling of this compound should be conducted inside a certified chemical fume hood.[5][6]

  • Careful Transfer: Carefully measure and transfer the compound to the reaction vessel, avoiding the creation of dust.

  • Controlled Reactions: If the reaction is exothermic or has the potential for splashing, use a blast shield and ensure the apparatus is securely clamped.

Cleanup and Doffing PPE:
  • Decontamination: Decontaminate all glassware and work surfaces.[2]

  • Proper PPE Removal: Remove PPE carefully, avoiding contact with the outer surfaces of gloves.[2]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2][7]

Disposal Plan: Managing Halogenated Organic Waste

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound must be segregated and labeled as "Hazardous Waste" and "Halogenated Organic Waste."[2]

  • Aqueous Waste: Aqueous solutions containing the compound should be collected as hazardous waste.[2]

  • Solid Waste: Contaminated lab supplies such as filter paper, gloves, and pipette tips must be collected in a designated solid hazardous waste container.[2]

  • Container Management: Waste containers must be kept tightly sealed, stored in a cool, dry, and well-ventilated area, and away from incompatible materials.[5][6][7]

Safety Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Review Safety Guide & Conduct Risk Assessment check_ppe Verify Availability of Correct PPE prep->check_ppe check_hood Ensure Fume Hood is Certified & Clear check_ppe->check_hood don_ppe Don Appropriate PPE check_hood->don_ppe handle Handle Compound in Fume Hood don_ppe->handle experiment Perform Experimental Procedure handle->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate dispose Dispose of Waste in Labeled Halogenated Waste Container decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.